BS3 Crosslinker
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C16H19N2NaO14S2 |
|---|---|
分子量 |
550.5 g/mol |
IUPAC 名称 |
sodium 1-[8-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C16H20N2O14S2.Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);/q;+1/p-1 |
InChI 键 |
RYHQLCTWKYVLCD-UHFFFAOYSA-M |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BS3 Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a homobifunctional, amine-reactive, water-soluble, and non-cleavable crosslinking agent widely utilized in biological research.[1][2] Its utility lies in its ability to covalently link proteins or other molecules containing primary amines, thereby providing valuable insights into protein-protein interactions, protein complex topology, and the stabilization of transient interactions for subsequent analysis.[1][3] This technical guide provides a comprehensive overview of the BS3 crosslinking mechanism, detailed experimental protocols, and data presentation for researchers, scientists, and drug development professionals.
Core Mechanism of BS3 Crosslinking
BS3 possesses two identical N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of an 8-atom (11.4 Å) spacer arm.[4][5] The primary reaction mechanism involves the nucleophilic acyl substitution between the sulfo-NHS esters of BS3 and primary amines (-NH2), which are predominantly found on the ε-amine of lysine (B10760008) residues and the N-terminus of polypeptide chains.[1][6]
The reaction proceeds optimally in a pH range of 7 to 9, where the primary amines are deprotonated and thus more nucleophilic.[6][7] Upon reaction, a stable amide bond is formed, and the N-hydroxysulfosuccinimide group is released as a byproduct.[6] The presence of sulfonate groups on the NHS rings renders BS3 water-soluble, allowing for crosslinking reactions to be performed in aqueous buffers without the need for organic solvents that could potentially perturb protein structure.[5] Furthermore, its charged nature prevents it from passively crossing cell membranes, making it an ideal reagent for selectively crosslinking cell surface proteins.[1]
A competing reaction is the hydrolysis of the sulfo-NHS ester, which increases with higher pH and in dilute protein solutions.[6] Therefore, it is crucial to prepare BS3 solutions immediately before use and to optimize reaction conditions to favor the aminolysis reaction over hydrolysis.[6]
Quantitative Data Summary
The efficiency of BS3 crosslinking is dependent on several factors, including pH, temperature, concentration of reactants, and incubation time. The following tables summarize key quantitative data for optimizing BS3 crosslinking experiments.
Table 1: Physicochemical Properties of BS3
| Property | Value | Reference(s) |
| Molecular Weight | 572.43 g/mol | [4] |
| Spacer Arm Length | 11.4 Å | [4] |
| CAS Number | 82436-77-9 | [4] |
| Solubility | Water-soluble | [5] |
| Reactivity | Primary amines | [6] |
| Cleavability | Non-cleavable | [1] |
| Membrane Permeability | Impermeable | [1] |
Table 2: Recommended Reaction Conditions for BS3 Crosslinking
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.0 - 9.0 | [6] |
| Temperature | Room Temperature (20-25°C) or 4°C | [4][8] |
| Incubation Time | 30 - 60 minutes at RT; 2 hours at 4°C | [4][7] |
| BS3 Concentration | 0.25 - 5 mM | [6][7] |
| Molar Excess of BS3 to Protein | 10- to 50-fold | [6][8] |
| Quenching Agent | 20-50 mM Tris or Glycine | [6] |
Table 3: Factors Influencing BS3 Crosslinking Efficiency
| Factor | Effect on Efficiency | Considerations | Reference(s) |
| pH | Higher pH (within 7-9) increases reaction rate but also hydrolysis. | Optimal pH is a balance between amine reactivity and BS3 stability. | [6][9] |
| Protein Concentration | Higher concentration favors crosslinking over hydrolysis. | For dilute samples, a higher molar excess of BS3 may be needed. | [6] |
| Buffer Composition | Amine-containing buffers (e.g., Tris) will quench the reaction. | Use non-amine buffers like PBS, HEPES, or borate. | [3][6] |
| BS3 Stability | BS3 is moisture-sensitive and hydrolyzes in aqueous solutions. | Prepare BS3 solutions fresh and equilibrate the vial to room temperature before opening. | [4][6] |
Experimental Protocols
General Protocol for Protein Crosslinking with BS3
This protocol provides a general workflow for crosslinking proteins in solution.[10]
-
Sample Preparation:
-
Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7 and 9.[6]
-
Ensure the protein concentration is suitable for the intended downstream analysis.
-
-
BS3 Solution Preparation:
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[6] The molar excess of BS3 to protein is typically between 10- and 50-fold.[6]
-
Mix gently and thoroughly.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][7]
-
-
Quenching:
-
Downstream Analysis:
-
The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[10]
-
Protocol for Crosslinking-Immunoprecipitation (CLIP)
This protocol is adapted for crosslinking an antibody to Protein A/G beads for immunoprecipitation.[11][12]
-
Antibody-Bead Conjugation:
-
Incubate the antibody with Protein A or Protein G magnetic beads according to the manufacturer's protocol.
-
-
Washing:
-
Wash the antibody-coupled beads twice with an amine-free conjugation buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7-9).[11]
-
-
Crosslinking Reaction:
-
Quenching:
-
Final Washes and Immunoprecipitation:
-
Wash the crosslinked beads three times with a suitable wash buffer (e.g., PBST).[11]
-
The beads are now ready for the immunoprecipitation experiment.
-
Protocol for BS3 Crosslinking for Mass Spectrometry
This protocol outlines the steps for preparing crosslinked protein samples for mass spectrometry analysis.[3]
-
Reaction Setup:
-
Crosslinking:
-
Add the BS3 stock solution to the protein sample to achieve the desired final concentration, typically starting with a minimal concentration that provides sufficient crosslinking.
-
Incubate for 45 minutes at 30°C or for 90 minutes on ice.
-
-
Quenching:
-
Quench the reaction by adding ammonium (B1175870) bicarbonate to a final concentration of 30 mM and incubate for an additional 15 minutes.
-
-
Sample Preparation for MS:
-
Denature the crosslinked proteins using 8M urea.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest the proteins with an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.
-
Visualizations
BS3 Crosslinking Reaction Mechanism
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. interchim.fr [interchim.fr]
- 8. covachem.com [covachem.com]
- 9. researchgate.net [researchgate.net]
- 10. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide to BS3 Crosslinker Chemistry and Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles and practical applications of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a widely used crosslinking agent in biological research. We will delve into the core chemistry of BS3, its specific reaction with primary amines, and provide detailed experimental protocols for its use.
Introduction to BS3 Crosslinker
Bis(sulfosuccinimidyl) suberate, commonly known as BS3, is a homobifunctional crosslinker used to covalently link molecules of interest, primarily proteins.[1] Its chemical structure features two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of an 8-atom (11.4 Å) spacer arm.[2][3] This configuration allows for the stable and irreversible conjugation of molecules that are in close proximity.[1][4]
A key characteristic of BS3 is its water-solubility, conferred by the terminal sulfonate groups on the sulfo-NHS rings.[1][5][6] This property eliminates the need for organic solvents, which can disrupt protein structure and function, making BS3 ideal for investigations under physiological conditions.[1][] Furthermore, its charged nature prevents it from freely passing through cellular membranes, rendering it an excellent choice for crosslinking proteins on the cell surface.[1][3]
Core Chemistry: The Reaction with Primary Amines
The crosslinking activity of BS3 is directed towards primary amines (–NH2), which are predominantly found on the side chain of lysine (B10760008) (Lys) residues and at the N-terminus of polypeptide chains.[1][8] The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]
The primary amine acts as a nucleophile, attacking the carbonyl carbon of the sulfo-NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a leaving group.[1][9] The reaction is highly selective for primary amines under physiological to slightly alkaline pH conditions (pH 7-9).[5][8] While reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur, they are generally less stable and less favored.[9]
A competing reaction is the hydrolysis of the sulfo-NHS ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH.[5][10] Therefore, optimizing the reaction conditions, such as protein concentration and pH, is crucial for efficient crosslinking.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful BS3 crosslinking, compiled from various sources.
Table 1: BS3 Properties
| Property | Value | References |
| Molecular Weight | 572.43 g/mol | [2][3] |
| Spacer Arm Length | 11.4 Å (8 atoms) | [2][3] |
| CAS Number | 82436-77-9 | [2] |
| Solubility | Soluble in water up to ~10 mM | [11][12] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | References |
| pH | 7.0 - 9.0 | [8][11][13] |
| Optimal pH | 7.2 - 8.5 | [5][14] |
| Buffer Systems | Phosphate, Carbonate/Bicarbonate, HEPES, Borate | [11][13] |
| Incompatible Buffers | Amine-containing buffers (e.g., Tris, Glycine) | [2] |
| BS3 Concentration | 0.25 - 5 mM (final concentration) | [11][15][16] |
| Molar Excess (Crosslinker:Protein) | 10-fold to 50-fold | [11][13][15] |
| Incubation Temperature | 4°C or Room Temperature (25°C) | [11][13][15] |
| Incubation Time | 30 minutes - 2 hours | [11][13][15][17] |
| Quenching Agent | Tris, Glycine, or Lysine | [2][13][17] |
| Quenching Concentration | 10 - 60 mM (final concentration) | [2][13][16] |
| Quenching Time | 15 - 20 minutes | [13][16][18] |
Detailed Experimental Protocols
The following are generalized protocols for protein crosslinking using BS3. Optimization may be required for specific applications.
Protocol 1: Crosslinking Proteins in Solution
-
Sample Preparation:
-
Prepare the protein sample in a compatible amine-free buffer (e.g., Phosphate Buffered Saline) at a pH between 7.2 and 8.5.[5][13]
-
Ensure the protein concentration is appropriately adjusted. For concentrations above 5 mg/mL, a 10-fold molar excess of BS3 is recommended. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess is advised.[15]
-
-
BS3 Solution Preparation:
-
Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][13]
-
Immediately before use, dissolve the BS3 in water or the reaction buffer to the desired stock concentration (e.g., 10-50 mM).[2][13] Do not prepare stock solutions for long-term storage as the sulfo-NHS ester is susceptible to hydrolysis.[16]
-
-
Crosslinking Reaction:
-
Reaction Quenching:
-
Post-Reaction Processing:
Protocol 2: Crosslinking Cell Surface Proteins
-
Cell Preparation:
-
Crosslinking Reaction:
-
Reaction Quenching:
-
Downstream Processing:
-
The cells can now be lysed, and the crosslinked protein complexes can be analyzed by techniques such as immunoprecipitation followed by Western blotting.
-
Mandatory Visualizations
Reaction Mechanism
Caption: The reaction of BS3 with a primary amine to form a stable amide bond.
Experimental Workflow for Protein-Protein Interaction Study
Caption: A typical workflow for studying protein-protein interactions using BS3 crosslinking.
Logical Relationship of Reaction Components
Caption: The logical relationship between BS3 and its target functional groups in proteins.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. This compound | CAS: 82436-77-9 | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. cyanagen.com [cyanagen.com]
- 8. covachem.com [covachem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. This compound, primary amine reactive crosslinker (CAS 127634-19-9) | Abcam [abcam.com]
- 13. covachem.com [covachem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. proteochem.com [proteochem.com]
- 17. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - NL [thermofisher.com]
A Deep Dive into the Water-Solubility of the BS3 Crosslinker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles governing the water-solubility of the BS3 crosslinker, a cornerstone reagent in bioconjugation and protein interaction studies. Understanding the nuances of its solubility is paramount for the successful design and execution of experiments, ensuring reproducible and reliable results in applications ranging from structural biology to drug delivery.
The Chemical Basis of BS3's Aqueous Solubility
BS3, or Bis(sulfosuccinimidyl) suberate (B1241622), is a homobifunctional, amine-reactive crosslinker. Its remarkable water-solubility is a direct consequence of its chemical architecture. Unlike its water-insoluble analog, disuccinimidyl suberate (DSS), BS3 possesses two sulfonate groups (SO₃⁻) on its N-hydroxysuccinimide (NHS) ester rings.[1][2] These negatively charged moieties render the molecule highly polar, enabling it to readily dissolve in aqueous buffers without the need for organic solvents that can perturb protein structure.[1][3][4] BS3 is typically supplied as a sodium salt.[5]
The general chemical structure of BS3 is:
This inherent hydrophilicity makes BS3 an ideal choice for crosslinking proteins on the cell surface, as its charged nature prevents it from permeating the cell membrane.[1][5]
Quantitative Solubility Data
The solubility of BS3 in aqueous solutions is a critical parameter for preparing stock solutions and reaction mixtures. The following table summarizes the quantitative solubility data from various sources.
| Solvent | Reported Solubility |
| Water | Up to ~100 mM[3][5][6] |
| Water | >5.8 mg/mL[3] |
| Water | Soluble to 10 mM |
| Water | 80 mg/mL (151.38 mM) with sonication recommended[7] |
| Water | 100 mg/mL (189.23 mM) with sonication needed[8] |
| DMSO | 160 mg/mL (302.76 mM) with sonication recommended[7] |
| DMSO | 175 mg/mL (331.14 mM) with sonication needed; hygroscopic DMSO can impact solubility[8] |
| PBS or HEPES buffers | Can be dissolved to a concentration of 100 mM[6] |
| 20mM Sodium Phosphate Buffer | Can be dissolved to a concentration of 10mM[9] |
Note: It is crucial to prepare BS3 solutions immediately before use, as the NHS-ester moiety is susceptible to hydrolysis, which increases with pH.[2][5] Stock solutions should not be prepared for long-term storage.[5]
Experimental Protocols
Preparation of BS3 Stock Solution
A typical workflow for preparing a BS3 stock solution for a crosslinking experiment is outlined below.
Methodology:
-
Equilibration: Allow the BS3 vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[5][10]
-
Dissolution: For initial solubilization, dissolve the BS3 powder in water or a low concentration buffer, such as 20mM sodium phosphate.[5][9] Higher salt concentrations in the buffer can sometimes interfere with the initial dissolution.[5]
-
Mixing: Gently vortex or sonicate the solution to ensure the BS3 is completely dissolved.[7][8]
-
Immediate Use: Use the freshly prepared BS3 solution immediately in your crosslinking reaction.
General Protein Crosslinking Protocol
The following diagram illustrates a standard workflow for crosslinking proteins using BS3.
Methodology:
-
Sample Preparation: Prepare your protein sample in an amine-free buffer with a pH between 7 and 9.[5][11] Suitable buffers include phosphate-buffered saline (PBS), HEPES, carbonate, or borate (B1201080) buffers.[5][10] Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with BS3.[6][11]
-
Addition of BS3: Add the freshly prepared BS3 solution to the protein sample. The final concentration of BS3 typically ranges from 0.25 to 5 mM.[5] A 10- to 50-fold molar excess of crosslinker over the protein is often recommended, with higher excesses used for more dilute protein solutions.[5][10]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5][10]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[5][10] This will react with and consume any excess, unreacted BS3.
-
Analysis: The crosslinked products can then be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry, to identify protein-protein interactions.
The Chemical Reaction of BS3 with Primary Amines
BS3 crosslinks proteins by reacting with primary amines (-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides.[5] The N-hydroxysuccinimide (NHS) esters at both ends of the BS3 molecule are highly reactive towards these primary amines, forming stable amide bonds.[1][5]
The following diagram illustrates the chemical reaction.
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.
Conclusion
The water-solubility of the this compound is a key feature that enables its widespread use in biological research. By understanding the chemical principles behind its solubility, adhering to proper dissolution and experimental protocols, and being mindful of factors that can affect its stability, researchers can effectively harness the power of BS3 to elucidate protein interactions and advance their scientific discoveries.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cyanagen.com [cyanagen.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. covachem.com [covachem.com]
- 11. cores.imp.ac.at [cores.imp.ac.at]
Unraveling Molecular Proximity: A Technical Guide to the BS3 Crosslinker and its 11.4 Å Spacer Arm
For Immediate Release
[CITY, STATE] – In the intricate world of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. The Bis(sulfosuccinimidyl) suberate (B1241622), commonly known as BS3, has emerged as a powerful tool for researchers to covalently capture these transient interactions. This in-depth technical guide delves into the core of the BS3 crosslinker, focusing on its critical 11.4 Ångstrom spacer arm and its profound significance in elucidating protein architecture and function.
Introduction to BS3: A Molecular Bridge
BS3 is a homobifunctional, amine-reactive crosslinking agent widely utilized in biological research to stabilize protein-protein interactions.[1] Its utility stems from a unique combination of properties that make it particularly well-suited for studying proteins in their native-like environments. At the heart of its functionality lies a spacer arm with a fixed length of 11.4 Å, which acts as a molecular ruler, providing distance constraints between interacting amino acid residues.[2][3][4]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the this compound, its physicochemical properties, detailed experimental protocols for its application, and its significance in modern biological research.
Physicochemical Properties of BS3
The efficacy of BS3 as a crosslinker is rooted in its distinct chemical characteristics. It is a water-soluble analog of Disuccinimidyl suberate (DSS), a feature that eliminates the need for organic solvents that can perturb protein structure.[1] Key properties are summarized in the table below.
| Property | Value / Description | Reference(s) |
| Full Chemical Name | Bis(sulfosuccinimidyl) suberate | [2] |
| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [2][5] |
| Molecular Weight | 572.43 g/mol | [2][5] |
| Spacer Arm Length | 11.4 Å (8 atoms) | [2][3][4] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends | [1] |
| Target Reactivity | Primary amines (-NH₂) found in lysine (B10760008) residues and N-termini of proteins | [1] |
| Solubility | Water-soluble | [1] |
| Cleavability | Non-cleavable | [1] |
| Membrane Permeability | Impermeable | [1] |
The Significance of the 11.4 Å Spacer Arm
The 11.4 Å spacer arm of the this compound is a defining feature that dictates its applications and the interpretation of experimental results. This fixed length provides a specific distance constraint, meaning that two amino acid residues crosslinked by BS3 were, at the moment of reaction, within approximately 11.4 Å of each other. This information is invaluable for:
-
Mapping Protein-Protein Interaction Interfaces: By identifying the specific lysine residues that are crosslinked, researchers can map the regions of two or more proteins that are in close proximity.
-
Probing Protein Conformation and Dynamics: Changes in protein conformation can alter the distances between lysine residues. Using BS3, particularly in quantitative crosslinking mass spectrometry (qXL-MS) experiments, can reveal these dynamic structural changes.[3][6][7]
-
Defining the Architecture of Protein Complexes: The distance constraints provided by BS3 help in building low-resolution models of protein complexes, complementing data from other structural biology techniques.[8][9]
The non-cleavable nature of the suberate spacer ensures that the crosslinked complex remains stable throughout the analysis, which is crucial for techniques like SDS-PAGE and mass spectrometry.
Experimental Protocols
The successful application of BS3 crosslinking hinges on carefully optimized experimental conditions. Below are detailed protocols for common applications.
General Protein Crosslinking in Solution
This protocol outlines the basic steps for crosslinking proteins in a purified or semi-purified state.
-
Sample Preparation:
-
Prepare the protein sample in an amine-free buffer at a pH between 7.0 and 8.0.[5] Phosphate-buffered saline (PBS) or HEPES buffer are common choices.[8] Avoid buffers containing primary amines, such as Tris, as they will quench the reaction.[8]
-
The protein concentration should be optimized for the specific interaction being studied. Higher concentrations favor intermolecular crosslinking, while lower concentrations favor intramolecular crosslinking.
-
-
BS3 Solution Preparation:
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A molar excess of BS3 over the protein is typically used, ranging from 20-fold to 500-fold.[2][10] The optimal concentration should be determined empirically.[11]
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[2][5]
-
-
Quenching the Reaction:
-
Analysis:
-
The crosslinked products can be analyzed by various techniques, including SDS-PAGE, Western blotting, and mass spectrometry.[13]
-
Crosslinking of Cell Surface Proteins
BS3's membrane impermeability makes it an ideal reagent for studying interactions between proteins on the surface of living cells.[1]
-
Cell Preparation:
-
Crosslinking Reaction:
-
Quenching and Cell Lysis:
-
Quench the reaction by adding a quenching buffer (e.g., 1M Tris, pH 7.5) and incubate for 15 minutes.[12]
-
Wash the cells with ice-cold PBS to remove excess crosslinker and quenching buffer.
-
Lyse the cells using a suitable lysis buffer to extract the crosslinked proteins.
-
-
Analysis:
-
The crosslinked cell surface proteins can then be analyzed by immunoprecipitation, SDS-PAGE, and Western blotting to identify interacting partners.
-
Immunoprecipitation of Crosslinked Complexes
This protocol is used to enrich for a specific protein and its crosslinked interaction partners.
-
Crosslinking:
-
Perform the crosslinking reaction as described in the general or cell surface protein protocols.
-
-
Immunoprecipitation:
-
Incubate the cell lysate containing the crosslinked complexes with an antibody specific to the protein of interest.
-
Capture the antibody-antigen complexes using protein A/G-conjugated beads.
-
-
Crosslinking Antibody to Beads (Optional but Recommended):
-
To prevent co-elution of the antibody with the target antigen, the antibody can be covalently crosslinked to the protein A/G beads using BS3.[12][15]
-
Wash the beads with bound antibody in a conjugation buffer (e.g., 20 mM Sodium Phosphate, 0.15M NaCl, pH 7-9).[12]
-
Resuspend the beads in 5 mM BS3 and incubate for 30 minutes at room temperature.[12][15]
-
Quench the reaction with a quenching buffer (e.g., 1M Tris HCl, pH 7.5) for 15 minutes.[12][15]
-
Wash the beads extensively to remove unreacted crosslinker and quenching buffer.
-
-
Elution and Analysis:
-
Elute the crosslinked protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interaction partners.
-
Visualizing BS3-Mediated Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving the this compound.
Caption: Chemical reaction of BS3 with primary amines on two proteins.
Caption: Quantitative Crosslinking Mass Spectrometry (qXL-MS) workflow.
Caption: Immunoprecipitation workflow for crosslinked protein complexes.
Conclusion
The this compound, with its well-defined 11.4 Å spacer arm, is an indispensable tool for life science researchers. Its ability to covalently capture protein interactions in a distance-specific manner provides critical insights into protein structure, function, and the intricate networks that govern cellular processes. By understanding the principles behind BS3 crosslinking and employing optimized experimental protocols, researchers can effectively unravel the molecular proximities that define the living cell, paving the way for new discoveries in basic research and therapeutic development.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. biorxiv.org [biorxiv.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - JP [thermofisher.com]
BS3 (Bis[sulfosuccinimidyl] suberate): A Homobifunctional Crosslinker for Elucidating Protein Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(sulfosuccinimidyl) suberate (B1241622), commonly known as BS3, is a powerful chemical tool used extensively in the fields of proteomics, structural biology, and drug development. This guide provides a comprehensive overview of BS3, establishing it as a homobifunctional crosslinker and detailing its chemical properties, mechanism of action, and applications. Detailed experimental protocols and structured data are presented to facilitate its effective use in the laboratory.
Introduction to BS3: A Homobifunctional Crosslinker
BS3 is a homobifunctional crosslinking reagent, meaning it possesses two identical reactive groups at either end of a spacer arm.[1][2][3][4] These reactive groups are N-hydroxysulfosuccinimide (sulfo-NHS) esters, which specifically target primary amines (-NH2) found on proteins and other biomolecules.[1][5] This characteristic allows for the covalent linkage of molecules that are in close proximity, effectively "freezing" interactions for subsequent analysis. The homobifunctional nature of BS3 makes it particularly suitable for intramolecular crosslinking (within the same molecule) or for polymerizing monomers.[4]
Key features of BS3 include its water solubility and membrane impermeability.[1][5][6] The presence of sulfonate groups on the NHS esters renders the molecule soluble in aqueous buffers, eliminating the need for organic solvents that can disrupt protein structure.[1][5] Its charged nature prevents it from passively crossing cell membranes, making it an ideal reagent for specifically studying cell surface protein interactions.[1][5][7]
Physicochemical and Reactive Properties of BS3
A thorough understanding of the quantitative characteristics of BS3 is crucial for its successful application. The table below summarizes its key properties.
| Property | Value | References |
| Classification | Homobifunctional Crosslinker | [1][2][3][4] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [1] |
| Target Functional Group | Primary amines (-NH2) | [1][5][7] |
| Molecular Weight | 528.47 g/mol (acid form), 572.43 g/mol (sodium salt form) | [2][8][9][10] |
| Spacer Arm Length | 11.4 Å | [9][11] |
| Solubility | Water-soluble | [1][6][10] |
| Membrane Permeability | Impermeable | [1][5][7] |
| Cleavability | Non-cleavable | [1][6][8] |
Mechanism of Action: Covalent Bond Formation
The crosslinking reaction with BS3 is a one-step process involving the nucleophilic acyl substitution of the sulfo-NHS esters by primary amines.[1] This reaction results in the formation of stable, covalent amide bonds, permanently linking the target molecules. The reaction is most efficient at a pH range of 7-9.[7][10]
Below is a diagram illustrating the chemical reaction of BS3 with primary amines on two separate protein molecules.
Detailed Experimental Protocol for Protein Crosslinking with BS3
The following protocol provides a general guideline for crosslinking proteins in solution. Optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for specific applications.
Materials:
-
BS3 Crosslinker
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-8.5.[12] Avoid buffers containing primary amines, such as Tris.[12]
-
Quenching Buffer: 1M Tris-HCl or 1M Glycine, pH 7.5
-
Protein sample in a compatible buffer
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer at a suitable concentration.[13]
-
BS3 Solution Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 100 mM).[12] BS3 is moisture-sensitive and should be allowed to equilibrate to room temperature before opening.[9][11]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically 0.5-5 mM).[9][12] A common starting point is a 20-fold molar excess of crosslinker to protein.[9]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[9][13] The reaction rate is slower at lower temperatures.[9]
-
Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[9] The primary amines in the quenching buffer will react with and consume any excess BS3.
-
Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching.[9]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[13] Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[9]
The following diagram outlines the general workflow for a protein crosslinking experiment using BS3.
Applications in Research and Drug Development
The unique properties of BS3 make it a versatile tool for a variety of applications:
-
Studying Protein-Protein Interactions: BS3 can covalently capture transient or weak protein interactions, allowing for their identification and characterization.[1]
-
Analysis of Protein Quaternary Structure: By crosslinking subunits of a protein complex, their stoichiometry and arrangement can be investigated.
-
Mapping Cell Surface Protein Topography: Due to its membrane impermeability, BS3 is used to selectively crosslink proteins on the exterior of cells, providing insights into the organization of the cell surface proteome.[2][7]
-
Antibody-Drug Conjugate (ADC) Development: BS3 can be used as a non-cleavable linker in the synthesis of ADCs.[8]
-
Stabilizing Protein Conformations: Crosslinking can stabilize specific protein conformations for structural studies.
Conclusion
BS3 is a water-soluble, membrane-impermeable, homobifunctional crosslinker that serves as an invaluable reagent for life science researchers. Its ability to specifically and efficiently crosslink primary amines has led to its widespread use in the study of protein interactions, cellular architecture, and the development of novel therapeutics. By following well-defined protocols and understanding its chemical properties, researchers can effectively leverage BS3 to gain deeper insights into complex biological systems.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. This compound, primary amine reactive crosslinker (CAS 127634-19-9) | Abcam [abcam.com]
- 3. covachem.com [covachem.com]
- 4. 단백질 교차결합 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. You are being redirected... [bio-world.com]
- 11. proteochem.com [proteochem.com]
- 12. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
The Impermeable Nature of BS3: A Technical Guide to a Cell Surface Crosslinking Staple
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental properties of the crosslinker Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), with a core focus on its membrane impermeability. Understanding this characteristic is critical for its application in accurately mapping protein interactions on the cell surface, a vital aspect of cellular signaling, drug targeting, and biomarker discovery.
Core Principles: Why BS3 Stays Outside the Cell
The defining characteristic of BS3 is its inability to passively diffuse across the lipid bilayer of a cell membrane.[1][2] This property is a direct result of its chemical structure. BS3 is a hydrophilic molecule, a feature imparted by the negatively charged sulfonate (SO₃⁻) groups at each end of the molecule.[1][2] These charged moieties render the molecule water-soluble and prevent it from entering the hydrophobic interior of the cell membrane.[1][2][3] This stands in stark contrast to its analog, Disuccinimidyl suberate (DSS), which lacks these charged groups, is hydrophobic, and can readily permeate cell membranes to crosslink intracellular proteins.[3]
The primary function of BS3 is to covalently link proteins that are in close proximity on the exterior of a cell. It is a homobifunctional crosslinker, meaning it has two identical reactive groups—N-hydroxysulfosuccinimide (sulfo-NHS) esters.[1] These esters react specifically and efficiently with primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues and the N-termini of polypeptides, to form stable amide bonds.[1][3]
Comparative Analysis: BS3 vs. DSS
The choice between BS3 and its membrane-permeable counterpart, DSS, is a critical decision in experimental design. The following table summarizes their key differential properties.
| Property | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) |
| Synonyms | Sulfo-DSS, BSSS | Disuccinimidyl suberate |
| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | C₁₆H₂₀N₂O₈ |
| Molecular Weight | 572.43 g/mol [4] | 368.35 g/mol |
| Solubility | Water-soluble (up to ~100 mM)[2][3] | Water-insoluble; requires organic solvents (e.g., DMSO, DMF)[3] |
| Membrane Permeability | Impermeable[1][2][4][5] | Permeable[3] |
| Primary Application | Crosslinking of cell surface proteins.[2][4] | Intracellular and intramembrane protein crosslinking.[3] |
| Key Structural Feature | Contains two negatively charged sulfonate (SO₃⁻) groups.[1][2] | Lacks charged groups.[3] |
Experimental Protocols: Harnessing the Power of BS3
The following are generalized protocols for the use of BS3 in cell surface protein crosslinking experiments. Optimization is often necessary for specific cell types and experimental goals.
General Protocol for Crosslinking Cell Surface Proteins
This protocol outlines the fundamental steps for crosslinking proteins on the surface of suspended cells.
Materials:
-
Cells in suspension
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
BS3 Crosslinker
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5, or 1M Glycine)
-
Lysis Buffer (appropriate for downstream applications)
-
Protease inhibitors
Methodology:
-
Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[3] Resuspend the cell pellet in ice-cold PBS to a concentration of approximately 25 x 10⁶ cells/mL.[3]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an aqueous buffer (e.g., water or 20 mM sodium phosphate).[3][6]
-
Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.[3] Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.[3]
-
Cell Lysis: Pellet the cells by centrifugation and proceed with cell lysis using an appropriate lysis buffer containing protease inhibitors.
-
Analysis: The resulting lysate can be analyzed by various techniques, such as SDS-PAGE, Western blotting, or mass spectrometry, to identify crosslinked protein complexes.
Protocol for In Situ Crosslinking in Brain Slices
This method is adapted for studying receptor distribution in rodent brain tissue.
Materials:
-
Freshly prepared rodent brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Homogenization/Lysis Buffer
Methodology:
-
Tissue Preparation: Rapidly prepare brain slices from the region of interest following an in vivo treatment.[7]
-
Crosslinking: Incubate the brain slices with BS3 in aCSF.[7] The concentration and incubation time will need to be optimized.
-
Quenching: Stop the reaction by washing the slices with Quenching Buffer.
-
Homogenization: Homogenize the tissue in an appropriate lysis buffer.[7]
-
Analysis: Centrifuge the homogenate to separate cellular fractions. The crosslinked surface proteins will exhibit a higher apparent molecular weight on SDS-PAGE and can be quantified by immunoblotting.[7]
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to BS3.
Caption: BS3's negative charge prevents it from crossing the cell membrane, restricting its crosslinking activity to extracellular proteins.
Caption: A generalized workflow for identifying cell surface protein interactions using the this compound.
Caption: BS3 reacts with primary amines on adjacent proteins to form a stable amide bond, releasing a sulfo-NHS leaving group.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. abmole.com [abmole.com]
- 5. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 6. interchim.fr [interchim.fr]
- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Interactions: A Technical Guide to Bissulfosuccinimidyl Suberate (BS3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, experimental applications, and data analysis workflows for the non-cleavable, water-soluble crosslinker, bissulfosuccinimidyl suberate (B1241622) (BS3). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing chemical crosslinking techniques to investigate protein-protein interactions, protein complex topology, and cellular signaling pathways.
Core Chemical Properties of Bissulfosuccinimidyl Suberate (BS3)
Bissulfosuccinimidyl suberate is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. Its structure features two NHS esters at either end of an 8-carbon spacer arm. The defining characteristic of BS3 is the presence of sulfonate groups on the succinimidyl rings, which imparts high water solubility (up to 100 mM) and renders the molecule membrane-impermeable.[1][2] This property makes BS3 an ideal reagent for crosslinking proteins on the cell surface and studying extracellular protein interactions.[1][2]
The NHS esters of BS3 react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1][3] This reaction occurs optimally in a pH range of 7 to 9.[1][3] The resulting crosslinks are non-cleavable, providing a permanent snapshot of protein interactions.
A summary of the key quantitative data for BS3 is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 572.43 g/mol | [1][4] |
| Spacer Arm Length | 11.4 Å | [4] |
| Chemical Formula | C16H18N2Na2O14S2 | [4] |
| CAS Number | 82436-77-9 | [4] |
| Optimal pH Range | 7.0 - 9.0 | [1][3] |
| Solubility | Water-soluble (up to 100 mM) | [1] |
| Reactivity | Primary amines (-NH2) | [1][3] |
| Storage | Desiccated at 4°C or -20°C | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments utilizing BS3 are provided below. It is crucial to note that optimal conditions, such as crosslinker concentration and incubation time, may require empirical determination for each specific biological system.
General Protein Crosslinking Protocol
This protocol provides a general framework for crosslinking proteins in solution.
-
Sample Preparation: Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate) at a pH between 7 and 9.[1] Ensure the protein concentration is suitable for the intended downstream analysis.
-
BS3 Reagent Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired stock concentration. BS3 is moisture-sensitive and should be equilibrated to room temperature before opening the vial to prevent condensation.[1][4]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample. The molar excess of BS3 to protein will need to be optimized, but a starting point is often a 20- to 50-fold molar excess for protein concentrations below 5 mg/mL and a 10-fold molar excess for concentrations above 5 mg/mL.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Terminate the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]
-
Downstream Analysis: The crosslinked sample is now ready for analysis by techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Crosslinking of Cell Surface Proteins
This protocol is designed for the specific labeling of proteins on the exterior of living cells.
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[1] Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[1]
-
BS3 Addition: Add freshly prepared BS3 to the cell suspension to a final concentration of 1-5 mM.[1]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[1] To minimize internalization of the crosslinker, the incubation can be performed at 4°C.[1]
-
Quenching: Quench the reaction by adding a quenching buffer (e.g., 1M Tris, pH 7.5) to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1]
-
Cell Lysis and Analysis: Wash the cells with PBS to remove excess reagent and quenching buffer. The cells can then be lysed, and the crosslinked proteins analyzed by immunoprecipitation, Western blotting, or mass spectrometry.
Immunoprecipitation following BS3 Crosslinking
This protocol describes the immunoprecipitation of crosslinked protein complexes.
-
Crosslinking and Quenching: Perform the crosslinking reaction as described in Protocol 2.1 or 2.2.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody specific for the protein of interest overnight at 4°C.
-
Add protein A/G beads and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the crosslinked protein complexes from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted complexes by SDS-PAGE and Western blotting to identify interacting partners.
Visualizing Molecular Processes with BS3
Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows where BS3 is a critical tool.
Caption: EGFR dimerization and subsequent crosslinking by BS3.
Caption: Experimental workflow for immunoprecipitation of BS3-crosslinked protein complexes.
Caption: Workflow for identification of protein-protein interactions using BS3 crosslinking and mass spectrometry.
References
- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to Stabilizing Protein-Protein Interactions with BS3
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a chemical cross-linker instrumental in the study of protein-protein interactions. We will delve into its core mechanism, provide detailed experimental protocols, present quantitative data, and illustrate key processes through diagrams. The stabilization of transient or weak protein complexes is a critical challenge in proteomics and drug discovery, and BS3 offers a robust solution for "trapping" these interactions for subsequent analysis.[1]
The Core Mechanism of BS3 Action
BS3 is a homobifunctional, water-soluble, and membrane-impermeable cross-linking agent.[2][3] Its utility stems from its specific chemical reactivity and defined structural properties.
-
Chemical Structure and Reactivity: BS3 possesses two identical N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of an 8-atom spacer arm.[3] These sulfo-NHS esters are highly reactive towards primary amines (–NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (K) residues.[3][4] The reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond, with the sulfo-NHS group acting as a leaving group.[3]
-
Stabilization of Interactions: When two proteins form a complex, BS3 can covalently link them if primary amines on the respective proteins are positioned within the reach of its spacer arm. The spacer arm has a length of 11.4 angstroms (Å). This process transforms a non-covalent, and often transient, protein-protein interaction into an irreversible, stable covalent bond.[2] This "freezing" of the complex allows for its isolation and characterization using techniques that would otherwise disrupt the original interaction.[1]
-
Key Properties: Because it is a charged molecule, BS3 is membrane-impermeable, making it an ideal reagent for specifically studying cell-surface protein interactions without affecting intracellular proteins.[3][4] Its water solubility eliminates the need for organic solvents like DMSO or DMF, which can perturb protein structure, allowing reactions to be performed under physiological conditions.[3][4]
Caption: Mechanism of BS3 covalently linking Protein A and Protein B.
Data Presentation and Quantitative Analysis
The effectiveness of a BS3 cross-linking experiment is dependent on several key parameters. Furthermore, advanced methods using isotopically labeled BS3 allow for powerful quantitative comparisons.
Table 1: BS3 Reagent Properties
| Property | Value | Reference |
|---|---|---|
| Full Chemical Name | Bis(sulfosuccinimidyl) suberate | [5] |
| Alternative Names | Sulfo-DSS | [5] |
| Molecular Weight | 572.43 g/mol (sodium salt) | [5] |
| Spacer Arm Length | 11.4 Å | [5] |
| Reactivity | Primary Amines (Lysine, N-terminus) | [3][4] |
| Solubility | Water-Soluble | [2][3] |
| Membrane Permeability | Impermeable | [3] |
| Bond Formed | Stable, non-cleavable amide bond |[2][3] |
Table 2: Typical Experimental Parameters for BS3 Cross-linking
| Parameter | Typical Range | Notes | Reference |
|---|---|---|---|
| Buffer System | PBS, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine). | [2][5][6] |
| Buffer pH | 7.0 - 9.0 | NHS-ester reactivity is efficient in this range. | [2][4] |
| BS3 Concentration | 0.05 - 5 mM | Highly dependent on protein concentration and interaction affinity. | [5][7][8][9] |
| Molar Excess (BS3:Protein) | 10-fold to 500-fold | Lower protein concentrations generally require higher molar excess. | [1][2] |
| Incubation Time | 30 - 60 min | Can be extended to 2-3 hours for reactions on ice. | [2][7] |
| Incubation Temperature | 4°C or Room Temperature (~23°C) | Reaction is slower at lower temperatures. | [2][5] |
| Quenching Agent | Tris, Glycine, Ethanolamine | Typically used at 10-60 mM final concentration. |[2][5][6] |
Quantitative Cross-Linking Mass Spectrometry (QCMS)
A sophisticated application of BS3 involves using its deuterated ("heavy") analog, BS3-d4.[10] This quantitative technique allows for the direct comparison of a protein's conformational state or its interaction partners under two different conditions (e.g., before and after ligand binding).[11][12]
The workflow involves cross-linking one protein state with normal ("light") BS3-d0 and the second state with BS3-d4. The samples are then mixed, digested (typically with trypsin), and analyzed by mass spectrometry.[11] Cross-linked peptides from the two states will have identical chemical properties but will be separated in the mass spectrum by a 4 Dalton shift.[10] The ratio of the signal intensities of the "light" and "heavy" peptide pairs provides a direct and quantitative measure of changes in protein structure or interaction.[11]
Table 3: Principles of Quantitative CLMS with BS3-d0/d4
| Step | Action | Rationale | Reference |
|---|---|---|---|
| 1. Sample Division | Aliquot the protein complex into two separate tubes. | To create two distinct experimental conditions for comparison. | [11] |
| 2. Condition Application | Treat one aliquot with a stimulus (e.g., ligand, drug, mutation) while leaving the other as a control. | To induce a conformational or interaction change in one sample. | [11] |
| 3. Differential Cross-linking | Cross-link the control sample with BS3-d0 ("light") and the treated sample with BS3-d4 ("heavy"). | To isotopically label the cross-links corresponding to each state. | [11][12] |
| 4. Quench & Combine | Quench both reactions and then combine the two samples in a 1:1 ratio. | To prepare a single sample for unified analysis, minimizing processing variability. | [11] |
| 5. Digestion & MS Analysis | Digest the combined protein mixture into peptides and analyze via LC-MS/MS. | To generate cross-linked peptide fragments for identification and quantification. | [10][11] |
| 6. Data Analysis | Identify cross-linked peptide pairs and calculate the intensity ratio of heavy (d4) vs. light (d0) signals. | The ratio directly reflects the change in the proximity of the cross-linked residues between the two states. |[11][12] |
Experimental Protocols
The following is a generalized, detailed protocol for cross-linking protein-protein interactions using BS3. Optimization is often necessary for specific protein systems.
3.1. Materials and Reagent Preparation
-
BS3 Cross-linker: Store desiccated at -20°C. Allow the vial to equilibrate to room temperature completely before opening to prevent moisture condensation, which can hydrolyze the reagent.[2][5]
-
Reaction Buffer: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) or HEPES at a pH between 7.0 and 8.0.[2] Do not use buffers containing Tris or glycine.[6]
-
Protein Sample: Ensure the protein sample is in the chosen reaction buffer. If necessary, perform a buffer exchange via dialysis or a desalting column.[6]
-
Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or Glycine, pH 7.5.[2][7]
3.2. Cross-Linking Procedure
-
Immediately before use, prepare a fresh stock solution of BS3 (e.g., 25-50 mM) by dissolving it in the reaction buffer.[2][5] Do not store reconstituted BS3, as the NHS-ester moiety readily hydrolyzes.[4]
-
Add the required volume of the BS3 stock solution to the protein sample to achieve the desired final concentration (typically 0.5 to 5 mM).[5] Mix gently but thoroughly.[13]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-3 hours at 4°C with gentle rotation or mixing.[2][7]
-
Terminate the reaction by adding the Quenching Buffer to a final concentration of 25-60 mM (e.g., add 25 µL of 1 M Tris to a 1 mL reaction).[2][5]
-
Incubate for an additional 15-20 minutes at room temperature to ensure all unreacted BS3 is quenched.[2][7]
-
The cross-linked sample is now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry).[1][13] If necessary, unreacted cross-linker can be removed by gel filtration or dialysis.[2]
Caption: A typical experimental workflow for BS3 cross-linking.
Application in Capturing Signaling Pathway Interactions
In cellular signaling, many critical protein-protein interactions—such as those between kinases and their substrates or receptors and their effectors—are transient. BS3 is an invaluable tool for capturing these fleeting events. By applying BS3 to cells or cell lysates, researchers can covalently trap these transient complexes, enabling their subsequent purification and identification via techniques like co-immunoprecipitation followed by mass spectrometry. This allows for the mapping of interaction networks and the discovery of novel components within signaling cascades.
Caption: Using BS3 to trap a transient kinase-substrate interaction.
References
- 1. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. covachem.com [covachem.com]
- 3. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. proteochem.com [proteochem.com]
- 7. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to BS3 Crosslinker for Studying Protein Conformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) crosslinker and its application in the structural analysis of proteins and protein complexes. BS3 is a powerful tool for elucidating protein conformation, defining protein-protein interaction interfaces, and providing distance constraints for computational modeling.
Introduction to BS3 Crosslinking
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a robust technique for gaining low-resolution structural information about proteins and their complexes.[1][2] BS3 is a homobifunctional, amine-reactive crosslinker widely used in these studies.[3][4] It covalently links primary amines, primarily on lysine (B10760008) residues and the N-termini of polypeptides, that are within a certain spatial proximity.[3][5] The resulting distance constraints are invaluable for understanding protein architecture and dynamics.[2][6]
BS3 is particularly advantageous for studying protein conformation in physiological conditions because it is water-soluble, eliminating the need for organic solvents that can perturb protein structure.[3][4] Its membrane impermeability also makes it ideal for selectively studying cell surface proteins.[3][4]
Chemical Properties and Mechanism of Action
BS3, also known as Bis(sulfosuccinimidyl) suberate, is characterized by two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of an 8-carbon spacer arm.[4] This homobifunctional nature allows it to react with primary amines in a single-step reaction.[3]
The key features of BS3 are summarized in the table below:
| Property | Value | Reference |
| Alternative Names | Sulfo-DSS, BSSS, Bis(sulfosuccinimidyl) suberate | [7][8] |
| CAS Number | 82436-77-9 | [7][8] |
| Molecular Formula | C16H18N2O14S2Na2 | [7][8] |
| Molecular Weight | 572.43 g/mol | [7][8] |
| Spacer Arm Length | 11.4 Å | [7][8] |
| Reactivity | Primary amines (-NH2) | [3][5] |
| Solubility | Water-soluble (up to ~100 mM) | [4][5] |
| Cleavability | Non-cleavable | [3] |
| Membrane Permeability | Impermeable | [3][4] |
The reaction mechanism involves the nucleophilic attack of a primary amine on one of the sulfo-NHS esters, forming a stable amide bond and releasing N-hydroxysulfosuccinimide.[3][5] The second sulfo-NHS ester then reacts with another primary amine in close proximity, creating a covalent crosslink.
Figure 1. Reaction mechanism of BS3 with primary amines on proteins.
Experimental Protocols
A successful BS3 crosslinking experiment requires careful optimization of reaction conditions. Below are detailed methodologies for a typical workflow.
-
This compound: Store at -20°C, protected from moisture.[7][8]
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., 100 mM sodium phosphate, 0.15 M NaCl; 20 mM HEPES; 50 mM borate).[5][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine.[5]
-
Protein Sample: Purified protein or protein complex in a compatible buffer.
-
Sample Preparation:
-
BS3 Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Analysis:
-
The crosslinked sample can be analyzed by SDS-PAGE to visualize higher molecular weight species, indicating successful crosslinking.
-
For detailed structural analysis, the crosslinked proteins are typically subjected to proteolytic digestion followed by mass spectrometry (XL-MS) to identify the crosslinked peptides.[2]
-
To study conformational changes, a quantitative approach using stable isotope-labeled BS3 (e.g., BS3-d4) can be employed.[11][12] This allows for the direct comparison of crosslinking patterns between different states of a protein (e.g., with and without a ligand).[12][13]
| Parameter | Recommended Condition | Reference |
| Protein Concentration | > 5 mg/mL | [5] |
| < 5 mg/mL | [5] | |
| Molar Excess of BS3 | 10-fold | [5] |
| 20- to 50-fold | [5] | |
| Final BS3 Concentration | 0.25 - 5 mM | [5][9] |
| Reaction pH | 7.0 - 9.0 | [5][9] |
| Reaction Temperature | Room Temperature or 4°C | [5][10] |
| Reaction Time | 30 - 60 minutes (RT) or 2 hours (4°C) | [5][7] |
| Quenching Reagent | Tris or Glycine | [5] |
| Quenching Concentration | 20 - 50 mM | [5][10] |
| Quenching Time | 15 minutes | [5] |
Data Analysis and Interpretation
The primary output of an XL-MS experiment is a list of identified crosslinked peptide pairs. This information provides distance constraints that can be used to:
-
Map Protein-Protein Interaction Interfaces: Identify which subunits of a complex are in close proximity.[1]
-
Elucidate Protein Topology: Determine the arrangement of domains within a protein.
-
Validate or Refine Structural Models: Provide experimental data to support or improve computational models of protein structures.[2]
-
Monitor Conformational Changes: Detect changes in protein structure upon ligand binding, mutation, or post-translational modification.[12][13]
Specialized software is required to identify the crosslinked peptides from the complex mass spectrometry data.[11][13]
Figure 2. General workflow for a chemical crosslinking mass spectrometry (XL-MS) experiment.
Applications in Drug Development
The insights gained from BS3 crosslinking studies can significantly impact drug development by:
-
Target Validation: Confirming protein-protein interactions that are targets for therapeutic intervention.
-
Mechanism of Action Studies: Understanding how a drug binding to its target alters protein conformation or interactions with other proteins.
-
Rational Drug Design: Providing structural information to guide the design of molecules that can modulate protein-protein interactions.
Conclusion
BS3 is a versatile and effective crosslinker for probing protein conformation and interactions. Its water solubility and amine reactivity make it a valuable tool for structural biologists and drug development professionals. When combined with mass spectrometry, BS3 crosslinking provides crucial distance constraints that can illuminate the architecture and dynamics of proteins and their complexes, ultimately accelerating our understanding of biological systems and the development of new therapeutics.
References
- 1. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. research.cbc.osu.edu [research.cbc.osu.edu]
- 7. proteochem.com [proteochem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. covachem.com [covachem.com]
- 11. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of BS3 in Biological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and applications of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a pivotal chemical crosslinking agent in modern biological research. We will delve into its chemical properties, detailed experimental protocols, and its significant role in elucidating protein-protein interactions, a cornerstone of cellular function and drug discovery.
Introduction to BS3: A Versatile Tool for Covalent Crosslinking
Bis(sulfosuccinimidyl) suberate, commonly known as BS3, is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker.[1] Its utility in biological research stems from its ability to covalently link proteins or other molecules that are in close proximity. This "molecular ruler" provides a stable snapshot of transient or weak interactions, making it an invaluable tool for a variety of applications.
The key features of BS3 that contribute to its widespread use are:
-
Water-Solubility: The presence of sulfonyl groups makes BS3 hydrophilic and soluble in aqueous buffers, eliminating the need for organic solvents that can disrupt protein structure and function.[2][3]
-
Membrane Impermeability: As a charged molecule, BS3 cannot passively cross cell membranes.[2] This property is particularly advantageous for selectively crosslinking proteins on the cell surface.[2][4]
-
Amine Reactivity: The N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends of the BS3 molecule react specifically with primary amines (-NH2), which are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of polypeptides.[2][5] This reaction forms a stable and irreversible amide bond.[2]
-
Homobifunctional Nature: BS3 possesses two identical reactive groups, allowing for a straightforward, one-step crosslinking procedure.[2]
-
Non-Cleavable Spacer Arm: The 8-carbon spacer arm of BS3 is stable and cannot be cleaved under typical experimental conditions, ensuring the permanence of the crosslink.[2]
Physicochemical and Reaction Properties of BS3
A clear understanding of the quantitative aspects of BS3 is crucial for designing and troubleshooting experiments.
| Property | Value | References |
| Alternative Names | Bis(sulfosuccinimidyl) suberate, Sulfo-DSS | [6][7] |
| CAS Number | 82436-77-9 | [6][7] |
| Molecular Formula | C₁₆H₁₈N₂Na₂O₁₄S₂ | [6][7] |
| Molecular Weight | 572.43 g/mol | [6][7] |
| Spacer Arm Length | 11.4 Å | [6][7] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [2] |
| Target Functional Group | Primary amines (-NH₂) | [2][5] |
| Optimal Reaction pH | 7.0 - 9.0 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for common applications of BS3. It is important to note that these are general protocols and may require optimization for specific experimental systems.
General Workflow for BS3 Crosslinking
The fundamental steps for a typical BS3 crosslinking experiment are outlined below.
Caption: A generalized workflow for a BS3 crosslinking experiment.
Protocol for Studying Protein-Protein Interactions in Solution
This protocol is designed to identify and characterize interactions between purified proteins in a solution.
Materials:
-
Purified protein samples in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate/carbonate buffer) at pH 7-9.[1]
-
BS3 crosslinker.
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[1]
-
SDS-PAGE reagents and equipment.
-
Western blotting or mass spectrometry equipment for analysis.
Procedure:
-
Sample Preparation: Prepare your protein of interest and its potential binding partner in a suitable amine-free buffer. The protein concentration should be optimized, but a starting point is typically in the µM range.
-
BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer.[8] BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][9]
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the protein mixture. The final concentration of BS3 will need to be optimized. A common starting range is a 10- to 50-fold molar excess of BS3 to protein.[1] For initial experiments, a concentration range of 0.25-5 mM can be tested.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature.[1] This step neutralizes any unreacted BS3.
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to the protein complex.
-
Further analysis can be performed by Western blotting using antibodies specific to the proteins of interest or by mass spectrometry to identify the crosslinked peptides and interaction sites.
-
Protocol for Crosslinking Cell Surface Proteins
This protocol is designed to identify interactions between proteins on the surface of intact cells.
Materials:
-
Suspension or adherent cells.
-
Amine-free buffer (e.g., PBS, pH 7.0-8.0).[9]
-
This compound.
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[1]
-
Cell lysis buffer.
-
Equipment for immunoprecipitation and Western blotting.
Procedure:
-
Cell Preparation:
-
BS3 Preparation: Prepare a fresh solution of BS3 in PBS immediately before use.
-
Crosslinking Reaction:
-
Quenching: Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[1]
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Analysis: The crosslinked protein complexes can now be analyzed by various techniques, including immunoprecipitation followed by Western blotting to identify specific interacting partners.
Applications in Drug Development and Research
The ability of BS3 to stabilize protein interactions has made it a valuable tool in various research and development areas:
-
Target Identification and Validation: By identifying the binding partners of a drug target, BS3 can help to elucidate its biological function and validate its relevance in a disease pathway.
-
Antibody-Drug Conjugates (ADCs): BS3 can be used as a non-cleavable linker to conjugate cytotoxic drugs to antibodies, a rapidly growing class of cancer therapeutics.[10]
-
Structural Biology: In conjunction with mass spectrometry, BS3 is used to generate distance constraints that aid in the structural modeling of protein complexes.[8]
-
Receptor-Ligand Interaction Studies: BS3 can be used to capture and identify the interactions between cell surface receptors and their ligands.[2]
Visualizing BS3-Mediated Processes
Reaction Mechanism of BS3 with Primary Amines
The fundamental chemistry of BS3 involves the reaction of its sulfo-NHS esters with primary amines.
Caption: The reaction of BS3 with primary amines on proteins.
Investigating a Receptor Dimerization Signaling Pathway
BS3 is an ideal tool to study ligand-induced receptor dimerization on the cell surface, a common mechanism in signal transduction.
Caption: Using BS3 to study ligand-induced receptor dimerization.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No crosslinking observed | - Inactive BS3 (hydrolyzed) - Amine-containing buffer - Insufficient BS3 concentration | - Use fresh, anhydrous BS3.[11] - Ensure the buffer is amine-free (e.g., PBS, HEPES). - Increase the molar excess of BS3. |
| Protein precipitation | - Excessive crosslinking - High protein concentration | - Reduce the BS3 concentration or incubation time. - Optimize the protein concentration. |
| Smearing on SDS-PAGE gel | - Non-specific crosslinking - Multiple BS3 molecules reacting with a single protein | - Reduce the BS3 concentration.[11] - Optimize the reaction time and temperature. |
Conclusion
BS3 is a powerful and versatile crosslinking reagent that has become an indispensable tool in biological research and drug development. Its unique properties of water solubility, membrane impermeability, and specific reactivity with primary amines allow for the effective stabilization and identification of protein-protein interactions in a variety of contexts. By following well-defined protocols and understanding the underlying chemical principles, researchers can leverage BS3 to gain critical insights into complex biological processes, ultimately advancing our understanding of cellular function and paving the way for novel therapeutic interventions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. covachem.com [covachem.com]
- 10. This compound | protein crosslinker | CAS# 82436-77-9 | InvivoChem [invivochem.com]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of BS3 Crosslinker in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a widely used homobifunctional, amine-reactive crosslinker in protein research and bioconjugation. Understanding the solubility and stability of BS3 in various aqueous buffers is critical for the successful design and execution of crosslinking experiments.
Introduction to BS3 Crosslinker
BS3, with the chemical name Bis(sulfosuccinimidyl) suberate, is a water-soluble crosslinker due to the presence of two sulfonate groups.[1][2][3] This property allows for its direct use in aqueous solutions without the need for organic solvents that can be detrimental to protein structure and function.[2][4] BS3 reacts specifically with primary amines (-NH2) on molecules like proteins, forming stable amide bonds.[4][5] Its membrane impermeability makes it an ideal reagent for crosslinking proteins on the cell surface.[4]
Quantitative Solubility of BS3
BS3 is highly soluble in water and many common aqueous buffers.[1] The terminal sulfonyl groups contribute to its hydrophilic nature.[1][4] However, the concentration of salts in the buffer can influence its solubility.
| Solvent/Buffer | Maximum Reported Solubility | Notes |
| Water | ~100 mM (>5.8 mg/mL)[1] | High solubility in pure water. |
| 20 mM Sodium Phosphate Buffer | ~10 mM[2] | Recommended for initial dissolution before dilution into higher salt buffers.[6] |
| Dimethylformamide (DMF) | >9.2 mg/mL[1] | Organic solvent, not typically required for BS3. |
| Dimethyl sulfoxide (B87167) (DMSO) | >9.2 mg/mL[1] | Organic solvent, not typically required for BS3. |
Recommended Aqueous Buffers for BS3 Crosslinking
The choice of buffer is critical for successful crosslinking with BS3. Amine-free buffers are essential to prevent quenching of the reactive N-hydroxysulfosuccinimide (sulfo-NHS) esters. The optimal pH for the crosslinking reaction is between 7 and 9.[3][6]
| Buffer | Recommended Concentration | Optimal pH Range | Key Considerations |
| Sodium Phosphate Buffer | 20-100 mM[2][6] | 7.0 - 8.0 | A commonly used buffer for BS3 crosslinking. |
| HEPES | 20 mM[6] | 7.0 - 8.0 | A non-coordinating buffer suitable for many protein applications. |
| Carbonate/Bicarbonate Buffer | 100 mM[6] | 8.0 - 9.0 | Effective at slightly more alkaline pH. |
| Borate Buffer | 50 mM[6] | 8.0 - 9.0 | Another option for reactions at a slightly higher pH. |
| MES | 20-50 mM | 6.5 - 7.5 | Can be used, but the reaction is more efficient at neutral to slightly alkaline pH. |
Note: Buffers containing primary amines, such as Tris or glycine, should not be used for the crosslinking reaction itself as they will compete with the target molecules for reaction with BS3. They are, however, suitable for quenching the reaction.[7][8]
Experimental Protocol: Determining BS3 Solubility
This protocol outlines a general method for determining the solubility of BS3 in a specific aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (amine-free)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer (optional, for quantitative measurement)
Methodology:
-
Equilibrate BS3: Allow the vial of BS3 powder to come to room temperature before opening to prevent moisture condensation.[8]
-
Prepare Serial Dilutions:
-
Weigh a precise amount of BS3 powder.
-
Prepare a series of buffer solutions with increasing concentrations of BS3 (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, etc.).
-
-
Dissolution:
-
Add the pre-weighed BS3 to the corresponding volume of the chosen buffer.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Observation:
-
Visually inspect each solution for any undissolved particles. The point at which particles remain after thorough mixing is the saturation point.
-
-
Centrifugation (for clarification):
-
For a more accurate determination, centrifuge the solutions at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved material.
-
-
Solubility Determination:
-
The highest concentration that results in a clear supernatant is considered the solubility limit in that specific buffer.
-
(Optional) The concentration of the clear supernatant can be more accurately measured using a spectrophotometer if a standard curve is prepared.
-
Visualization of Experimental Workflow and Reaction Pathway
Caption: Workflow for determining BS3 solubility.
Caption: BS3 reaction with primary amines and hydrolysis.
Factors Affecting BS3 Solubility and Stability
-
pH: The sulfo-NHS esters of BS3 are susceptible to hydrolysis, which increases with pH.[6] While the crosslinking reaction is more efficient at a higher pH, so is the rate of hydrolysis. Therefore, a balance must be struck, with the optimal range generally being pH 7-9.
-
Buffer Composition: As previously mentioned, amine-containing buffers will react with and inactivate BS3. High salt concentrations can also decrease the initial solubility of the crosslinker. It is recommended to dissolve BS3 in water or a low molarity buffer before adding it to a higher concentration buffer solution.[6]
-
Moisture: BS3 is moisture-sensitive and should be stored in a desiccated environment.[8] Vials should be warmed to room temperature before opening to prevent water condensation, which can lead to hydrolysis.[8]
-
Temperature: Crosslinking reactions can be performed at room temperature or on ice. The reaction rate is slower at lower temperatures.[8]
Conclusion
BS3 is a valuable tool for researchers due to its water solubility and specific reactivity with primary amines. A thorough understanding of its solubility characteristics in different aqueous buffers and the factors that affect its stability is paramount for achieving consistent and reliable crosslinking results. By selecting the appropriate buffer system and carefully controlling the reaction conditions, researchers can effectively utilize BS3 for a wide range of applications in protein science and drug development.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. cyanagen.com [cyanagen.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 8. proteochem.com [proteochem.com]
An In-depth Technical Guide to the Non-Cleavable Nature of BS3 Crosslinker Amide Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a homobifunctional crosslinking agent widely utilized in biological research to covalently link interacting proteins.[1] Its utility stems from its water-solubility, amine-reactivity, and, most critically, the formation of a stable, non-cleavable amide bond between target molecules.[2][3] This guide provides a comprehensive overview of the chemical principles underlying the stability of the BS3-mediated amide bond, detailed experimental protocols for its application, and visual representations of relevant workflows and pathways. The non-cleavable nature of the BS3 crosslinker makes it an invaluable tool for "freezing" protein-protein interactions for subsequent analysis, particularly in studies of protein complex topology and in the development of antibody-drug conjugates (ADCs).[1][4]
Chemical Properties of BS3
BS3, with the chemical formula C16H18N2Na2O14S2 and a molecular weight of 572.43 g/mol , is the water-soluble analog of Disuccinimidyl suberate (DSS).[5] Its key features include:
-
Homobifunctional: BS3 possesses two identical reactive groups, N-hydroxysulfosuccinimide (sulfo-NHS) esters, at either end of an 11.4 Å spacer arm.[5]
-
Amine-Reactive: The sulfo-NHS esters react specifically with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[3] This reaction proceeds efficiently in aqueous solutions at a pH range of 7.2 to 9.0.[2]
-
Water-Soluble: The presence of two sulfonate groups confers high water solubility to BS3, allowing for crosslinking reactions to be performed in physiological buffers without the need for organic solvents that can perturb protein structure.[6]
-
Membrane Impermeable: Due to its charged nature, BS3 cannot passively cross the cell membrane, making it an ideal reagent for selectively crosslinking cell surface proteins.[7]
The Stability of the BS3-Mediated Amide Bond
The crosslinking reaction initiated by BS3 involves the nucleophilic attack of a primary amine on one of the sulfo-NHS esters. This results in the formation of a highly stable amide bond and the release of N-hydroxysulfosuccinimide.
A critical factor influencing the efficiency of the crosslinking reaction is the hydrolysis of the sulfo-NHS ester, a competing reaction that increases with pH.[2] Once the amide bond is formed, however, it is covalent and essentially irreversible under standard biological conditions, hence the designation "non-cleavable". This inherent stability is a key advantage of BS3, as it ensures that the crosslinked complex remains intact during subsequent analytical procedures such as SDS-PAGE, western blotting, and mass spectrometry.
Quantitative Data on NHS Ester Stability
The success of a BS3 crosslinking experiment is highly dependent on the stability of the reactive sulfo-NHS esters in the aqueous reaction buffer. The table below summarizes the half-life of NHS esters under different pH and temperature conditions. It is important to note that while the sulfo-NHS ester is susceptible to hydrolysis, the resulting amide bond formed after reaction with a primary amine is exceptionally stable.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
| 7-9 | 4 - 37 | Minutes to hours |
Data compiled from multiple sources.[2][6][8]
Experimental Protocols
General Protocol for Protein-Protein Crosslinking with BS3
This protocol provides a general workflow for crosslinking interacting proteins in solution.
-
Sample Preparation:
-
BS3 Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Analysis:
-
The crosslinked sample can be analyzed by SDS-PAGE, western blotting, or other relevant techniques to identify the crosslinked complexes.[12]
-
Protocol for BS3 Crosslinking Coupled with Mass Spectrometry (XL-MS)
This protocol outlines the steps for identifying crosslinked peptides by mass spectrometry.
-
Crosslinking and Quenching:
-
Perform the crosslinking and quenching steps as described in the general protocol.
-
-
Protein Separation:
-
Separate the crosslinked protein complexes from uncrosslinked monomers using SDS-PAGE.[9]
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion with a protease such as trypsin.[9]
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using LC-MS/MS.[13]
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked peptides and map the protein-protein interaction sites.[9]
-
Protocol for Studying Epidermal Growth Factor Receptor (EGFR) Dimerization
This protocol is adapted for studying the dimerization of cell surface receptors on live cells.[7]
-
Cell Culture and Treatment:
-
Culture adherent cells expressing EGFR to the desired confluency.
-
If studying ligand-induced dimerization, treat the cells with EGF.
-
-
Crosslinking:
-
Wash the cells with ice-cold PBS (pH 8.0).
-
Add a freshly prepared solution of 1-5 mM BS3 in PBS to the cells.[14]
-
Incubate on ice for 30 minutes to 2 hours.
-
-
Quenching:
-
Quench the reaction by adding an ice-cold solution of 20-50 mM Tris-HCl (pH 7.5).
-
Incubate on ice for 15 minutes.
-
-
Cell Lysis and Analysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer.
-
Analyze the cell lysates by SDS-PAGE and western blotting using an anti-EGFR antibody to visualize monomeric and dimeric forms of the receptor.[7]
-
Visualizations
Caption: Reaction of BS3 with primary amines on two proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 4. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. covachem.com [covachem.com]
- 11. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 12. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Shelf Life and Storage of BS3 Crosslinker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability, storage, and handling of the homobifunctional crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). Understanding these parameters is critical for ensuring the reproducibility and success of crosslinking experiments in research and therapeutic development.
Introduction to BS3 Crosslinker
Bis(sulfosuccinimidyl) suberate (BS3) is a water-soluble, amine-reactive crosslinker widely used to covalently link proteins and other molecules containing primary amines.[1][2] Its water solubility, conferred by the sulfonyl groups, makes it ideal for use in physiological buffer systems, avoiding the need for organic solvents that can perturb protein structure.[2][3] BS3 reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1] Due to its charged nature, BS3 is membrane-impermeable, making it a valuable tool for studying cell surface protein interactions.[1][3]
Shelf Life and Recommended Storage Conditions
The stability of BS3 is paramount for its crosslinking efficiency. As a solid, BS3 is relatively stable when stored correctly. However, in aqueous solutions, the N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, which competes with the desired amine reaction. Therefore, strict adherence to recommended storage and handling protocols is essential.
Data Presentation: Quantitative Storage and Shelf Life Data
The following tables summarize the recommended storage conditions and expected shelf life for BS3 in its solid form and as a stock solution, based on information from various suppliers.
Table 1: Storage and Shelf Life of Solid this compound
| Storage Temperature | Recommended Conditions | Expected Shelf Life |
| -20°C or lower | Desiccated, under inert gas, protected from moisture and light.[1][4] | >2 years[4] |
| 0 - 4°C | Dry, dark.[4] | Up to 12 months (short to medium term)[3][4] |
| Ambient | Stable for short periods (e.g., shipping).[4] | Days to weeks[4] |
Table 2: Storage and Shelf Life of this compound Stock Solutions
| Solvent | Storage Temperature | Recommended Conditions | Expected Shelf Life |
| Anhydrous DMSO or DMF | -80°C | Sealed storage, away from moisture. | Up to 6 months[5] |
| Anhydrous DMSO or DMF | -20°C | Sealed storage, away from moisture. | Up to 1 month[5] |
| Aqueous Buffer | Not Recommended | The Sulfo-NHS ester is highly susceptible to hydrolysis. | Should be prepared fresh and used immediately.[1] |
Key Experimental Protocols
General Protocol for Protein Crosslinking with BS3
This protocol provides a general workflow for crosslinking proteins in solution. Optimization may be required for specific applications.
Materials:
-
This compound
-
Protein sample in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Equilibrate the BS3 vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution of BS3 in an appropriate solvent (e.g., water or amine-free buffer for immediate use, or anhydrous DMSO for short-term storage).
-
Add the BS3 stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker to protein).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.
-
Remove excess crosslinker and quenching reagents by desalting or dialysis.
Experimental Protocol for a Stability-Indicating Assay of BS3
This protocol outlines a method to determine the stability of a BS3 stock solution over time by monitoring its hydrolysis.
Principle: The hydrolysis of the NHS ester in BS3 results in the formation of N-hydroxysulfosuccinimide (sulfo-NHS) and the corresponding dicarboxylic acid. The rate of hydrolysis can be monitored by measuring the decrease in active BS3 or the increase in a hydrolysis product. A common method is to monitor the release of sulfo-NHS, which absorbs light at approximately 260 nm.
Materials:
-
This compound
-
Aqueous buffer of desired pH (e.g., phosphate buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a fresh stock solution of BS3 of known concentration in the aqueous buffer.
-
Immediately measure the initial absorbance of the solution at 260 nm (A_initial). This reading corresponds to the intact BS3.
-
Store the BS3 solution under the desired test conditions (e.g., 4°C or room temperature).
-
At regular time intervals (e.g., every 30 minutes for the first few hours, then hourly, and then daily), take an aliquot of the solution and measure its absorbance at 260 nm (A_t).
-
As BS3 hydrolyzes, the concentration of the sulfo-NHS ester will decrease, leading to a change in absorbance. The rate of hydrolysis can be calculated by plotting the change in absorbance over time.
-
The half-life (t_1/2) of the BS3 solution under the tested conditions can be determined from the kinetic data.
Note: For a more precise and quantitative analysis, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) with UV detection can be employed to separate and quantify the intact BS3 from its degradation products.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Reaction mechanism of BS3 crosslinking two proteins.
Caption: Factors affecting the stability and reactivity of BS3.
Caption: General experimental workflow for protein crosslinking with BS3.
References
- 1. proteochem.com [proteochem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. This compound, primary amine reactive crosslinker (CAS 127634-19-9) | Abcam [abcam.com]
- 4. This compound | protein crosslinker | CAS# 82436-77-9 | InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's In-depth Guide to Amine-Reactive Crosslinkers for Proteins
For Researchers, Scientists, and Drug Development Professionals
Amine-reactive crosslinkers are powerful chemical tools that enable the covalent linkage of proteins and other biomolecules.[1][2] By targeting primary amines, which are readily available on the surface of proteins at the N-terminus and on lysine (B10760008) residues, these reagents facilitate a wide range of applications, from elucidating protein-protein interactions to constructing antibody-drug conjugates (ADCs).[1][3] This in-depth technical guide provides a comprehensive overview of the chemistry, classification, and application of amine-reactive crosslinkers, complete with detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.
The Chemistry of Amine-Reactive Crosslinking
The fundamental principle underlying amine-reactive crosslinking is the nucleophilic attack of a primary amine on an electrophilic group within the crosslinker, resulting in the formation of a stable covalent bond.[1] The most predominantly used class of amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters due to their high reactivity and the formation of stable amide bonds.[4]
N-Hydroxysuccinimide (NHS) Esters
NHS esters react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0) to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[3][5] The reaction is efficient within this pH range as the amine groups are deprotonated and thus more nucleophilic.[2] However, a competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5] Therefore, reactions are typically performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5]
Classification of Amine-Reactive Crosslinkers
Amine-reactive crosslinkers can be categorized based on several key features that dictate their suitability for different applications.
Homobifunctional vs. Heterobifunctional Crosslinkers
-
Homobifunctional crosslinkers possess two identical reactive groups and are used for one-step crosslinking of molecules with the same functional group.[2] They are often employed to study protein-protein interactions and create protein polymers.[2]
-
Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[2][6] This provides greater control and minimizes the formation of unwanted polymers.[2] A common configuration is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide (B117702) group at the other.[2]
Cleavable vs. Non-Cleavable Spacer Arms
-
Non-cleavable crosslinkers form a permanent, stable link between the conjugated molecules, which is ideal for applications where the long-term integrity of the conjugate is critical.[2]
-
Cleavable crosslinkers contain a spacer arm with a bond that can be broken under specific conditions, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable).[2] This feature is advantageous for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs.[2]
Membrane Permeability
-
Membrane-permeable crosslinkers are typically hydrophobic and can pass through the cell membrane, making them suitable for crosslinking intracellular proteins.[7]
-
Membrane-impermeable crosslinkers are generally water-soluble and carry a charge, preventing them from crossing the cell membrane.[8] These are used to target and crosslink proteins on the cell surface.[7]
Quantitative Data for Common Amine-Reactive Crosslinkers
The selection of an appropriate crosslinker is critical for experimental success and depends on factors such as the desired spacer arm length, solubility, and cell membrane permeability. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.
Table 1: Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |
| Disuccinimidyl suberate (B1241622) | DSS | 368.35 | 11.4 | No | Yes | No | NHS ester |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No | Sulfo-NHS ester |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | NHS ester |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Disulfide) | NHS ester |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester |
Table 2: Heterobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | Yes | No | NHS ester, Maleimide |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No | No | Sulfo-NHS ester, Maleimide |
| N-Succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.18 | 10.6 | No | Yes | No | NHS ester, Iodoacetyl |
| Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate | Sulfo-SIAB | 530.17 | 10.6 | Yes | No | No | Sulfo-NHS ester, Iodoacetyl |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.20 | 9.2 | No | Yes | No | NHS ester, Phenylazide |
| Sulfosuccinimidyl 2-(p-azidosalicylamido)ethyl-1,3'-dithiopropionate | SASD | 563.50 | 25.9 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester, Phenylazide |
Mandatory Visualizations
To further elucidate the core concepts, the following diagrams visualize the reaction mechanism, experimental workflows, and a relevant signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments using amine-reactive crosslinkers.
Protocol 1: Homobifunctional Crosslinking of Proteins using DSS
This protocol describes a general procedure for crosslinking proteins in solution using Disuccinimidyl suberate (DSS).
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5).
-
Disuccinimidyl suberate (DSS).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer: 1 M Tris-HCl, pH 7.5.
-
SDS-PAGE reagents.
-
Mass spectrometer (optional).
Procedure:
-
Protein Preparation:
-
Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in an amine-free buffer.[9]
-
-
DSS Solution Preparation:
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of DSS to protein should be determined empirically but a 20- to 50-fold molar excess is a common starting point for protein concentrations below 5 mg/mL.[7][11]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11]
-
-
Quenching the Reaction:
-
Analysis:
Protocol 2: Two-Step Heterobifunctional Crosslinking using Sulfo-SMCC
This protocol outlines the procedure for conjugating two different proteins using the heterobifunctional crosslinker Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC).
Materials:
-
Protein 1 (containing primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
Protein 2 (containing free sulfhydryls) in a suitable buffer.
-
Sulfo-SMCC.
-
Desalting column.
-
Reducing agent (e.g., DTT or TCEP), if Protein 2 has disulfide bonds.
Procedure:
Step 1: Activation of Protein 1 with Sulfo-SMCC
-
Protein 1 Preparation:
-
Prepare Protein 1 at a concentration of 1-10 mg/mL in an amine-free buffer.[12]
-
-
Sulfo-SMCC Solution Preparation:
-
Immediately before use, dissolve Sulfo-SMCC in water or the reaction buffer.[13]
-
-
Reaction:
-
Removal of Excess Crosslinker:
-
Remove unreacted Sulfo-SMCC using a desalting column equilibrated with an appropriate buffer.[15]
-
Step 2: Conjugation to Protein 2
-
Protein 2 Preparation:
-
If necessary, reduce disulfide bonds in Protein 2 using a reducing agent to generate free sulfhydryls. Remove the reducing agent before proceeding.[15]
-
-
Conjugation Reaction:
-
Combine the maleimide-activated Protein 1 with Protein 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.[16]
-
-
Analysis:
-
Analyze the resulting conjugate by SDS-PAGE, size-exclusion chromatography, or other appropriate methods to confirm successful conjugation and purity.
-
Protocol 3: Identification of Protein-Protein Interactions using Crosslinking and Mass Spectrometry
This protocol provides a general workflow for identifying protein-protein interactions.[9]
Materials:
-
Cell lysate or purified protein complex.
-
Homobifunctional crosslinker (e.g., DSS or BS3).
-
Quenching buffer.
-
SDS-PAGE reagents.
-
In-gel digestion reagents (e.g., trypsin).
-
Mass spectrometer.
Procedure:
-
Crosslinking:
-
Incubate the cell lysate or protein complex with the crosslinker as described in Protocol 1.
-
-
Separation:
-
Separate the crosslinked protein complexes by SDS-PAGE.[9]
-
-
In-Gel Digestion:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion with a protease such as trypsin to generate peptides.[9]
-
-
Mass Spectrometry:
-
Analyze the resulting peptide mixture by mass spectrometry to identify the crosslinked peptides.[9]
-
-
Data Analysis:
-
Use specialized software to identify the crosslinked proteins and map the interaction sites.[9]
-
Conclusion
Amine-reactive crosslinkers are versatile and indispensable tools in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these reagents to advance their scientific goals.
References
- 1. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. covachem.com [covachem.com]
- 7. store.sangon.com [store.sangon.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. One moment, please... [proteochem.com]
- 14. store.sangon.com [store.sangon.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for BS3 Crosslinking in Co-Immunoprecipitation
Introduction
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a water-soluble, amine-reactive, and homobifunctional crosslinker commonly employed in co-immunoprecipitation (Co-IP) experiments.[1] Its primary application in this context is to stabilize transient or weak protein-protein interactions, thereby facilitating their capture and subsequent analysis.[2] BS3 covalently links primary amines on interacting proteins, forming stable amide bonds.[3] This application note provides detailed protocols for two primary uses of BS3 in Co-IP: the crosslinking of interacting proteins within a sample prior to immunoprecipitation and the crosslinking of the antibody to the affinity beads to prevent its co-elution with the target antigen.[2][4]
Data Presentation: Key Parameters for BS3 Crosslinking
The following table summarizes the critical quantitative parameters for optimizing BS3 crosslinking protocols. It is important to note that the optimal conditions may vary depending on the specific proteins and sample complexity, and empirical determination is often necessary.[5]
| Parameter | Recommended Range | Notes |
| BS3 Concentration | 0.25 - 5 mM | For purified protein complexes, 1-3 mM is often optimal.[6] For complex mixtures like cell lysates, concentrations up to 10 mM may be required.[6] |
| Molar Excess of BS3 to Protein | 10-fold to 50-fold | For protein concentrations > 5 mg/mL, a 10-fold molar excess is recommended.[3][7] For concentrations < 5 mg/mL, a 20- to 50-fold molar excess is suggested.[3][7] |
| Incubation Time | 30 - 60 minutes at Room Temperature | |
| 2 - 4 hours at 4°C or on ice | Longer incubation times are needed at lower temperatures.[1][3] | |
| Quenching Agent | Tris, Glycine, or Ammonium Bicarbonate | These reagents contain primary amines that react with and inactivate excess BS3.[1][8] |
| Quenching Concentration | 10 - 60 mM | A final concentration of 20-50 mM Tris is commonly used.[3] |
| Quenching Time | 10 - 20 minutes at Room Temperature | A 15-minute incubation is generally sufficient to stop the crosslinking reaction.[3][9] |
Experimental Protocols
Protocol 1: Crosslinking of Interacting Proteins Prior to Immunoprecipitation
This protocol is designed to stabilize protein-protein interactions within a cell lysate or protein mixture before the immunoprecipitation step.
Materials:
-
BS3 Crosslinker
-
Amine-free Lysis Buffer (e.g., PBS, HEPES, or Borate buffer, pH 7-9)[3][6]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[3]
-
Co-Immunoprecipitation reagents (antibody, Protein A/G beads, wash buffers, elution buffer)
Procedure:
-
Sample Preparation: Prepare your cell lysate or protein mixture in an amine-free buffer such as PBS.[3] Ensure that the buffer does not contain primary amines (e.g., Tris), as these will compete with the crosslinking reaction.[6]
-
BS3 Solution Preparation: Immediately before use, prepare a fresh solution of BS3 in an appropriate solvent like water or DMSO.[1][8] The BS3 vial should be equilibrated to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[10][11]
-
Crosslinking Reaction: Add the freshly prepared BS3 solution to your protein sample to achieve the desired final concentration (typically 0.25-5 mM).[3][7] Gently mix and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Terminate the crosslinking reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is neutralized.[3][9]
-
Co-Immunoprecipitation: Proceed with your standard Co-IP protocol. Add the specific primary antibody to the crosslinked lysate and incubate to form immune complexes.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with an appropriate wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the crosslinked protein complexes from the beads. The eluted sample can then be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.[8]
Diagram of Protocol 1 Workflow:
Caption: Workflow for crosslinking interacting proteins with BS3 prior to co-immunoprecipitation.
Protocol 2: Crosslinking Antibody to Protein A/G Beads
This protocol is used to covalently link the immunoprecipitating antibody to the Protein A/G beads, which prevents the co-elution of antibody heavy and light chains with the target protein.[4]
Materials:
-
Primary antibody
-
Protein A/G magnetic beads
-
This compound
-
Conjugation Buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9)[4]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)[4]
-
Wash Buffer (e.g., PBST)[9]
Procedure:
-
Antibody-Bead Binding: Incubate your primary antibody with the Protein A/G beads according to the bead manufacturer's protocol to allow for binding.
-
Washing: Wash the antibody-coupled beads twice with 200 µL of Conjugation Buffer to remove any unbound antibody.[4][9] Use a magnetic stand to separate the beads from the supernatant.
-
BS3 Solution Preparation: Immediately before use, prepare a 5 mM solution of BS3 in the Conjugation Buffer.[4][9]
-
Crosslinking Reaction: Resuspend the washed antibody-coupled beads in 250 µL of the 5 mM BS3 solution.[4][9] Incubate for 30 minutes at room temperature with gentle rotation.[4][9]
-
Quenching: Stop the reaction by adding 12.5 µL of Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5).[9] Incubate for 15 minutes at room temperature with gentle rotation.[4][9]
-
Final Washes: Wash the crosslinked antibody-bead conjugate three times with a wash buffer like PBST.[4][9]
-
Proceed to Immunoprecipitation: The antibody-crosslinked beads are now ready for use in your immunoprecipitation experiment. Add your cell lysate or protein sample and proceed with the remaining steps of your Co-IP protocol (binding, washing, and elution).
Diagram of Protocol 2 Workflow:
Caption: Workflow for crosslinking an antibody to Protein A/G beads using BS3.
Important Considerations and Troubleshooting
-
Buffer Compatibility: Always use amine-free buffers for the crosslinking reaction, as primary amines will quench the BS3 reagent.[6]
-
BS3 Hydrolysis: BS3 is moisture-sensitive and hydrolyzes in aqueous solutions.[10] Therefore, always prepare BS3 solutions fresh immediately before use.[4][9]
-
Optimization: The optimal concentration of BS3 can vary. It is advisable to perform a titration experiment to determine the lowest effective concentration that provides sufficient crosslinking without causing excessive non-specific aggregation.[6][12] High concentrations of BS3 can lead to the formation of large, insoluble aggregates.[12]
-
Membrane Permeability: BS3 is a water-soluble crosslinker and is not membrane-permeable, making it suitable for crosslinking cell surface proteins or proteins in solution.[13] For intracellular crosslinking, a membrane-permeable alternative like DSS (disuccinimidyl suberate) should be used.[13]
References
- 1. covachem.com [covachem.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. interchim.fr [interchim.fr]
- 8. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. proteochem.com [proteochem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Cell Surface Protein Crosslinking with BS3
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing the water-soluble, membrane-impermeable crosslinker BS3 (bis(sulfosuccinimidyl) suberate) for the study of cell surface protein interactions. These protocols and application notes are intended to offer a detailed, step-by-step methodology for achieving robust and reproducible crosslinking results.
Introduction to BS3 Crosslinking
BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that reacts with primary amines (-NH2) on proteins, found at the N-terminus and on the side chain of lysine (B10760008) residues.[1][2] Its key feature is the presence of sulfonate groups, which render it water-soluble and prevent it from crossing the plasma membrane.[1][2] This property makes BS3 an ideal reagent for selectively crosslinking proteins on the cell surface, enabling the study of receptor dimerization, oligomerization, and the identification of binding partners in their native cellular environment.[2][3] The stable amide bonds formed by the reaction are irreversible, effectively "capturing" protein-protein interactions for subsequent analysis by techniques such as SDS-PAGE, Western blotting, and mass spectrometry.[1][3]
Key Applications
-
Analysis of Receptor Dimerization and Oligomerization: Elucidate the formation of receptor complexes, such as EGFR dimerization upon ligand binding.[3][4]
-
Identification of Cell Surface Protein Interactions: Capture and identify novel binding partners and interaction networks on the plasma membrane.[5]
-
Stabilizing Transient Interactions: Preserve weak or transient protein interactions that might be lost during traditional biochemical analyses.[6]
-
Conformational Analysis: Probe for changes in protein conformation and proximity resulting from cellular stimuli or drug treatment.[7]
Experimental Protocols
This section outlines a detailed protocol for cell surface protein crosslinking on adherent cells using BS3. Optimization of parameters such as BS3 concentration and incubation time is crucial for successful crosslinking and should be determined empirically for each experimental system.[7]
Materials and Reagents
-
BS3 (bis(sulfosuccinimidyl) suberate)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or water for BS3 stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
Protocol for Crosslinking Adherent Cells
-
Cell Culture and Preparation:
-
BS3 Crosslinker Preparation:
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS esters.[4]
-
Immediately before use, prepare a 10-50 mM stock solution of BS3. For water-soluble BS3, dissolve it in amine-free buffer like 20 mM sodium phosphate, pH 7.4.[4][8] Alternatively, dissolve it in DMSO.[8]
-
Note: BS3 solutions are susceptible to hydrolysis and should be prepared fresh for each experiment. Do not store aqueous solutions of BS3.[1]
-
-
Crosslinking Reaction:
-
Dilute the BS3 stock solution to the desired final concentration (typically 0.25-5 mM) in ice-cold PBS (pH 8.0).[1][9]
-
Aspirate the final PBS wash from the cells and add the BS3 crosslinking solution to completely cover the cell monolayer.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[1] Incubation on ice can help to slow down cellular processes and reduce non-specific interactions.[4]
-
-
Quenching the Reaction:
-
Cell Lysis and Downstream Analysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation.
-
The resulting protein lysate containing the crosslinked complexes is now ready for downstream analysis by SDS-PAGE, Western blotting, immunoprecipitation, or mass spectrometry.[3]
-
Data Presentation: Quantitative Parameters for BS3 Crosslinking
The following tables summarize key quantitative data for optimizing your BS3 crosslinking experiments.
Table 1: Recommended BS3 Concentration and Molar Excess
| Protein Concentration | Molar Excess of BS3 (Crosslinker:Protein) | Final BS3 Concentration |
| > 5 mg/mL | 10-fold | 0.25 - 5 mM[1][9] |
| < 5 mg/mL | 20 to 50-fold | 0.25 - 5 mM[1][9] |
Table 2: Reaction and Quenching Conditions
| Parameter | Condition | Duration |
| Reaction Temperature | Room Temperature | 30 - 60 minutes[4][8] |
| 4°C / On Ice | 2 - 3 hours[1][8] | |
| Quenching Reagent | Tris or Glycine | 15 - 20 minutes[4][8] |
| Quenching Concentration | 10 - 60 mM |
Visualizations
Experimental Workflow for Cell Surface Protein Crosslinking
Caption: Experimental workflow for BS3 crosslinking of cell surface proteins.
Signaling Pathway: EGFR Dimerization and Downstream Activation
Caption: EGFR signaling pathway initiated by ligand-induced dimerization.
References
- 1. BS3 Chemical Crosslinking Assay: Evaluating the Effect of Chronic Stress on Cell Surface GABAA Receptor Presentation in the Rodent Brain [jove.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor oligomerization: implications for G protein activation and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPCR oligomers in pharmacology and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes | PLOS One [journals.plos.org]
Application Note: Preparation of Antibody-Drug Conjugates using the BS3 Crosslinker
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the creation and characterization of antibody-drug conjugates (ADCs).
Abstract Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to target cells, such as cancer cells[1]. The efficacy and safety of an ADC are critically dependent on the properties of its components: the antibody, the cytotoxic payload, and the linker connecting them[2][]. This note provides a detailed protocol for the preparation of ADCs using Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), a water-soluble, homobifunctional, and non-cleavable crosslinker[4][5][6]. BS3 reacts with primary amines, such as those on lysine (B10760008) residues of an antibody and an amine-functionalized drug, to form stable, irreversible amide bonds[5][7]. This protocol covers the conjugation reaction, purification of the resulting ADC, and key characterization methods.
Principle of BS3 Crosslinking
BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester that covalently links molecules containing primary amines (e.g., the ε-amine of lysine residues or the N-terminus of polypeptides)[5]. The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks one of the NHS ester groups, forming a stable amide bond and releasing N-hydroxysulfosuccinimide[5]. Its sulfonyl groups confer water solubility, allowing the reaction to be performed in aqueous buffers without organic solvents that could compromise protein structure[5][8]. As BS3 is membrane-impermeable, it is also widely used for crosslinking cell surface proteins[5][7]. In the context of ADC preparation, BS3 can be used to conjugate an amine-containing payload to the lysine residues on the surface of an antibody.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. covachem.com [covachem.com]
- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 6. This compound | protein crosslinker | CAS# 82436-77-9 | InvivoChem [invivochem.com]
- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Utilizing BS3 Crosslinking to Elucidate Protein Oligomerization
Introduction
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a homobifunctional, amine-reactive crosslinking agent widely employed in the study of protein-protein interactions.[1][2] Its utility stems from its water-solubility, which allows for crosslinking reactions in physiological buffer conditions, and its membrane-impermeable nature, making it ideal for probing interactions on the cell surface.[2][3][4] BS3 covalently links proteins by reacting with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable amide bonds.[3][5] This effectively "freezes" protein complexes, allowing for the characterization of their oligomeric state. The 8-atom (11.4 Å) spacer arm of BS3 connects proximal primary amines, providing distance constraints for structural analysis.[6][7]
Principle of the Method
The fundamental concept behind using BS3 to study protein oligomerization is the covalent capture of interacting protein subunits. When proteins form oligomers (dimers, trimers, etc.), their respective primary amine groups are brought into close proximity. The addition of BS3 to a solution containing these oligomers results in the formation of covalent crosslinks between the subunits. These stabilized complexes can then be analyzed by techniques such as SDS-PAGE and Western blotting. On an SDS-PAGE gel, crosslinked oligomers will migrate slower than their monomeric counterparts, appearing as higher molecular weight bands. The presence and size of these bands provide direct evidence of oligomerization and can be used to deduce the stoichiometry of the complex.[5][8]
Key Experimental Considerations
Several factors must be optimized to achieve successful and informative crosslinking results:
-
Buffer Composition: The choice of buffer is critical. Amine-containing buffers such as Tris are incompatible as they will compete with the protein for reaction with BS3, thereby quenching the crosslinking reaction.[1][9] Phosphate (B84403), carbonate, bicarbonate, HEPES, and borate (B1201080) buffers at a pH range of 7-9 are recommended.[1][3][9]
-
BS3 Concentration: The optimal concentration of BS3 is crucial. Insufficient crosslinker will result in incomplete crosslinking, while excessive amounts can lead to the formation of large, insoluble aggregates and non-specific crosslinking.[9] It is recommended to perform a concentration titration to determine the minimal amount of BS3 required for efficient crosslinking.[9][10]
-
Protein Concentration: The concentration of the target protein can influence the outcome. Higher protein concentrations favor intermolecular (between subunits) crosslinking, while very low concentrations may favor intramolecular (within a single subunit) crosslinking.[3]
-
Reaction Time and Temperature: The crosslinking reaction is typically carried out for 30-60 minutes at room temperature or for longer periods (e.g., 2 hours) on ice to slow the reaction rate and potentially increase specificity.[1][3][6]
-
Quenching: After the desired incubation time, the reaction must be stopped by adding a quenching agent. A buffer containing primary amines, such as Tris or glycine, is added to react with and neutralize any unreacted BS3.[1][3]
Experimental Protocols
I. In Vitro Crosslinking of Purified Proteins
This protocol describes the crosslinking of a purified protein sample to determine its oligomeric state.
Materials:
-
Purified protein in a compatible buffer (e.g., Phosphate Buffered Saline, PBS)
-
BS3 Crosslinker
-
Reaction Buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7.5)
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)[3]
-
SDS-PAGE loading buffer
Procedure:
-
Sample Preparation: Prepare the purified protein at the desired concentration in the Reaction Buffer.
-
BS3 Preparation: Immediately before use, prepare a stock solution of BS3 in the Reaction Buffer (e.g., 10-50 mM).[1] BS3 is moisture-sensitive and should be allowed to warm to room temperature before opening.[1][6]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve the desired final concentration (a typical starting point is a 10- to 50-fold molar excess of BS3 to protein).[3] Mix gently.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[3] Incubate for 15 minutes at room temperature.[3]
-
Analysis: Add SDS-PAGE loading buffer to the quenched samples, heat, and analyze the results by SDS-PAGE and Western blotting.
II. Crosslinking of Cell Surface Proteins
This protocol is designed to study the oligomerization of proteins on the surface of intact cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS (pH 8.0)
-
This compound
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Cell Lysis Buffer
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.[3] Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.[3]
-
BS3 Preparation: Prepare a fresh solution of BS3 in PBS (pH 8.0).
-
Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.[3]
-
Incubation: Incubate the cells for 30 minutes at room temperature.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[3]
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.
-
Analysis: Analyze the cell lysates by SDS-PAGE and Western blotting to detect the crosslinked protein complexes.
Data Presentation
Table 1: Recommended Buffer Conditions for BS3 Crosslinking
| Buffer Component | Concentration | pH Range | Compatibility Notes |
| Sodium Phosphate | 20-100 mM | 7.0-8.0 | Highly compatible.[1] |
| HEPES | 20-50 mM | 7.0-8.5 | Good alternative to phosphate buffers.[9] |
| Carbonate/Bicarbonate | 100 mM | 7.0-9.0 | Suitable for conjugation reactions.[1][3] |
| Borate | 50 mM | 8.0-9.0 | Another suitable option.[3] |
| Tris | N/A | N/A | Incompatible. Contains primary amines that will quench the reaction.[9] |
| Glycine | N/A | N/A | Incompatible. Used as a quenching agent.[1] |
Table 2: Typical Reaction Parameters for BS3 Crosslinking
| Parameter | In Vitro (Purified Protein) | Cell Surface (Intact Cells) |
| Protein Concentration | > 5 mg/mL | ~25 x 10^6 cells/mL |
| BS3 to Protein Molar Excess | 10-fold | N/A |
| Protein Concentration | < 5 mg/mL | N/A |
| BS3 to Protein Molar Excess | 20- to 50-fold | N/A |
| Final BS3 Concentration | 0.25-5 mM[3][6] | 1-5 mM[3] |
| Incubation Temperature | Room Temperature or 4°C/on ice | Room Temperature |
| Incubation Time | 30-60 min (RT) or 2-3 hours (4°C)[1][3] | 30 min[3] |
| Quenching Agent | Tris or Glycine | Tris or Glycine |
| Final Quencher Concentration | 10-60 mM[1][6][7] | 20-50 mM[3] |
| Quenching Time | 15-20 min[1][3] | 15 min[3] |
Visualizations
Caption: BS3 crosslinking mechanism showing reaction with primary amines.
Caption: General experimental workflow for protein crosslinking with BS3.
References
- 1. covachem.com [covachem.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. proteochem.com [proteochem.com]
- 8. researchgate.net [researchgate.net]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Protein Complexes in Cell Lysates Using BS3 Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of protein-protein interactions and protein complexes within their native cellular environment.[1][2] Among the various crosslinking reagents available, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a popular choice for studying protein complexes in aqueous solutions like cell lysates.[3]
BS3 is a water-soluble, non-cleavable, and membrane-impermeable homobifunctional crosslinker.[4][5] Its two identical N-hydroxysulfosuccinimide (sulfo-NHS) esters at each end of an 8-carbon spacer arm react specifically with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[4][6][7] The water solubility of BS3 eliminates the need for organic solvents that could perturb protein structures, making it ideal for in-vitro and cell surface crosslinking studies.[4][5] The impermeability of BS3 to cell membranes restricts its action to extracellular or cell-surface proteins when used with intact cells.[4][8] However, when used with cell lysates, it can effectively capture protein interactions throughout the cellular compartments.
These application notes provide a comprehensive overview and detailed protocols for utilizing BS3 crosslinking to identify protein complexes in cell lysates, a critical step in understanding cellular signaling pathways and for the development of novel therapeutics.
Principle of BS3 Crosslinking
The fundamental principle of BS3 crosslinking involves the covalent linkage of interacting proteins that are in close proximity. The sulfo-NHS esters of BS3 react with primary amines on adjacent proteins, forming a stable covalent bond and effectively "freezing" the protein complex. Following the crosslinking reaction, the protein complexes are typically denatured, digested into smaller peptides, and analyzed by mass spectrometry. The identification of crosslinked peptides in the mass spectrometry data provides distance constraints that can be used to infer protein-protein interactions and the architecture of protein complexes.[1][9]
The reaction of BS3 with primary amines occurs optimally at a pH range of 7 to 9.[6][8] The hydrolysis of the sulfo-NHS ester is a competing reaction that increases with pH.[8] Therefore, careful control of the reaction conditions is crucial for successful crosslinking.
Key Applications in Research and Drug Development
-
Mapping Protein-Protein Interaction Networks: BS3 crosslinking can be employed to identify novel protein-protein interactions and to map the topology of protein complexes on a large scale.
-
Validating Protein Interactions: This technique can be used to confirm interactions suggested by other methods like co-immunoprecipitation or yeast two-hybrid assays.
-
Structural Elucidation of Protein Complexes: The distance constraints obtained from BS3 crosslinking can be integrated with other structural data (e.g., cryo-EM, X-ray crystallography) to build low-resolution models of protein complexes.[6]
-
Studying Conformational Changes: In combination with quantitative mass spectrometry using deuterated BS3 (BS3-d4), it is possible to study conformational changes in protein complexes upon ligand binding or post-translational modifications.[10][11]
-
Target Identification and Validation: By identifying the components of protein complexes involved in disease states, BS3 crosslinking can aid in the identification and validation of new drug targets.
Experimental Workflow Overview
The overall workflow for identifying protein complexes using BS3 crosslinking and mass spectrometry consists of several key stages, from sample preparation to data analysis.
Quantitative Data Summary
Successful BS3 crosslinking relies on the optimization of several experimental parameters. The following tables provide a summary of typical quantitative data and ranges found in established protocols.
Table 1: BS3 Crosslinking Reaction Conditions
| Parameter | Recommended Range | Notes |
| BS3 Concentration | 0.25 - 5 mM[8][12][13] | For purified complexes, 1-3 mM is often optimal.[6] For complex mixtures like cell lysates, higher concentrations up to 10 mM may be necessary.[6] |
| Protein Concentration | > 5 mg/mL | A 10-fold molar excess of crosslinker is recommended.[8] |
| < 5 mg/mL | A 20- to 50-fold molar excess of crosslinker is recommended.[8] | |
| Incubation Time | 30 minutes - 2 hours[8][14] | 30-60 minutes at room temperature or 2 hours on ice are common.[8][12] |
| Incubation Temperature | 4°C, Room Temperature, or 30°C[6][8] | Lower temperatures can help preserve the integrity of sensitive protein complexes. |
| pH | 7.0 - 9.0[6][8] | pH 8.0 is often used to facilitate a rapid reaction.[8] |
| Quenching Reagent | Tris or Glycine[8][14] | |
| Quenching Concentration | 20 - 50 mM Tris[8] | |
| Quenching Time | 15 minutes[8] |
Table 2: Buffers and Reagents
| Reagent | Composition | Purpose |
| Lysis Buffer | Amine-free buffers (e.g., HEPES, PBS)[6] | Maintain protein complex integrity during cell lysis. Avoid Tris-based buffers. |
| BS3 Stock Solution | Freshly prepared in water or amine-free buffer[6][8] | BS3 is moisture-sensitive and hydrolyzes in aqueous solutions.[8][12] |
| Quenching Buffer | 1 M Tris-HCl, pH 7.5[8][15] | To stop the crosslinking reaction. |
| Digestion Buffer | 25 mM Tris-HCl, pH 8, 10% ACN[6] | Provides optimal conditions for trypsin activity. |
Detailed Experimental Protocols
Protocol 1: BS3 Crosslinking of Protein Complexes in Cell Lysates
Materials:
-
Cells of interest
-
Lysis Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)
-
BS3 crosslinker
-
Quenching Buffer (1 M Tris-HCl, pH 7.5)
-
Acetone (B3395972) (ice-cold)
-
Urea (B33335) Buffer (8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
Digestion Buffer (25 mM Tris-HCl, pH 8, 10% ACN)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube. Determine the protein concentration using a standard protein assay.
-
-
BS3 Crosslinking:
-
Adjust the protein concentration of the cell lysate to 1-5 mg/mL with Lysis Buffer.
-
Freshly prepare a stock solution of BS3 in an amine-free buffer (e.g., PBS).
-
Add the BS3 solution to the cell lysate to a final concentration of 1-5 mM.[8] Mix gently.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[8][12]
-
-
Quenching:
-
Sample Preparation for Mass Spectrometry:
-
Protein Precipitation: Precipitate the crosslinked proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours (or overnight). Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the proteins. Discard the supernatant.
-
Reduction and Alkylation: Resuspend the protein pellet in Urea Buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C. Add IAA to a final concentration of 50 mM and incubate for 30 minutes at room temperature in the dark.[6]
-
Digestion: Dilute the sample 10-fold with Digestion Buffer to reduce the urea concentration to below 1 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
Acidification and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol. Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software (e.g., MeroX, Skyline, ProXL) to identify crosslinked peptides from the raw mass spectrometry data.[16]
-
The identification of peptide pairs linked by BS3 confirms protein-protein interactions.
-
Protocol 2: Quantitative BS3 Crosslinking using Deuterated BS3 (BS3-d4)
For comparative analysis of protein complexes under different conditions (e.g., with and without a drug), a quantitative crosslinking approach using stable isotope-labeled BS3 can be employed.[10]
Procedure:
-
Prepare two separate cell lysates representing the two conditions to be compared (e.g., control and treated).
-
Crosslink the control lysate with light BS3 (BS3-d0) and the treated lysate with heavy BS3 (BS3-d4) following the procedure in Protocol 1.[10]
-
After quenching, mix the two crosslinked samples in a 1:1 ratio.[10]
-
Proceed with the sample preparation for mass spectrometry as described in Protocol 1.
-
During LC-MS/MS analysis, the crosslinked peptides from the two samples will appear as doublet peaks with a mass difference corresponding to the deuterium (B1214612) labeling.
-
Quantify the relative abundance of the light and heavy crosslinked peptides to determine changes in protein interactions between the two conditions.[10]
Visualization of Key Processes
BS3 Crosslinking Reaction
The following diagram illustrates the chemical reaction of BS3 with primary amines on proteins.
Data Analysis Logic for Crosslinked Peptide Identification
The identification of crosslinked peptides from complex mass spectrometry data requires a specialized bioinformatics workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Inactive BS3 reagent | Use fresh, properly stored BS3. Allow the vial to warm to room temperature before opening to prevent condensation.[12] |
| Incompatible buffer | Ensure the buffer is amine-free (e.g., HEPES, PBS) and within the optimal pH range (7-9).[6][17] | |
| Low protein concentration | Increase the protein concentration or the molar excess of BS3.[8] | |
| Excessive protein aggregation | BS3 concentration is too high | Perform a titration of BS3 concentration to find the optimal level that promotes crosslinking without causing excessive aggregation.[17] |
| Incubation time is too long | Reduce the incubation time. | |
| Few identified crosslinks | Inefficient digestion | Ensure complete protein denaturation, reduction, and alkylation. Optimize the trypsin-to-protein ratio and digestion time. |
| Low abundance of crosslinked peptides | Consider enrichment of crosslinked peptides using techniques like size exclusion chromatography (SEC).[18] |
Conclusion
BS3 crosslinking is a robust and versatile method for identifying protein complexes in cell lysates, providing valuable insights into protein-protein interaction networks and the structural organization of cellular machinery. Careful optimization of the experimental parameters outlined in these application notes is critical for achieving reliable and reproducible results. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for researchers, scientists, and drug development professionals seeking to employ this powerful technique in their studies. The integration of BS3 crosslinking with advanced mass spectrometry and bioinformatics will continue to be a cornerstone of structural and functional proteomics.
References
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. cyanagen.com [cyanagen.com]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes. – Rappsilber Laboratory [rappsilberlab.org]
- 12. proteochem.com [proteochem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cores.imp.ac.at [cores.imp.ac.at]
- 18. An integrated workflow for crosslinking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking Antibodies to Protein A/G Beads using BS3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent crosslinking of antibodies to Protein A/G beads using the water-soluble and amine-reactive crosslinker, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). This procedure is essential for applications such as immunoprecipitation (IP) and co-immunoprecipitation (Co-IP), where preventing the co-elution of antibody heavy and light chains with the target antigen is critical for downstream analyses like mass spectrometry or SDS-PAGE.[1][2][3]
Introduction
Protein A and Protein G beads are widely used for their high-affinity binding to the Fc region of immunoglobulins (IgG). However, during the elution of the target antigen, the bound antibody can also be released. Chemical crosslinking with BS3 creates stable amide bonds between the antibody and the Protein A/G beads, ensuring the antibody remains covalently attached during elution.[2][4] BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester that reacts with primary amines on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[5][6] Its water-solubility makes it ideal for reactions in physiological buffers without the need for organic solvents.[5][6][7]
Experimental Overview
The crosslinking procedure involves three main stages:
-
Antibody Binding: Incubation of the antibody with Protein A/G beads.
-
Crosslinking: Covalent linkage of the bound antibody to the beads using BS3.
-
Quenching and Washing: Termination of the crosslinking reaction and removal of non-crosslinked antibodies and excess reagents.
Materials and Reagents
| Reagent | Specifications |
| Protein A or Protein G Beads | Magnetic or agarose (B213101)/sepharose beads |
| Antibody | Purified IgG of interest |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Reagent grade, moisture-sensitive |
| Conjugation/Binding Buffer | 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9 (PBS) |
| Quenching/Blocking Buffer | 1 M Tris-HCl, pH 7.5 or 100 mM Ethanolamine, pH 8.2 |
| Wash Buffer | PBS or PBST (PBS with 0.05-0.1% Tween-20) |
| Elution Buffer (for verification) | 100 mM Glycine-HCl, pH 2.5-2.8 |
Note: Buffers containing primary amines (e.g., Tris or glycine) are incompatible with the BS3 crosslinker and should not be used during the antibody binding and crosslinking steps.[8][9]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the specific antibody and application.
1. Preparation of Reagents
-
BS3 Solution (5 mM): BS3 is moisture-sensitive and should be equilibrated to room temperature before opening.[6][8][10] Immediately before use, prepare a 100 mM stock solution of BS3 in Conjugation Buffer.[1][2] Dilute the stock solution to a final working concentration of 5 mM in Conjugation Buffer.[1][2] Prepare this solution fresh for each experiment as the NHS-ester moiety readily hydrolyzes.[6][10]
-
Antibody Solution: If the antibody is stored in a buffer containing primary amines, it must be exchanged into the Conjugation Buffer (PBS) using dialysis or a desalting column.[8]
2. Antibody Binding to Protein A/G Beads
-
Resuspend the Protein A/G beads thoroughly by vortexing.
-
Aliquot the desired amount of bead slurry into a microcentrifuge tube (e.g., 50 µL of Dynabeads or 100 µL of agarose bead slurry).
-
Place the tube on a magnetic rack (for magnetic beads) or centrifuge briefly (for agarose beads) to pellet the beads. Discard the supernatant.
-
Wash the beads twice with 200-500 µL of Conjugation Buffer.[1][11]
-
Resuspend the washed beads in Conjugation Buffer.
-
Add the appropriate amount of your antibody (e.g., 5-20 µg of IgG).[1][2][11]
-
Incubate with gentle tilting or rotation for 30-60 minutes at room temperature or 4°C.[11]
-
Pellet the beads and discard the supernatant.
-
Wash the antibody-coupled beads twice with Conjugation Buffer to remove unbound antibody.
3. BS3 Crosslinking
-
Resuspend the antibody-coupled beads in 250 µL of the freshly prepared 5 mM BS3 solution.[1][2]
-
Incubate for 30-60 minutes at room temperature with gentle tilting or rotation.[1][12]
4. Quenching the Reaction
-
To stop the crosslinking reaction, add a quenching buffer containing a primary amine. Use either:
-
Incubate for 15 minutes at room temperature with gentle tilting or rotation.[1][2] This step blocks any unreacted NHS-ester groups on the BS3.[8]
5. Washing and Storage
-
Pellet the beads and discard the supernatant.
-
Wash the crosslinked beads three times with 200 µL of PBST or your preferred IP buffer.[1][2]
-
(Optional) To remove any non-covalently bound antibody, wash the beads with an elution buffer (e.g., 100 mM Glycine-HCl, pH 2.8).[8] The eluate can be collected to assess crosslinking efficiency.[8] Neutralize the beads immediately with a wash of PBS.
-
The crosslinked antibody-bead conjugate is now ready for use in immunoprecipitation.
-
For storage, resuspend the beads in PBS containing a preservative like 0.02% Sodium Azide and store at 4°C.[8]
Quantitative Data Summary
While direct quantitative comparisons are highly dependent on the specific antibody and antigen system, the following table summarizes typical ranges for key parameters found in established protocols.
| Parameter | Value Range | Notes |
| Antibody per 50 µL Beads | 5-10 µg | Can be scaled up or down as needed.[1][2] |
| BS3 Concentration | 1-5 mM | 5 mM is a common starting concentration.[1][9] |
| Crosslinking Time | 30-90 min | 30 minutes is often sufficient.[1][2] |
| Quenching Time | 15 min | Ensures complete termination of the reaction.[1][2] |
A study comparing BS3 and another crosslinker, DMP, found that BS3 cross-linking generally resulted in less non-specific binding, although DMP sometimes yielded a higher amount of the target protein.[4] This suggests that the choice of crosslinker can influence the outcome of an immunoprecipitation experiment and may require empirical optimization.
Experimental Workflow and Chemical Reaction Diagrams
The following diagrams illustrate the experimental workflow for crosslinking antibodies to Protein A/G beads using BS3 and the underlying chemical reaction.
Caption: Experimental workflow for antibody crosslinking to beads using BS3.
Caption: Chemical reaction of BS3 with antibody and Protein A/G bead.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low crosslinking efficiency (high antibody bleed) | Inactive BS3 due to hydrolysis. | Always use fresh BS3 powder, allow the vial to warm to room temperature before opening, and prepare the working solution immediately before use.[6][8][10] |
| Presence of primary amines in buffers. | Ensure all buffers used for antibody binding and crosslinking are free of primary amines (e.g., Tris, glycine).[8][9] | |
| Low antigen binding after crosslinking | Antibody inactivation due to crosslinking of amines in the antigen-binding site. | This is a potential side effect.[6] Consider using a different crosslinker or optimizing the BS3 concentration (e.g., trying a lower concentration).[13] |
| High non-specific binding in IP | Incomplete quenching. | Ensure the quenching step is performed correctly to block all excess reactive sites. |
| Insufficient washing. | Increase the number and stringency of wash steps after crosslinking. |
References
- 1. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Crosslinking Immunoprecipitation Protocol Using Dynabeads | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - AR [thermofisher.com]
- 4. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]
- 8. proteochem.com [proteochem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. proteochem.com [proteochem.com]
- 11. neb.com [neb.com]
- 12. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for BS3 Crosslinking in Structural Proteomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed workflow for utilizing Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) in crosslinking mass spectrometry (XL-MS) studies. The protocols outlined below are designed to guide researchers in the structural analysis of proteins and protein complexes, offering insights into protein-protein interactions and conformational dynamics.
Introduction to BS3 Crosslinking
BS3 is a homobifunctional, amine-reactive, and water-soluble crosslinker widely employed in structural proteomics.[1][2][3] Its two N-hydroxysulfosuccinimide (sulfo-NHS) esters react specifically with primary amines, primarily on lysine (B10760008) residues and protein N-termini, to form stable amide bonds.[1] With a spacer arm length of 11.4 Å, BS3 is well-suited for capturing proximal amino acids, providing distance constraints for structural modeling.[4] Being a charged molecule, BS3 is membrane-impermeable, making it an excellent choice for studying cell surface proteins.[1]
Experimental Workflow Overview
The general workflow for a BS3 crosslinking experiment involves several key stages: sample preparation, crosslinking reaction, quenching, sample processing for mass spectrometry, data acquisition, and data analysis. Each step is critical for obtaining high-quality data that can be used to infer structural information.
Caption: A general overview of the BS3 crosslinking workflow.
Detailed Experimental Protocols
Protocol 1: BS3 Crosslinking of Purified Protein Complexes
This protocol is adapted for purified protein samples.
Materials:
-
BS3 Crosslinker (e.g., Thermo Fisher Scientific)
-
Crosslinking Buffer: 20 mM HEPES-KOH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8[7] (Note: Avoid amine-containing buffers like Tris[6][8])
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or Ammonium (B1175870) Bicarbonate[8][9]
-
Anhydrous DMSO (for preparing BS3 stock)[5]
-
SDS-PAGE materials
-
Urea (B33335) Buffer: 8 M urea in DDW[8]
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Sequencing grade trypsin
-
Desalting columns (e.g., C18 StageTips)
Procedure:
-
Sample Preparation:
-
BS3 Stock Solution Preparation:
-
Crosslinking Reaction:
-
Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.5 to 5 mM.[4] A 5- to 50-fold molar excess of crosslinker to protein is a good starting point.[5]
-
Mix gently and thoroughly.[9]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[8][9] Optimal incubation time should be determined empirically.
-
-
Quenching the Reaction:
-
Verification of Crosslinking:
-
Analyze a small aliquot of the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicating successful crosslinking.[10]
-
Protocol 2: Sample Preparation for Mass Spectrometry
Procedure:
-
Reduction and Alkylation (for in-solution digestion):
-
Add Urea buffer to the crosslinked sample to a final concentration of 8 M.[8]
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 30°C to reduce disulfide bonds.[8]
-
Add IAA to a final concentration of 50 mM and incubate for 30 minutes in the dark at 30°C to alkylate cysteines.[8]
-
-
Proteolytic Digestion:
-
Desalting:
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides using a nano-LC-MS/MS system. A 90-minute or longer gradient is recommended for good separation.[11]
-
Data Analysis Workflow
The analysis of crosslinking data requires specialized software to identify the cross-linked peptides from the complex MS/MS spectra.
Caption: A typical data analysis pipeline for XL-MS experiments.
A general data analysis workflow includes:
-
Raw Data Conversion: Convert the raw mass spectrometry files to a peak list format (e.g., .mgf).[11]
-
Database Searching: Use specialized software such as MeroX, pLink, or xiSEARCH to identify cross-linked peptides against a protein sequence database.[6][11][12]
-
False Discovery Rate (FDR) Control: Validate the identified cross-links to ensure a low false discovery rate, typically 1-5%.
-
Structural Interpretation: Map the identified cross-links onto existing protein structures or use them as distance restraints for de novo structural modeling.[7]
Quantitative Data Summary
Quantitative cross-linking mass spectrometry (QCLMS) can provide insights into conformational changes in proteins.[13][14] This is often achieved using isotope-labeled cross-linkers like BS3-d0/d4.[7][13]
| Parameter | Typical Value/Range | Reference |
| Protein Concentration | 10 - 20 µM | [5] |
| BS3 Concentration | 0.5 - 5 mM (5-50 fold molar excess over protein) | [4][5] |
| Incubation Time | 30 minutes - 2 hours | [8][9] |
| Incubation Temperature | On ice or Room Temperature (~23-25°C) | [7][8] |
| Quenching Agent Conc. | 20-50 mM Tris or 30 mM Ammonium Bicarbonate | [8][9] |
| Trypsin:Protein Ratio | 1:50 - 1:100 (w/w) | [8] |
| LC Gradient Length | ≥ 90 minutes | [11] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Crosslinking Efficiency | - Incompatible buffer (contains primary amines) - Inactive BS3 (hydrolyzed) - Insufficient crosslinker concentration | - Use non-amine buffers (HEPES, PBS)[6][8] - Use fresh BS3 stock solution[5] - Optimize BS3 concentration |
| No or Few Cross-links Identified | - Cross-linked peptides are too long/short for detection - Low abundance of cross-linked species | - Consider sequential digestion with different proteases[12][15] - Enrich for cross-linked peptides using size exclusion or strong cation exchange chromatography[16][17] |
| High Number of False Positives | - Inappropriate FDR calculation | - Use target-decoy database searching and apply a strict FDR cutoff |
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. Cross-Linker BS3 | CAS 82436-77-9(free acid) Dojindo [dojindo.com]
- 3. This compound 100 mg CAS 82436-77-9 (Sulfo-DSS; BSSS) - Bis(sulfosuccinimidyl) suberate (BS3) - ProteoChem [proteochem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 6. cores.imp.ac.at [cores.imp.ac.at]
- 7. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 13. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 17. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
Application of BS3 in studying receptor-ligand interactions.
Application of BS3 in Studying Receptor-Ligand Interactions
Application Note
Introduction
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a homobifunctional, amine-reactive crosslinking agent widely employed in the study of protein-protein interactions.[1][2] Its utility in elucidating receptor-ligand interactions stems from its specific chemical properties. BS3 contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters at either end of an 8-carbon spacer arm (11.4 Å).[3][4][5] These esters react efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[2]
A key feature of BS3 is its water solubility, conferred by the sulfonyl groups, which eliminates the need for organic solvents that can disrupt protein structure and function.[2][5] Furthermore, BS3 is membrane-impermeable due to its charged nature.[2][6] This characteristic makes it an ideal tool for specifically studying interactions occurring on the cell surface, as it will not cross the plasma membrane to interact with intracellular proteins.[2][5][7]
Key Applications
-
Stabilization of Receptor-Ligand Complexes: BS3 is used to covalently "freeze" transient or low-affinity interactions between a receptor and its ligand, allowing for subsequent analysis. This is crucial for capturing interactions that might otherwise be lost during purification or analysis steps.[8]
-
Analysis of Receptor Dimerization and Oligomerization: The crosslinker can be used to covalently link receptor monomers that come into close proximity upon ligand binding, enabling the quantification and characterization of receptor dimers or higher-order oligomers by techniques like SDS-PAGE and Western blotting.[6][9][10]
-
Identification of Receptor-Associated Proteins: By crosslinking a receptor to its binding partners on the cell surface, BS3 helps to identify novel components of receptor signaling complexes. The resulting crosslinked complexes can be isolated using immunoprecipitation and analyzed by mass spectrometry.[2]
-
Probing Conformational Changes: In combination with mass spectrometry, deuterated and non-deuterated (heavy and light) versions of BS3 can be used in a comparative cross-linking strategy. This approach allows for the quantitative analysis of changes in protein conformation and subunit interactions in response to stimuli like ligand binding.[11]
-
Fixation of Cell Surface Proteins: As a membrane-impermeable agent, BS3 is highly effective for crosslinking proteins on the surface of living cells prior to cell lysis and further analysis.[7][12]
Data Presentation
Table 1: Physicochemical Properties of BS3
| Property | Description | Reference |
| Full Chemical Name | Bis(sulfosuccinimidyl) suberate | [3] |
| Molecular Weight | 572.43 g/mol | [3][4] |
| Spacer Arm Length | 11.4 Å | [3][4] |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | [2] |
| Target Functional Group | Primary amines (-NH₂) | [2][12] |
| Solubility | Water-soluble | [2][5] |
| Membrane Permeability | Impermeable | [2][6] |
| Cleavability | Non-cleavable | [2] |
Table 2: Comparison of BS3 and its Analogue DSS
| Feature | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) | Reference |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent like DMSO or DMF) | [2][5][12] |
| Membrane Permeability | No (charged molecule) | Yes (lipophilic) | [2][5][12] |
| Primary Application | Crosslinking of cell surface proteins. | Intracellular and intramembrane crosslinking. | [5][12] |
Table 3: Typical Experimental Parameters for BS3 Crosslinking
| Parameter | Recommended Range | Notes | Reference |
| BS3 Concentration | 0.25 - 5 mM | The optimal concentration must be determined empirically. | [3][4][12] |
| Molar Excess (BS3:Protein) | 10-fold to 50-fold | Use a higher molar excess for dilute protein solutions. | [1][12] |
| Reaction Buffer pH | 7.0 - 9.0 | Reaction is more efficient at slightly alkaline pH. Avoid amine-containing buffers (e.g., Tris). | [1][12] |
| Reaction Temperature | 4°C or Room Temperature | Room temperature reactions are faster. 4°C can be used to reduce cellular processes like internalization. | [1][12] |
| Incubation Time | 30 minutes - 2 hours | 30-60 minutes at room temperature or 2 hours at 4°C are common starting points. | [1][3][12] |
| Quenching Reagent | 10 - 50 mM Tris or Glycine | Added to consume unreacted BS3 and terminate the reaction. | [1][3][12] |
| Quenching Time | 15 - 20 minutes | At room temperature. | [1][3] |
Experimental Protocols
Protocol 1: Crosslinking of Cell Surface Receptor-Ligand Interactions
This protocol describes a general method for crosslinking receptor-ligand interactions on the surface of living cells.
Materials:
-
Cells expressing the receptor of interest
-
Ligand of interest
-
BS3 Crosslinker
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Suspend cells to a concentration of approximately 25 x 10⁶ cells/mL.[12]
-
Washing: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing components from the culture medium.[12]
-
Ligand Binding: Resuspend the cells in ice-cold PBS and add the specific ligand. Incubate for 1 hour at 4°C to allow for receptor-ligand binding while minimizing receptor internalization.[12]
-
BS3 Preparation: Immediately before use, prepare a BS3 solution in an amine-free buffer (e.g., PBS or water).[1][12] Do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes.[12]
-
Crosslinking Reaction: Add the freshly prepared BS3 solution to the cell suspension to a final concentration of 1-5 mM.[12]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[12] Incubation at 4°C is often preferred to reduce the active internalization of the crosslinker.[12]
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.[12]
-
Final Incubation: Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.[12]
-
Downstream Analysis: The crosslinked cells can now be washed and lysed. The resulting protein lysates are ready for analysis by methods such as SDS-PAGE, Western blotting, or immunoprecipitation followed by mass spectrometry.
Protocol 2: Comparative Crosslinking for Conformational Analysis by Mass Spectrometry
This protocol outlines a strategy using deuterated (d4) and non-deuterated (d0) BS3 to quantitatively assess changes in protein interactions upon ligand binding.[11]
Materials:
-
Purified protein complex (e.g., receptor and binding partners)
-
Ligand of interest
-
BS3-d0 (light) crosslinker
-
BS3-d4 (heavy) crosslinker
-
Reaction Buffer (e.g., 20 mM HEPES, 20 mM NaCl, pH 7.8)[13]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Digestion enzymes (e.g., Trypsin)
Procedure:
-
Sample Division: Divide the purified protein complex into two equal aliquots.
-
Ligand Treatment: To one aliquot, add the ligand of interest to induce the "ligand-bound" conformational state. To the other aliquot, add a vehicle control for the "apo/unbound" state.
-
Crosslinking:
-
Incubation: Incubate both samples for 1 hour at 25°C.[11]
-
Quenching: Quench both reactions by adding a suitable quenching buffer (e.g., Tris) and incubate for 15-20 minutes.
-
Pooling and Analysis:
-
Proteomic Preparation: Digest the combined protein sample with trypsin.[11]
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by nanoLC-MS/MS.[11]
-
Data Analysis: Search the MS/MS data for crosslinked peptides. The ratio of the signal intensities for the d0 and d4 versions of each crosslinked peptide provides a direct measure of how the interaction or conformation changed upon ligand binding.[11] A 1:1 ratio indicates no change, while a deviation from this ratio indicates a change in the proximity of the crosslinked lysine residues.
Mandatory Visualizations
References
- 1. covachem.com [covachem.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. proteochem.com [proteochem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
Application Note: Analysis of Cell Surface Protein Interactions Using BS3 Crosslinking and Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a water-soluble, non-cleavable, and membrane-impermeable homobifunctional crosslinking agent.[1][2] These characteristics make it an ideal reagent for studying protein-protein interactions on the cell surface, as it covalently links nearby proteins without permeating the cell membrane.[1][3][4] BS3 contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react specifically and efficiently with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable, covalent amide bonds.[1][2] The spacer arm length of BS3 is 11.4 Å.[5]
When combined with western blot analysis, BS3 crosslinking is a powerful technique to capture and identify transient or stable protein interactions.[6] The crosslinking reaction "freezes" protein complexes, which can then be identified by a characteristic shift in molecular weight on an SDS-PAGE gel. Surface-expressed proteins that are successfully crosslinked will migrate slower than their non-crosslinked intracellular counterparts, allowing for the relative quantification of protein complexes under different experimental conditions.[7] This method is particularly valuable for investigating receptor dimerization, oligomerization, and the assembly of multi-protein complexes on the plasma membrane.[7][8]
Experimental Workflow
The overall workflow involves treating intact cells with BS3 to crosslink surface proteins, quenching the reaction, lysing the cells, and then analyzing the resulting protein complexes by western blot.
Detailed Experimental Protocols
Protocol 1: BS3 Crosslinking of Cell Surface Proteins
This protocol is designed for treating either adherent cells in a 10 cm dish or cells in suspension. All steps should be performed on ice or at 4°C unless otherwise noted to minimize protein degradation and maintain cellular integrity.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)[2]
-
BS3 (Bis[sulfosuccinimidyl] suberate)
-
Anhydrous DMSO or fresh, amine-free buffer (e.g., 20 mM Sodium Phosphate, pH 7.4)[2][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[7][10]
Procedure:
-
Cell Preparation:
-
For Adherent Cells: Grow cells to 80-90% confluency. Aspirate the culture medium.
-
For Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes). Aspirate the supernatant.
-
-
Washing: Wash cells twice with 10 mL of ice-cold PBS (pH 8.0) to completely remove any amine-containing culture media and serum proteins.[2] For adherent cells, gently swirl the PBS in the dish and aspirate. For suspension cells, gently resuspend the pellet in PBS and centrifuge to pellet the cells again.
-
BS3 Reagent Preparation: IMPORTANT: BS3 is moisture-sensitive and hydrolyzes in aqueous solutions.[2][9] Prepare the BS3 solution immediately before use. Allow the BS3 vial to equilibrate to room temperature before opening to prevent condensation.[5][9]
-
Crosslinking Reaction:
-
Resuspend/cover the washed cells in ice-cold PBS (pH 8.0).
-
Add the prepared BS3 stock solution to the cells to a final concentration of 0.25-5 mM.[2][9] The optimal concentration must be determined empirically (see Data Presentation section). A 20- to 50-fold molar excess of crosslinker to protein is a common starting point for samples with protein concentrations below 5 mg/mL.[2]
-
Incubate the reaction for 30-45 minutes at room temperature or for 2 hours on ice with gentle agitation.[2][10]
-
-
Quenching: Terminate the crosslinking reaction by adding Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).[2]
-
Final Wash: Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is quenched.[2] Pellet the cells (if in suspension) and wash once more with ice-cold PBS to remove excess crosslinker and quenching buffer. The cells are now ready for lysis.
Protocol 2: Sample Preparation and Western Blot Analysis
Materials:
-
Crosslinked and quenched cells from Protocol 1
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (2x or 4x) with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer system (wet or semi-dry)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Add ice-cold lysis buffer with freshly added inhibitors to the cell pellet or dish.[11][12]
-
Incubate on ice for 30 minutes with periodic vortexing or agitation.[11]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.[13]
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples. For quantitative analysis, it is critical to load between 1-10 µg of total protein per lane to avoid signal saturation.[14][15]
-
Add an equal volume of 2x Laemmli sample buffer to the lysate.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[11][16] Note: For some crosslinked complexes, heating at 65°C for 10 minutes may better preserve the complex integrity compared to boiling.[17]
-
-
SDS-PAGE: Load the prepared samples onto a polyacrylamide gel of an appropriate percentage to resolve both the monomeric and the higher-molecular-weight crosslinked species. Run the gel according to standard procedures.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19][20] Confirm transfer efficiency by Ponceau S staining.[20]
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[18][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.[16] The antibody must be able to recognize the protein in its crosslinked state; this may require validation.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16][18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.[18][20]
-
Final Washes: Repeat the washing step (Step 8) to remove unbound secondary antibody.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.[20] Capture the chemiluminescent signal using a CCD imager or X-ray film. Ensure the signal is not saturated for accurate quantification.[14]
-
Analysis: Quantify the band intensities for the monomer and the crosslinked complex using image analysis software. The crosslinked product will appear as a higher-molecular-weight band (or bands) compared to the monomeric, non-crosslinked protein.
Data Presentation and Interpretation
Quantitative data should be presented clearly to demonstrate experimental outcomes. This often involves optimizing reagent concentrations and comparing results between different treatment conditions.
Table 1: Example Data for Optimization of BS3 Concentration
To determine the ideal BS3 concentration, a titration should be performed. The goal is to maximize the formation of the specific crosslinked complex while minimizing non-specific aggregation (which often appears as a smear at the top of the gel).[21]
| BS3 Final Concentration (mM) | Monomer Band Intensity (Arbitrary Units) | Dimer Band Intensity (Arbitrary Units) | Dimer-to-Monomer Ratio | Observations |
| 0 (Control) | 15,230 | 0 | 0 | Only monomeric protein detected. |
| 0.25 | 12,150 | 2,890 | 0.24 | Faint dimer band visible. |
| 0.50 | 9,880 | 6,120 | 0.62 | Clear dimer band, minimal smearing. |
| 1.0 | 6,540 | 8,950 | 1.37 | Optimal. Strong dimer band. |
| 2.0 | 4,110 | 7,500 | 1.82 | Increased high MW smearing in the lane. |
| 5.0 | 1,560 | 3,200 | 2.05 | Significant protein loss in well/smear. |
Table 2: Example Data for Ligand-Induced Dimerization
This experiment compares a control (untreated) state to a stimulated (ligand-treated) state to quantify changes in protein complex formation.
| Treatment Condition | Monomer Band Intensity (Normalized) | Dimer Band Intensity (Normalized) | Fold Change in Dimerization (Stimulated/Control) |
| Control (- Ligand) | 1.00 ± 0.08 | 1.00 ± 0.12 | - |
| Stimulated (+ Ligand) | 0.54 ± 0.05 | 4.25 ± 0.31 | 4.25 |
Data are presented as mean ± SEM from n=3 independent experiments. Intensities are normalized to the control condition.
Application Example: Ligand-Induced Receptor Dimerization
A common application of this technique is to study how the binding of a ligand to a cell surface receptor induces its dimerization, a key step in activating downstream signaling.
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteochem.com [proteochem.com]
- 10. covachem.com [covachem.com]
- 11. Western Blot Sample Preparation Protocol [novusbio.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. origene.com [origene.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ptglab.com [ptglab.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bio-rad.com [bio-rad.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Crosslinking Mass Spectrometry using Deuterated BS3 (BS3-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical crosslinking mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and mapping the topology of protein complexes. The use of isotope-labeled crosslinkers, such as deuterated bis(sulfosuccinimidyl) suberate (B1241622) (BS3-d4), in combination with its non-deuterated counterpart (BS3-d0), adds a quantitative dimension to this methodology (QCLMS). This allows for the investigation of dynamic changes in protein conformations and interactions in response to various stimuli, such as ligand binding or post-translational modifications.[1][2][3]
BS3 is a homobifunctional, amine-reactive, water-soluble crosslinker that reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins.[4][5] The deuterated version, BS3-d4, is chemically identical to BS3-d0 but is 4 Daltons heavier due to the incorporation of four deuterium (B1214612) atoms.[6][7] When a mixture of BS3-d0 and BS3-d4 is used for crosslinking, the resulting crosslinked peptides appear as characteristic doublets in the mass spectrum, separated by a mass difference corresponding to the number of deuterium atoms. This unique isotopic signature facilitates the confident identification and quantification of crosslinked peptides.[4][6]
These application notes provide detailed protocols for utilizing BS3-d4 in quantitative crosslinking experiments, from sample preparation to data analysis, and present a summary of expected quantitative results.
Principle of Quantitative Crosslinking with BS3-d0/d4
The core principle of QCLMS with BS3-d0/d4 lies in the differential labeling of two distinct states of a protein or protein complex. For instance, a protein in its apo state can be crosslinked with BS3-d0, while the ligand-bound state is crosslinked with BS3-d4. After crosslinking, the two samples are mixed in a 1:1 ratio, digested, and analyzed by LC-MS/MS. The relative intensities of the light (d0) and heavy (d4) isotopic peaks for a given crosslinked peptide reflect the relative abundance of that particular protein conformation or interaction in the two states.
Alternatively, a single sample can be crosslinked with a known ratio of BS3-d0/d4 to aid in the identification of crosslinked peptides. The predictable isotopic pattern simplifies the detection of low-abundance crosslinked species from the complex background of linear peptides.[4][6]
Experimental Protocols
Materials
-
Protein sample of interest (purified protein or complex)
-
BS3-d0 (non-deuterated bis(sulfosuccinimidyl) suberate)
-
BS3-d4 (deuterated bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4)[7][8]
-
Crosslinking buffer (e.g., 20 mM HEPES-KOH, 20 mM NaCl, 5 mM MgCl2, pH 7.8)[2]
-
Quenching solution (e.g., 1 M ammonium (B1175870) bicarbonate or Tris buffer)
-
Digestion enzyme (e.g., Trypsin, sequencing grade)
-
Denaturation/Reduction/Alkylation reagents (e.g., Urea (B33335), DTT, Iodoacetamide)
-
Solvents for mass spectrometry (e.g., Acetonitrile, Formic acid)
I. Optimization of Crosslinker Concentration
To ensure sufficient crosslinking without causing excessive protein aggregation or disrupting the native structure, it is crucial to optimize the crosslinker concentration.
-
Prepare a series of protein aliquots at a concentration of approximately 1 mg/mL.[3]
-
Prepare a fresh 25 mM stock solution of a 1:1 mixture of BS3-d0/d4 in water.[3]
-
Add varying final concentrations of the BS3-d0/d4 mixture to the protein aliquots. Recommended starting concentrations range from 0.5 to 2 mg/mL of crosslinker.[3]
-
Incubate the reactions for 1 hour at 25°C with gentle mixing.[3]
-
Quench the reaction by adding ammonium bicarbonate to a final concentration of 30 mM and incubate for 15 minutes.[5]
-
Analyze the crosslinking efficiency by SDS-PAGE. The optimal concentration should show a clear shift towards higher molecular weight bands (indicating crosslinking) without a significant loss of the monomeric protein band.[3]
II. Quantitative Crosslinking of Two Protein States (e.g., Apo vs. Ligand-Bound)
This protocol is designed to compare conformational changes between two states of a protein or protein complex.
-
Prepare two aliquots of your protein sample, one in the "apo" state and one in the "ligand-bound" state (or any two states to be compared).
-
Crosslink the "apo" state with BS3-d0 and the "ligand-bound" state with BS3-d4 using the optimized concentration determined in Protocol I.
-
Incubate both reactions for 1 hour at 25°C.
-
Quench the reactions as described previously.
-
Crucially, perform a "label-swap" replicate : in a separate experiment, crosslink the "apo" state with BS3-d4 and the "ligand-bound" state with BS3-d0. This helps to identify and eliminate potential artifacts arising from the isotopic labels themselves.[9][10]
-
Combine the BS3-d0 and BS3-d4 crosslinked samples in a 1:1 molar ratio.[11]
-
Proceed to sample preparation for mass spectrometry.
III. Sample Preparation for Mass Spectrometry
-
In-solution Digestion:
-
Denature the combined crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[12]
-
-
In-gel Digestion (alternative):
-
Peptide Cleanup and Fractionation:
-
Desalt the digested peptides using a C18 StageTip or equivalent.
-
For complex samples, consider fractionation of the peptides using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity and improve the identification of crosslinked peptides.[11]
-
IV. Mass Spectrometry Analysis
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Employ a "high-high" strategy, where both MS1 and MS2 scans are acquired at high resolution.[2]
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.
-
Key parameters to consider:
-
MS1 resolution: > 60,000
-
MS2 resolution: > 15,000
-
Collision energy: Use stepped collision energy to ensure fragmentation of both peptides in a crosslink.
-
Data Analysis
Specialized software is required to handle the complexity of identifying and quantifying crosslinked peptides.
-
Identification:
-
Use software such as Xi or MaxQuant with crosslinking-specific search algorithms.[2][9]
-
Define the crosslinker (BS3) and its mass modification.
-
Specify the mass of the deuterated label (4.02511 Da for BS3-d4).[13]
-
Set the enzyme specificity (e.g., Trypsin) and the number of allowed missed cleavages.
-
Define the fixed (e.g., Carbamidomethylation of Cysteine) and variable (e.g., Oxidation of Methionine, hydrolyzed/amidated crosslinker) modifications.[14][15]
-
The software will search for pairs of peptides linked by either BS3-d0 or BS3-d4.
-
-
Quantification:
-
Software like XiQ or newer versions of MaxQuant can be used for automated quantification of the light and heavy crosslinked peptide pairs.[1][9][10]
-
The software calculates the ratio of the peak areas or intensities of the heavy (d4) and light (d0) forms of each identified crosslinked peptide.
-
For manual quantification, extract the ion chromatograms (XICs) for both the light and heavy forms of the crosslinked peptide and calculate the ratio of the peak areas.[16]
-
Data Presentation
Quantitative data from QCLMS experiments should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Example of Quantitative Crosslinking Data for HSA using different BS3-d0/d4 Ratios
| Crosslinked Peptides | Theoretical d0/d4 Ratio | Experimental d0/d4 Ratio (Mean ± SD, n=3) |
| DAHK(xl)SEVAHR – FK(xl)DLGEENFK | 1:1 | 1:1.05 ± 0.12 |
| DAHK(xl)SEVAHR – FK(xl)DLGEENFK | 1:2 | 1:2.11 ± 0.25 |
| DAHK(xl)SEVAHR – FK(xl)DLGEENFK | 1:4 | 1:3.95 ± 0.41 |
| CCK(xl)HPEAK – NLGK(xl)VGSK | 1:1 | 1:0.98 ± 0.09 |
| CCK(xl)HPEAK – NLGK(xl)VGSK | 1:2 | 1:1.95 ± 0.18 |
| CCK(xl)HPEAK – NLGK(xl)VGSK | 1:4 | 1:4.20 ± 0.35 |
Data is illustrative and based on findings from studies on Human Serum Albumin (HSA).[2][16]
Table 2: Example of Quantitative Crosslinking Data Comparing Two Protein States
| Crosslinked Peptides | d0/d4 Ratio (Forward Label) | d0/d4 Ratio (Label Swap) | Interpretation |
| Peptide A - Peptide B | 3.5 | 0.29 (inverted ~3.45) | Interaction is ~3.5-fold more abundant in the "apo" state |
| Peptide C - Peptide D | 0.95 | 1.05 | No significant change in this interaction between the two states |
| Peptide E - Peptide F | 0.20 | 4.9 (inverted ~0.20) | Interaction is ~5-fold more abundant in the "ligand-bound" state |
This table illustrates how to present data from a label-swap experiment to confidently identify changes in protein interactions.
Mandatory Visualizations
Experimental Workflow for Quantitative Crosslinking Mass Spectrometry
Caption: Workflow for comparative QCLMS using BS3-d0/d4.
Data Analysis Pipeline for QCLMS
Caption: Data analysis pipeline for quantitative crosslinking data.
Conclusion
Quantitative crosslinking mass spectrometry using deuterated BS3 is a robust method for studying protein dynamics and interactions. By following these detailed protocols and data analysis workflows, researchers can gain valuable insights into conformational changes and the stoichiometry of protein complexes. The use of a label-swap experimental design is highly recommended to ensure the accuracy and reliability of the quantitative results. The development of specialized software has streamlined the data analysis process, making this powerful technique more accessible to the broader scientific community.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. BS3-d4 (bis(sulfosuccinimidyl) 2,2,7,7-suberate-d4) | LabX.com [labx.com]
- 7. BS3-d4 50 mg - Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]
- 8. BS3-d4 10 mg - Heavy BS3 - Bis(Sulfosuccinimidyl) 2,2,7,7-suberate-d4 for Mass Spec Analysis - ProteoChem [proteochem.com]
- 9. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Quantitative Cross-linking/Mass Spectrometry Using Isotope-labeled Cross-linkers and MaxQuant - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for BS3 Crosslinking in Protein Immobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent immobilization of proteins onto various surfaces is a cornerstone technique in numerous life science applications, including diagnostics, drug discovery, and proteomics. Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a popular homobifunctional, amine-reactive crosslinker widely employed for this purpose. Its water-solubility, membrane impermeability, and ability to form stable amide bonds with primary amines make it an ideal choice for conjugating proteins to amine-functionalized surfaces.[1]
These application notes provide a comprehensive overview of the principles and practices of using BS3 for protein immobilization. Detailed protocols for general surface immobilization and a specific application for antibody coupling to magnetic beads are included, along with data presentation to guide experimental optimization and troubleshooting.
Chemical Properties and Mechanism of Action
BS3, with the chemical formula C₁₆H₁₈N₂Na₂O₁₄S₂, has a molecular weight of 572.43 g/mol and a spacer arm length of 11.4 Å.[2] It is a water-soluble analog of DSS (disuccinimidyl suberate) and reacts specifically with primary amines (-NH₂) present on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[3]
The reaction proceeds via nucleophilic substitution, where the primary amine on the protein attacks the carbonyl carbon of the N-hydroxysulfosuccinimide (sulfo-NHS) ester group of BS3. This results in the formation of a stable amide bond and the release of sulfo-NHS.[3] The homobifunctional nature of BS3 allows it to react with primary amines on both the protein and an amine-functionalized surface, thereby creating a covalent linkage.
Reaction Mechanism of BS3 Crosslinking
Caption: BS3 crosslinking mechanism for protein immobilization.
Data Presentation: Optimizing BS3 Crosslinking Parameters
Effective protein immobilization is dependent on several key experimental parameters. The following tables summarize recommended starting concentrations, incubation times, and buffer conditions. Optimization is often necessary for specific applications.
Table 1: Recommended BS3 Concentration Ranges
| Protein Concentration | Molar Excess of BS3 to Protein | Final BS3 Concentration | Notes |
| > 5 mg/mL | 10-fold | 0.25 - 5 mM | Higher protein concentrations require a lower molar excess of the crosslinker. |
| < 5 mg/mL | 20 to 50-fold | 0.25 - 5 mM | Dilute protein solutions are more susceptible to hydrolysis of the NHS ester, thus requiring a higher molar excess.[4] |
| Antibody on Beads (5 µg IgG to 50 µl beads) | Not applicable | 5 mM | A fixed concentration is often used for bead-based applications.[5][6] |
Table 2: Incubation Time and Temperature
| Temperature | Incubation Time | Notes |
| Room Temperature (20-25°C) | 30 - 60 minutes | A common starting point for many applications.[2] |
| 4°C | 2 - 4 hours | Slower reaction rate at lower temperatures may be beneficial for sensitive proteins.[2] |
| 37°C | 1 - 2 hours | Higher temperatures can accelerate the reaction but may also increase the rate of hydrolysis and potentially denature the protein.[7] |
Table 3: Recommended Buffer Systems
| Buffer | pH Range | Incompatible Components |
| Phosphate Buffered Saline (PBS) | 7.2 - 8.0 | Primary amines (e.g., Tris, glycine) |
| HEPES | 7.0 - 8.0 | Primary amines |
| Carbonate/Bicarbonate | 8.0 - 9.0 | Primary amines |
| Borate | 8.0 - 9.0 | Primary amines |
Note: The NHS-ester moiety of BS3 is susceptible to hydrolysis, which increases with pH. Therefore, BS3 solutions should always be prepared fresh immediately before use.[3]
Experimental Protocols
General Protocol for Protein Immobilization on an Amine-Functionalized Surface
This protocol provides a general workflow for the covalent immobilization of a protein onto a surface that has been pre-functionalized with primary amine groups.
General Workflow for Protein Immobilization using BS3
Caption: General experimental workflow for protein immobilization.
Materials:
-
Amine-functionalized surface (e.g., glass slide, microplate, or nanoparticle)
-
Protein to be immobilized in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
BS3 Crosslinker
-
Amine-free reaction buffer (e.g., 20 mM Sodium Phosphate, 0.15 M NaCl, pH 7-9)[5]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[3]
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Preparation: Ensure the amine-functionalized surface is clean and equilibrated with the amine-free reaction buffer.
-
BS3 Solution Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired final concentration (refer to Table 1). BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
-
Activation Step (Choose one of the following methods):
-
Surface Activation: Add the BS3 solution to the amine-functionalized surface and incubate for 30-60 minutes at room temperature. After incubation, wash the surface thoroughly with the reaction buffer to remove excess, unreacted BS3.
-
Protein Activation: Add the BS3 solution to the protein solution at the desired molar excess (refer to Table 1). Incubate for 30-60 minutes at room temperature.
-
-
Immobilization Reaction:
-
If the surface was activated, add the protein solution to the surface.
-
If the protein was activated, add the activated protein solution to the amine-functionalized surface.
-
Incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C with gentle agitation.[2]
-
-
Quenching: Add the quenching buffer to the surface to a final concentration of 20-50 mM Tris or glycine (B1666218). Incubate for 15 minutes at room temperature to quench any unreacted BS3.[4]
-
Final Washes: Wash the surface extensively with the wash buffer to remove non-covalently bound protein and residual quenching buffer.
-
Storage: Store the protein-immobilized surface in an appropriate buffer, often with a protein stabilizer like BSA and a bacteriostatic agent like sodium azide, at 4°C.
Specific Protocol: Antibody Immobilization on Magnetic Beads
This protocol details the covalent crosslinking of an antibody to Protein A/G coated magnetic beads for applications such as immunoprecipitation (IP).
Materials:
-
Protein A/G Magnetic Beads
-
Antibody (IgG)
-
This compound
-
Conjugation Buffer: 20 mM Sodium Phosphate, 0.15 M NaCl (pH 7-9)[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5[5]
-
Wash Buffer (e.g., PBST - PBS with 0.05% Tween-20)
-
Magnetic stand
Procedure:
-
Antibody Binding:
-
Resuspend the Protein A/G magnetic beads in your antibody solution (e.g., 5 µg of IgG in a suitable binding buffer).
-
Incubate for 30 minutes at room temperature with gentle rotation to allow the antibody to bind to the Protein A/G.
-
-
Washing:
-
Place the tube on a magnetic stand to pellet the beads.
-
Remove and discard the supernatant.
-
Wash the beads twice with 200 µL of Conjugation Buffer.[5]
-
-
BS3 Crosslinking:
-
Quenching:
-
Final Washes:
-
Wash the crosslinked beads three times with 200 µL of PBST or your desired IP buffer.[5]
-
After the final wash, resuspend the beads in your desired buffer for your downstream application.
-
Troubleshooting
Table 4: Common Issues and Solutions in BS3-mediated Protein Immobilization
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Inactive BS3 due to hydrolysis. | Prepare BS3 solution fresh immediately before use. Ensure the BS3 vial is at room temperature before opening to prevent moisture condensation.[2] |
| Presence of primary amines in the protein or reaction buffer. | Use amine-free buffers (e.g., PBS, HEPES). If the protein solution contains primary amines, perform buffer exchange before immobilization. | |
| Insufficient BS3 concentration. | Increase the molar excess of BS3, especially for dilute protein solutions.[4] | |
| Suboptimal pH. | Ensure the reaction pH is between 7 and 9.[3] | |
| High Background/Non-specific Binding | Insufficient quenching. | Ensure complete quenching by using an adequate concentration of Tris or glycine and sufficient incubation time. |
| Inadequate washing. | Increase the number and stringency of wash steps after immobilization and quenching. | |
| Hydrophobic interactions between the protein and the surface. | Include a non-ionic detergent (e.g., Tween-20) in the wash buffers. | |
| Loss of Protein Activity | Crosslinking of critical amine residues in the active or binding site. | Reduce the BS3 concentration or incubation time. Consider using a different crosslinker that targets other functional groups.[3] |
| Protein denaturation due to harsh reaction conditions. | Perform the immobilization at a lower temperature (e.g., 4°C). | |
| High Variability between Experiments | Inconsistent BS3 preparation. | Always prepare fresh BS3 and use a consistent protocol for its dissolution and addition. |
| Particulate contamination on the surface. | Work in a clean environment and keep surfaces covered when not in use.[8] |
Conclusion
BS3 is a versatile and effective crosslinker for the covalent immobilization of proteins on a variety of surfaces. By carefully controlling the reaction conditions, researchers can achieve stable and functional protein-coated surfaces suitable for a wide range of applications in research and drug development. The protocols and optimization guidelines provided in these application notes serve as a starting point for developing robust and reproducible immobilization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for BS3 Crosslinking of Purified Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to utilizing the Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) crosslinking protocol for the study of purified protein complexes. BS3 is a water-soluble, homobifunctional, and amine-reactive crosslinker that is invaluable for elucidating protein-protein interactions, mapping interaction interfaces, and stabilizing transient complexes for further analysis. Its membrane-impermeable nature makes it particularly suitable for in vitro studies with purified components.
Principle and Applications
BS3 contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react specifically and efficiently with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-termini of polypeptides, to form stable, covalent amide bonds.[1][2][3] This reaction proceeds optimally in a pH range of 7-9.[1][2] The 11.4 Å spacer arm of BS3 covalently links proteins that are in close proximity, providing spatial information about the protein complex architecture.[4][5]
Key applications of BS3 crosslinking include:
-
Confirmation of Protein-Protein Interactions: Stabilizing known or putative interactions for analytical confirmation.
-
Structural Analysis: Providing distance constraints for computational modeling of protein complex structures.[1]
-
Stoichiometry Determination: Assessing the number of subunits in a complex.
-
Sample Preparation for Downstream Analysis: Preparing stable complexes for techniques like cryo-electron microscopy, mass spectrometry, or gel electrophoresis.[1][6]
Experimental Data Summary
Successful crosslinking is dependent on several factors, including the concentration of the protein and the crosslinker, incubation time, and temperature. The following tables summarize typical starting conditions and reagent properties for BS3 crosslinking experiments. Optimization is often necessary for each specific protein complex.
Table 1: BS3 Crosslinker Properties
| Property | Description |
| Full Chemical Name | Bis(sulfosuccinimidyl) suberate |
| Alternative Names | Sulfo-DSS |
| Molecular Weight | 572.43 g/mol |
| Spacer Arm Length | 11.4 Å |
| Reactivity | Primary amines (-NH₂) |
| Solubility | Water-soluble |
| Cleavability | Non-cleavable |
| Membrane Permeability | Impermeable |
Table 2: Recommended Reaction Conditions for BS3 Crosslinking
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2 mg/mL (typically 10-20 µM) | Higher concentrations can favor intermolecular crosslinking.[7][8] |
| BS3 Concentration | 0.25 - 5 mM | Optimal concentration should be determined empirically.[2][4][7] |
| Molar Excess of BS3 to Protein | 10-fold to 50-fold | Use a higher molar excess for lower protein concentrations.[2][8][9] |
| Reaction Buffer | PBS, HEPES, or Sodium Phosphate | Must be free of primary amines (e.g., Tris).[1] |
| Reaction pH | 7.0 - 9.0 | NHS esters are more stable and reactive at slightly alkaline pH.[1][2] |
| Incubation Temperature | 4°C or Room Temperature (20-25°C) | Lower temperatures can help maintain complex stability.[2][4][9] |
| Incubation Time | 30 - 60 minutes at RT; up to 2 hours at 4°C | Longer incubation times may be required at lower temperatures.[2][4][10] |
| Quenching Reagent | 1 M Tris-HCl, Glycine, or Ammonium Bicarbonate | |
| Final Quenching Concentration | 20 - 50 mM | |
| Quenching Time | 15 - 30 minutes at Room Temperature | [2][4][11] |
Detailed Experimental Protocol
This protocol outlines the steps for crosslinking a purified protein complex using BS3.
Materials:
-
Purified protein complex in a suitable amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5 or 1X PBS, pH 7.4)
-
This compound
-
Reaction Buffer (amine-free, e.g., PBS or HEPES)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or fresh deionized water for BS3 stock preparation
-
Reagents for downstream analysis (e.g., SDS-PAGE)
Procedure:
-
Sample Preparation:
-
Ensure the purified protein complex is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to the desired starting concentration (e.g., 1 mg/mL).
-
-
BS3 Stock Solution Preparation:
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation, as the reagent is moisture-sensitive.[2][4]
-
Immediately before use, prepare a concentrated stock solution of BS3 (e.g., 25-100 mM) in anhydrous DMSO or fresh, cold deionized water.[1][7] BS3 solutions are prone to hydrolysis and should be used immediately.[2][4]
-
-
Crosslinking Reaction:
-
Quenching the Reaction:
-
Analysis of Crosslinked Products:
-
Analyze the crosslinked sample using the desired downstream method. For SDS-PAGE analysis, mix an aliquot of the quenched reaction with loading buffer, heat if necessary, and run on an appropriate percentage gel. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to the crosslinked complex.[7]
-
For mass spectrometry analysis, the sample may require further processing such as in-gel digestion.[1]
-
Visualizations
Diagram 1: BS3 Crosslinking Experimental Workflow
Caption: Workflow for crosslinking purified protein complexes with BS3.
Diagram 2: BS3 Reaction with Primary Amines
Caption: Chemical reaction of BS3 with primary amines on proteins.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. proteochem.com [proteochem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 9. covachem.com [covachem.com]
- 10. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation After BS3 Crosslinking
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for protein aggregation following crosslinking with Bis(sulfosuccinimidyl) suberate (B1241622) (BS3).
Frequently Asked Questions (FAQs)
Q1: What is BS3 and how does it work?
A1: BS3 (Bis[sulfosuccinimidyl] suberate) is a water-soluble, homobifunctional crosslinker.[1][2] It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide) to form stable amide bonds.[2][3] Because it is charged, BS3 is membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[2]
Q2: What are the most common causes of protein aggregation after BS3 crosslinking?
A2: Protein aggregation after BS3 crosslinking can be caused by several factors:
-
Over-crosslinking: Using too high a concentration of BS3 can lead to extensive, uncontrolled crosslinking, resulting in large, insoluble aggregates.[4][5] This can also alter the protein's natural charge and isoelectric point (pI), reducing its solubility.[5]
-
Suboptimal Buffer Conditions: The use of inappropriate buffers can lead to aggregation. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with BS3, reducing crosslinking efficiency and potentially leading to incomplete reactions and aggregation.[6][7] The pH of the buffer is also critical; while the reaction is more efficient at a higher pH (7-9), some proteins may be unstable and prone to aggregation under these conditions.[3][8]
-
High Protein Concentration: Very high concentrations of the target protein can increase the likelihood of intermolecular crosslinking, leading to the formation of large aggregates.[4]
-
Inherent Protein Instability: Some proteins are inherently unstable and prone to aggregation, a tendency that can be exacerbated by the chemical modification and conformational changes induced by crosslinking.[8][9]
Q3: How can I detect and quantify protein aggregation?
A3: Several techniques can be used to analyze protein aggregation:
-
Size Exclusion Chromatography (SEC): A widely used method to separate proteins based on size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[10][11]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution and is sensitive to the presence of large aggregates.[8][11]
-
Analytical Ultracentrifugation (AUC): A powerful technique for characterizing the size, shape, and distribution of protein species in a sample.[8]
-
SDS-PAGE: A simple and common method to visualize crosslinked products. Aggregates may appear as high molecular weight smears or bands that do not enter the resolving gel.[4]
-
Transmission Electron Microscopy (TEM): Can be used to visualize the morphology of protein aggregates.[12][13]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during BS3 crosslinking experiments.
Issue 1: Observation of a Precipitate After Adding BS3
If a precipitate forms immediately or during the crosslinking reaction, consider the following:
| Potential Cause | Troubleshooting Step | Rationale |
| BS3 Concentration is Too High | Decrease the molar excess of BS3 to protein. Start with a lower ratio (e.g., 10:1 or 20:1) and titrate upwards.[4][14] | High concentrations of BS3 can cause rapid and extensive crosslinking, leading to the formation of insoluble aggregates.[4] |
| Protein Concentration is Too High | Reduce the concentration of your protein sample. | High protein concentrations favor intermolecular crosslinking, which can lead to aggregation.[4] |
| Incompatible Buffer | Ensure your buffer is amine-free (e.g., PBS, HEPES, Borate).[6][7] The optimal pH range is typically 7-9.[3] | Amine-containing buffers will quench the BS3 reaction.[3] |
| Slow Addition of BS3 | Add the BS3 solution to the protein sample slowly and with gentle mixing.[15] | This prevents localized high concentrations of the crosslinker that can cause rapid, uncontrolled reactions and precipitation.[15] |
Issue 2: High Molecular Weight Smear on SDS-PAGE
A smear at the top of the gel indicates a heterogeneous mixture of large, crosslinked species.
| Potential Cause | Troubleshooting Step | Rationale |
| Excessive Crosslinking | Reduce the BS3 concentration and/or the reaction time.[4] | This will limit the extent of crosslinking and favor the formation of discrete, smaller crosslinked species over large, undefined aggregates. |
| Non-specific Crosslinking | Optimize the molar ratio of BS3 to protein. A lower ratio can reduce random, non-specific crosslinking events.[4][14] | A high excess of BS3 can lead to the crosslinking of non-interacting proteins that are in close proximity. |
| Reaction Temperature | Perform the incubation on ice for a longer duration (e.g., 2 hours) instead of at room temperature.[14] | Lower temperatures slow down the reaction rate, providing more control over the crosslinking process. |
Issue 3: No Crosslinking or Low Crosslinking Efficiency
If you do not observe the expected crosslinked products, consider these factors:
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive BS3 | Use a fresh vial of BS3 and prepare the solution immediately before use.[3] | BS3 is moisture-sensitive and its NHS esters can hydrolyze, rendering it inactive.[3][5] |
| Presence of Amines in Buffer | Dialyze the protein sample into an amine-free buffer like PBS or HEPES before the reaction.[6][7] | Primary amines in the buffer will compete with the protein for reaction with BS3.[3] |
| Insufficient BS3 Concentration | Increase the molar excess of BS3. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be needed.[3][14] | An insufficient amount of crosslinker will result in a low yield of crosslinked products. |
| Incorrect pH | Ensure the buffer pH is between 7 and 9 for optimal NHS ester reactivity.[3] | The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH.[14] |
Experimental Protocols
General Protocol for BS3 Crosslinking
-
Sample Preparation : Prepare your protein in an amine-free buffer (e.g., 100mM sodium phosphate, 0.15M NaCl, pH 7-9; or 20mM HEPES).[14] Adjust the protein concentration as needed.
-
BS3 Preparation : Equilibrate the vial of BS3 to room temperature before opening to prevent condensation.[14] Immediately before use, dissolve the BS3 in water or an amine-free buffer to the desired stock concentration.[3][14]
-
Crosslinking Reaction : Add the appropriate volume of the BS3 stock solution to your protein sample. The final concentration of BS3 is typically in the range of 0.25-5 mM.[14] For protein concentrations greater than 5 mg/mL, a 10-fold molar excess of BS3 is a good starting point. For concentrations less than 5 mg/mL, a 20- to 50-fold molar excess is recommended.[3][14]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[14]
-
Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.[3]
-
Analysis : Analyze the crosslinked sample using techniques like SDS-PAGE, Western blotting, or mass spectrometry.[15] Unreacted BS3 can be removed by dialysis or gel filtration if necessary.[1][14]
Visualizations
BS3 Crosslinking and Aggregation Pathway
Caption: A diagram illustrating the desired BS3 crosslinking pathway versus the potential pathway leading to protein aggregation.
Troubleshooting Decision Tree for BS3 Crosslinking
References
- 1. covachem.com [covachem.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Protein Aggregation Analysis [intertek.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 12. New methods allowing the detection of protein aggregates: A case study on trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
Optimizing BS3 concentration for efficient crosslinking.
Welcome to the technical support center for optimizing BS3 (Bis(sulfosuccinimidyl) suberate) crosslinking experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for efficient and reproducible crosslinking.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of BS3 to use for my experiment?
A1: The optimal BS3 concentration is highly dependent on your specific protein concentration and the desired outcome of the experiment. A common starting point is a final concentration ranging from 0.25 mM to 5 mM.[1][2][3][4] For purified protein complexes, an optimal concentration is often between 1-3 mM.[5] It is crucial to perform a concentration titration to determine the minimal amount of BS3 required to achieve sufficient crosslinking for your specific system.[5]
Q2: How do I prepare the BS3 stock solution?
A2: BS3 is moisture-sensitive and should be allowed to equilibrate to room temperature before opening the vial to prevent condensation.[1][3][4][6] It is recommended to prepare BS3 solutions immediately before use as the NHS-ester moiety readily hydrolyzes.[2] BS3 is water-soluble and can be dissolved in non-amine-containing buffers such as Phosphate Buffered Saline (PBS) or HEPES.[2][5][6] For a stock solution, you can dissolve BS3 in water or a low concentration buffer like 20 mM sodium phosphate.[2][3]
Q3: Which buffers are compatible with BS3 crosslinking?
A3: It is essential to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with BS3. Compatible buffers include Phosphate Buffered Saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers, with a pH range of 7.0 to 9.0.[2][3][5][6] Buffers containing Tris or glycine (B1666218) are not suitable for the crosslinking reaction itself but can be used to quench the reaction.[5][6]
Q4: How long should I incubate the crosslinking reaction?
A4: The incubation time can vary depending on the desired level of crosslinking and the temperature. A typical incubation period is 30-60 minutes at room temperature.[1][3] Alternatively, the reaction can be carried out for 2 hours on ice to slow down the reaction rate.[2][3]
Q5: How do I stop or "quench" the BS3 crosslinking reaction?
A5: To stop the reaction, a quenching agent containing primary amines is added. Common quenching agents include Tris buffer or glycine at a final concentration of 10-50 mM.[2][6] The quenching reaction is typically allowed to proceed for 15-20 minutes at room temperature.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | Hydrolyzed BS3: The NHS-ester of BS3 is moisture-sensitive and can hydrolyze, becoming non-reactive.[1][2] | Always allow the BS3 vial to warm to room temperature before opening. Prepare BS3 solutions fresh for each experiment.[1][2][3] |
| Incompatible buffer: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for crosslinking.[5][7] | Use a non-amine-containing buffer such as PBS or HEPES at a pH between 7 and 9.[5][6] | |
| Insufficient BS3 concentration: The concentration of the crosslinker is too low to effectively crosslink the target proteins. | Perform a titration with increasing concentrations of BS3 to find the optimal concentration for your specific protein concentration.[5] | |
| Protein precipitation after crosslinking | Over-crosslinking: Excessive crosslinking can alter the protein's net charge and solubility, leading to precipitation.[8] | Reduce the BS3 concentration or shorten the incubation time. Titrate the crosslinker to find the minimal amount needed. |
| Smearing or broad bands on SDS-PAGE | High BS3 concentration: High concentrations of BS3 can lead to the reaction of multiple BS3 molecules with each protein molecule, resulting in broad bands.[9] | Reduce the BS3 concentration. A lower concentration can result in tighter bands on the gel.[9] |
| Non-specific crosslinking: At high protein concentrations, BS3 can cause non-specific crosslinking between distant proteins.[9] | Optimize the protein-to-crosslinker ratio. Consider using a shorter spacer arm crosslinker if specificity is an issue. |
Experimental Protocols
Protocol 1: Optimizing BS3 Concentration for Protein-Protein Interaction
This protocol outlines a general procedure for determining the optimal BS3 concentration for crosslinking two interacting proteins.
Materials:
-
Protein A and Protein B in a compatible buffer (e.g., PBS, pH 7.4)
-
BS3 Crosslinker
-
Reaction Buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE materials
Procedure:
-
Prepare Protein Samples: Prepare a series of tubes each containing your protein mixture at the desired concentration in the Reaction Buffer.
-
Prepare BS3 Solutions: Immediately before use, prepare a series of BS3 dilutions in the Reaction Buffer to achieve a range of final concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).
-
Initiate Crosslinking: Add the corresponding BS3 solution to each protein sample tube. Mix gently.
-
Incubate: Incubate the reactions for 30-60 minutes at room temperature.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[2]
-
Analyze Results: Analyze the samples by SDS-PAGE and Western blot to determine the concentration of BS3 that yields the optimal amount of crosslinked product with minimal non-specific aggregation or smearing.
Protocol 2: Cell Surface Protein Crosslinking with BS3
This protocol is for crosslinking proteins on the surface of living cells.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS (pH 8.0)
-
This compound
-
Quenching Solution (e.g., 1 M Tris, pH 7.5)
Procedure:
-
Cell Preparation:
-
Prepare BS3 Solution: Immediately before use, dissolve BS3 in PBS (pH 8.0) to the desired concentration.
-
Crosslinking: Add the BS3 solution to the cells to a final concentration of 1-5 mM.[2]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[2] For some applications, incubation at 4°C may be preferred to reduce internalization of the crosslinker.[2]
-
Quenching: Add the Quenching Solution to a final concentration of 10-20 mM Tris to stop the reaction.[2]
-
Cell Lysis and Analysis: Proceed with cell lysis and subsequent analysis (e.g., immunoprecipitation, Western blotting).
Data Presentation
Table 1: Recommended BS3 Crosslinking Parameters
| Parameter | Recommended Range | Notes |
| Final BS3 Concentration | 0.25 - 5 mM | Titration is critical for optimal results.[1][2][3][4] |
| Molar Excess (BS3:Protein) | 10-fold to 50-fold | Use a higher molar excess for lower protein concentrations.[2][3][6] |
| Reaction Buffer pH | 7.0 - 9.0 | Must be free of primary amines.[2][5][6] |
| Incubation Time | 30 - 60 minutes (RT) or 2 hours (4°C) | Can be adjusted to control the extent of crosslinking.[2][3][6] |
| Quenching Agent | 10 - 50 mM Tris or Glycine | Quench for 15-20 minutes at room temperature.[2][6] |
Visualizations
Caption: Workflow for optimizing BS3 concentration.
Caption: Troubleshooting logic for BS3 crosslinking.
References
- 1. proteochem.com [proteochem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. covachem.com [covachem.com]
- 7. cores.imp.ac.at [cores.imp.ac.at]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
How to quench BS3 crosslinking reaction effectively.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively quenching BS3 crosslinking reactions.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for quenching a BS3 crosslinking reaction?
BS3 (Bis[sulfosuccinimidyl] suberate) is a homobifunctional, amine-reactive crosslinker.[1] Its N-hydroxysulfosuccinimide (sulfo-NHS) esters react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable amide bonds.[2][3] To quench the reaction, a reagent containing a primary amine is added in excess. This quenching agent competes for the reactive sulfo-NHS esters on any unreacted or partially reacted BS3 molecules, effectively terminating the crosslinking reaction.[1][4]
Q2: What are the most common quenching reagents for BS3 crosslinking?
The most commonly used quenching reagents are buffers containing primary amines. These include:
-
Lysine [2]
-
Ammonium (B1175870) bicarbonate [6]
Q3: What are the recommended concentrations and incubation times for quenching?
The concentration and incubation time can vary depending on the specific experimental conditions. However, general guidelines are provided in the table below. It is always recommended to optimize these conditions for your specific system.
| Quenching Reagent | Typical Final Concentration | Typical Incubation Time | Incubation Temperature |
| Tris | 20-60 mM[2][5] | 10-20 minutes[1][5] | Room Temperature[1][5] |
| Glycine | 10-25 mM[1] | 15-20 minutes[1] | Room Temperature[1] |
| Ammonium Bicarbonate | 30 mM[6] | 15 minutes[6] | 30°C or on ice[6] |
Q4: Can the quenching buffer affect downstream analysis?
Yes, it is crucial to consider your downstream applications. For instance, if you plan to perform mass spectrometry, a volatile quenching buffer like ammonium bicarbonate may be preferable as it can be easily removed during sample preparation.[6] After quenching, it is often recommended to remove excess crosslinker and quenching reagent through methods like dialysis or gel filtration to prevent interference with subsequent analyses.[1][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Protein precipitation or aggregation after quenching. | Over-crosslinking due to excessive BS3 concentration or reaction time. | Optimize the BS3 concentration by performing a titration.[7] Reduce the crosslinking reaction time. |
| Change in protein pI and solubility due to extensive modification of lysine residues. | Use a lower molar excess of BS3. Consider using a different crosslinker with a different spacer arm length or reactivity. | |
| Smearing of protein bands on an SDS-PAGE gel. | Incomplete quenching, leading to continued crosslinking. | Ensure the quenching reagent is added to a sufficient final concentration and allowed to react for the recommended time. |
| Multiple BS3 molecules reacting with a single protein molecule, creating a heterogeneous population. | Decrease the BS3 concentration.[7] | |
| Non-specific crosslinking between distant proteins in a concentrated sample.[7] | Reduce the protein concentration during the crosslinking reaction. | |
| No or low efficiency of crosslinking observed after quenching. | Hydrolysis of the BS3 reagent due to moisture. | Always allow the BS3 vial to equilibrate to room temperature before opening to prevent condensation.[5] Prepare BS3 solutions immediately before use.[2] |
| Presence of primary amines in the reaction buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer such as PBS, HEPES, or carbonate/bicarbonate buffer for the crosslinking reaction.[2][8] | |
| Insufficient BS3 concentration. | Increase the molar excess of BS3 to protein. For protein concentrations < 5mg/mL, a 20- to 50-fold molar excess may be required.[2] |
Experimental Protocols
Protocol 1: Standard Quenching of BS3 Crosslinking Reaction using Tris
-
Perform the Crosslinking Reaction: Incubate your protein sample with the desired concentration of BS3 (typically 0.25-5 mM) at room temperature for 30 minutes or on ice for 2 hours.[2]
-
Prepare Quenching Solution: Prepare a 1 M stock solution of Tris-HCl, pH 7.5.[2]
-
Quench the Reaction: Add the 1 M Tris-HCl stock solution to the reaction mixture to a final concentration of 20-50 mM.[2]
-
Incubate: Allow the quenching reaction to proceed for 15 minutes at room temperature.[2]
-
Post-Quenching Cleanup (Optional but Recommended): Remove unreacted and quenched BS3 by dialysis or gel filtration.[1]
Visualizations
Caption: Experimental workflow for BS3 crosslinking and quenching.
Caption: Chemical reaction of quenching BS3 with a primary amine.
References
- 1. covachem.com [covachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 4. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 5. proteochem.com [proteochem.com]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
BS3 Crosslinking Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on performing successful BS3 crosslinking experiments. Find answers to frequently asked questions and detailed troubleshooting for common issues encountered during the crosslinking workflow.
Frequently Asked Questions (FAQs)
Q1: What is BS3 and how does it work?
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a water-soluble, homobifunctional crosslinker.[1][2] It contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters that react with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide.[3] This reaction forms a stable, covalent amide bond, effectively linking two protein molecules that are in close proximity.[1][3] With a spacer arm length of 11.4 Å, BS3 is useful for capturing protein-protein interactions.[4][5] Because it is charged, BS3 is membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[2][6]
Q2: My BS3 reagent is stored at -20°C. What is the correct way to handle and prepare it for an experiment?
Proper handling of BS3 is critical as the sulfo-NHS esters are highly susceptible to hydrolysis.[4][7]
-
Equilibration: Before opening the vial, always allow it to warm completely to room temperature.[1][4][8] This prevents moisture from condensing inside the vial, which would hydrolyze and inactivate the crosslinker.[4][5]
-
Reconstitution: Prepare BS3 solutions immediately before use.[1][3][4][8][9] Do not prepare stock solutions for long-term storage in aqueous buffers, as the reagent will degrade.[4][10] Dissolve BS3 in a non-amine-containing buffer like PBS or HEPES (pH 7-9).[1][3][8] For initial solubilization, water or a low concentration phosphate (B84403) buffer can be used before diluting into a more concentrated buffer.[3][8]
Q3: Which buffers are compatible with BS3 crosslinking?
The choice of buffer is crucial for a successful crosslinking reaction.
-
Recommended Buffers: Use buffers that do not contain primary amines.[11] Suitable options include Phosphate Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, and Borate buffers at a pH range of 7 to 9.[1][3][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target proteins for reaction with the BS3 crosslinker, effectively quenching the reaction.[1][10][11][12] Ensure that your protein sample is not stored in these buffers; if it is, perform a buffer exchange via dialysis or gel filtration before starting the experiment.[11]
Q4: How do I stop the crosslinking reaction?
To stop the reaction, you need to add a quenching agent that contains primary amines. This will react with any excess, unreacted BS3.
-
Quenching Agents: Add a final concentration of 20-50 mM Tris or glycine.[3] Other amine-containing buffers can also be used.[1][13]
-
Incubation: Allow the quenching reaction to proceed for 15-20 minutes at room temperature.[1][3]
Troubleshooting Guide
Issue 1: No or very low crosslinking efficiency observed on my gel.
If you are not seeing the expected higher molecular weight bands corresponding to crosslinked complexes, consider the following causes:
-
Hydrolyzed Reagent: The BS3 may have been inactivated by moisture.[10] Always allow the vial to reach room temperature before opening and prepare the solution fresh for each experiment.[4][9]
-
Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will quench the crosslinking reaction.[10] Use a recommended non-amine buffer.[8]
-
Suboptimal Concentrations: The molar excess of BS3 to your protein may be too low.[10] Optimization is often required, but a good starting point is a 10 to 50-fold molar excess of crosslinker to protein.[3][8] For lower protein concentrations, a higher molar excess of BS3 is generally needed.[1]
-
Incorrect pH: The reaction between NHS esters and primary amines is most efficient at a pH of 7-9.[3]
Issue 2: My protein precipitates or aggregates after adding BS3.
Protein precipitation is a common issue that often points to excessive crosslinking.
-
Excessive Crosslinker: Using too high a concentration of BS3 can lead to extensive, uncontrolled crosslinking, resulting in large, insoluble aggregates.[7][10] This can significantly alter the protein's net charge and pI, leading to precipitation.[10]
-
Troubleshooting Steps:
-
Titrate BS3 Concentration: Perform a titration experiment to find the optimal BS3 concentration. Start with a lower molar excess and gradually increase it. A range of 0.25 to 5 mM final BS3 concentration is a common starting point.[3][8]
-
Optimize Protein Concentration: Very high protein concentrations can increase the likelihood of non-specific, intermolecular crosslinking.[7] Consider optimizing the protein concentration in your reaction.
-
Issue 3: I see smearing in the high molecular weight range of my gel instead of distinct bands.
Smearing on a gel indicates a heterogeneous population of crosslinked species, which is typically caused by over-crosslinking.
-
High BS3 Concentration: Similar to the precipitation issue, smearing is often a result of using too much BS3.[7] This creates a wide variety of crosslinked products with different molecular weights.
-
Troubleshooting Steps:
-
Reduce the molar excess of the this compound in your reaction.[7] One study found that reducing the BS3 concentration from 1 mM to 10 µM resulted in a tight, distinct dimer band instead of a broad smear.[7]
-
Optimize the incubation time. A shorter incubation period may help to reduce the extent of the reaction.
-
Experimental Protocols & Data
General BS3 Crosslinking Protocol
This protocol provides a general workflow. Specific parameters, especially concentrations, should be optimized for your particular system.
-
Sample Preparation: Prepare your protein(s) in a compatible, amine-free buffer (e.g., PBS, pH 7.4).[1]
-
BS3 Reconstitution: Allow the BS3 vial to warm to room temperature.[4] Immediately before use, dissolve the BS3 in the reaction buffer to create a concentrated stock (e.g., 25-50 mM).[4][14]
-
Crosslinking Reaction: Add the appropriate volume of the BS3 stock solution to your protein sample. Mix gently.[13]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[3][4][8]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.[3]
-
Quench Incubation: Incubate for 15-20 minutes at room temperature to ensure all unreacted BS3 is neutralized.[1][3]
-
Analysis: The sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[13] Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.[1][4]
Recommended Concentration Ranges
| Parameter | Recommended Range | Notes |
| Protein Concentration | > 5 mg/mL | Use a 10-fold molar excess of BS3.[3][8] |
| < 5 mg/mL | Use a 20 to 50-fold molar excess of BS3.[3][8] | |
| Final BS3 Concentration | 0.25 - 5 mM | This is a typical starting range; optimization is critical.[3][4][8] For purified complexes, 1-3 mM is often optimal.[9] |
| Quenching Agent Conc. | 10 - 60 mM | Tris or Glycine are commonly used.[1][3][4] |
Visual Guides
BS3 Crosslinking Experimental Workflow
References
- 1. covachem.com [covachem.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. proteochem.com [proteochem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. proteochem.com [proteochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 14. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
BS3 Crosslinking Technical Support Center
Welcome to the technical support center for BS3 (Bis[sulfosuccinimidyl] suberate) crosslinking. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing no crosslinking or very low efficiency in my results?
A1: This is a common issue that can arise from several factors related to the reagent's stability, the reaction buffer, or the experimental setup.
-
Inactive BS3 Reagent: BS3 is highly moisture-sensitive.[1][2][3] If the container is opened before it has fully warmed to room temperature, condensation can introduce moisture and hydrolyze the NHS-ester reactive groups, rendering the crosslinker inactive.[1][2] Always allow the vial to equilibrate to room temperature before opening. Furthermore, BS3 solutions should be prepared fresh immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions and cannot be stored.[2][4][5]
-
Incompatible Reaction Buffer: The crosslinking reaction is inefficient in the presence of primary amines. Buffers such as Tris, glycine, or even ammonium (B1175870) bicarbonate will compete with the target proteins for reaction with BS3, effectively quenching the crosslinker.[6][7] Ensure your protein is in an amine-free buffer like PBS, HEPES, MES, or borate (B1201080) at a pH between 7 and 9 for optimal reaction efficiency.[2][8][9][10]
-
Suboptimal pH: The reaction between the NHS ester of BS3 and primary amines is most efficient at a pH range of 7-9.[2][7][9][10] Reaction rates are slower at lower pH values.
-
Insufficient Protein Concentration: For dilute protein solutions, the hydrolysis of BS3 can outcompete the crosslinking reaction.[2] In such cases, increasing the molar excess of BS3 may be necessary to achieve desired crosslinking.[2]
-
Lack of Accessible Primary Amines: BS3 targets primary amines on lysine (B10760008) residues and the N-terminus of proteins.[2] If your protein of interest has few or no accessible primary amines on its surface, crosslinking efficiency will be low. It's important to verify the presence of potential crosslinking sites on your protein.[11]
Q2: My protein is precipitating or I'm seeing smears on my SDS-PAGE gel after crosslinking. What's causing this?
A2: Protein precipitation or smearing on a gel is often a sign of excessive or non-specific crosslinking.[12]
-
Excessive Crosslinker Concentration: Using too high a concentration of BS3 can lead to the formation of large, insoluble protein aggregates.[4][12] This can result in sample precipitation or cause the protein to get stuck in the stacking gel or appear as a smear rather than distinct bands.[12] It is crucial to optimize the molar ratio of BS3 to your protein.[12]
-
High Protein Concentration: Very concentrated protein solutions can also lead to non-specific, intermolecular crosslinking, resulting in large aggregates.[12]
To resolve this, perform a titration experiment with varying concentrations of BS3 to find the optimal level that yields discrete crosslinked products without causing precipitation or smearing.[12][13]
Q3: How do I choose the right buffer for my BS3 crosslinking experiment?
A3: The choice of buffer is critical for a successful crosslinking reaction.
-
Use Amine-Free Buffers: Avoid buffers containing primary amines.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffers are all suitable choices.[2][8][9]
-
Optimal pH Range: Maintain a pH between 7 and 9 to ensure efficient reaction with primary amines while minimizing hydrolysis of the NHS ester.[2][9][10]
Q4: How can I be sure that my BS3 reagent is active?
A4: Since improper storage or handling can inactivate BS3, it's wise to test its activity if you suspect a problem. A simple way to do this is to perform a control reaction with a protein known to have accessible lysines, such as Bovine Serum Albumin (BSA), and analyze the results via SDS-PAGE. If you observe a shift in the molecular weight of BSA, indicating crosslinking, your BS3 is active.
Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| No/Low Crosslinking | Inactive (hydrolyzed) BS3 reagent. | Always warm BS3 to room temperature before opening. Prepare solutions fresh for each use.[1][2][4][5] |
| Incompatible buffer (e.g., Tris, Glycine). | Buffer exchange into an amine-free buffer (PBS, HEPES) at pH 7-9.[6][7][8] | |
| Low protein concentration. | Increase the molar excess of BS3 to protein.[2] | |
| Insufficient accessible primary amines on the protein. | Confirm the presence of surface-exposed lysine residues. Consider a different crosslinking chemistry if needed.[11] | |
| Protein Precipitation | Excessive BS3 concentration. | Perform a BS3 concentration titration to find the optimal ratio. Start with a lower molar excess.[4][12] |
| Smearing on Gel | Over-crosslinking leading to large aggregates. | Reduce the BS3 concentration and/or the reaction time.[12] |
| High protein concentration. | Optimize protein concentration to favor specific crosslinking over random aggregation.[12] |
Experimental Protocols
Standard BS3 Crosslinking Protocol
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation: Prepare your protein in an amine-free buffer (e.g., PBS, pH 7.4). Ensure the protein concentration is accurately determined.
-
BS3 Preparation: Allow the vial of BS3 to warm completely to room temperature before opening.[1] Immediately before use, dissolve BS3 in reaction buffer to create a stock solution (e.g., 25-50 mM).[1][14] Do not store the aqueous BS3 solution.[2][4]
-
Crosslinking Reaction: Add the appropriate volume of the fresh BS3 stock solution to your protein sample. The final BS3 concentration will need to be optimized, but a starting point is often a 10- to 50-fold molar excess over the protein.[2][9] For protein concentrations >5 mg/mL, use a 10-fold molar excess; for concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[2][9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[1][2][9]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[1][2] Incubate for 15-20 minutes at room temperature.[1][2][8]
-
Analysis: Analyze the crosslinked sample using techniques like SDS-PAGE and Western blotting to observe the formation of higher molecular weight species.[15]
Visualizing the Workflow and Troubleshooting Logic
The following diagrams illustrate the standard experimental workflow for BS3 crosslinking and a logical approach to troubleshooting common problems.
Caption: Standard BS3 crosslinking experimental workflow.
Caption: A decision tree for troubleshooting BS3 crosslinking issues.
References
- 1. proteochem.com [proteochem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. proteochem.com [proteochem.com]
- 7. researchgate.net [researchgate.net]
- 8. covachem.com [covachem.com]
- 9. interchim.fr [interchim.fr]
- 10. interchim.fr [interchim.fr]
- 11. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
BS3 Crosslinking Technical Support Center: Troubleshooting Non-Specific Crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the BS3 crosslinker. The focus is on preventing and troubleshooting non-specific crosslinking to ensure reliable and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BS3 and how does it work?
Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a water-soluble, homobifunctional, and amine-reactive crosslinker.[1][2] Its two N-hydroxysulfosuccinimide (sulfo-NHS) esters react with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[2][3] Because it is a charged molecule, BS3 is membrane-impermeable, making it ideal for crosslinking proteins on the cell surface.[2][4]
Q2: What are the most common causes of non-specific crosslinking with BS3?
High concentrations of BS3 are a primary cause of non-specific crosslinking, leading to the formation of high molecular weight aggregates and smears on a gel.[5] Treating a concentrated protein solution with BS3 can also lead to non-specific crosslinking with any protein within close proximity.[5] Other factors include inappropriate buffer composition (e.g., presence of primary amines), incorrect pH, and overly long incubation times.
Q3: How can I be sure my this compound is active?
BS3 is sensitive to moisture and will readily hydrolyze, rendering it non-reactive.[3][6] To ensure its activity, it is crucial to bring the vial to room temperature before opening to prevent condensation.[1][6] Always prepare BS3 solutions immediately before use and discard any unused reconstituted crosslinker.[3][7] Stock solutions should not be stored.[3][7]
Troubleshooting Guide
Issue 1: High Molecular Weight Aggregates or Smearing on SDS-PAGE
High molecular weight aggregates or a smear at the top of an SDS-PAGE gel are common indicators of excessive and non-specific crosslinking.
| Potential Cause | Troubleshooting Recommendation |
| BS3 concentration is too high. | Reduce the molar excess of BS3 to protein. Start with a titration experiment to determine the optimal concentration. For protein concentrations >5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations <5 mg/mL, a 20- to 50-fold molar excess may be needed.[3] A final concentration of 0.25-5 mM is a general guideline.[3] Some studies have shown that reducing the concentration to as low as 10 µM can result in tighter dimer bands.[5] |
| Protein concentration is too high. | If possible, reduce the concentration of your protein sample. High protein concentrations can promote intermolecular crosslinking between non-interacting proteins.[5] |
| Incubation time is too long. | Optimize the incubation time. A typical incubation is 30 minutes at room temperature or 2 hours on ice.[3] Shorter incubation times can help minimize random, non-specific crosslinking. |
| Inefficient quenching. | Ensure the quenching reaction is efficient. Add a sufficient concentration of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction.[3] |
Issue 2: No or Low Crosslinking Efficiency
The absence of higher molecular weight bands on a gel indicates that the crosslinking reaction was inefficient or failed.
| Potential Cause | Troubleshooting Recommendation |
| Inactive BS3. | BS3 is moisture-sensitive.[3][6] Ensure it has been stored properly under desiccated, inert gas and allow the vial to equilibrate to room temperature before opening.[6] Prepare the BS3 solution immediately before use.[3][7] |
| Incompatible buffer. | The reaction buffer must be free of primary amines (e.g., Tris, glycine) as they will compete with the target proteins for reaction with BS3.[4][8] Recommended buffers include Phosphate Buffered Saline (PBS), HEPES, MES, or borate (B1201080) buffers at a pH of 7-9.[1][3][7] |
| Incorrect pH. | The optimal pH for the BS3 reaction is between 7 and 9.[3] Hydrolysis of the NHS ester is a competing reaction that increases with pH.[3][7] |
| Insufficient BS3 concentration. | Increase the molar excess of BS3 to protein. Titrate different concentrations to find the optimal ratio for your specific proteins of interest. |
| Target protein lacks accessible primary amines. | If your protein of interest has few or inaccessible lysine residues, BS3 may not be the appropriate crosslinker. Consider using a crosslinker that targets a different functional group.[3] |
Issue 3: Protein Precipitation After Crosslinking
Precipitation of the protein sample after the addition of BS3 can occur due to over-crosslinking, which alters the protein's net charge and solubility.[4]
| Potential Cause | Troubleshooting Recommendation |
| Over-crosslinking. | Reduce the BS3 concentration and/or the incubation time. Titrate these parameters to find conditions that result in soluble crosslinked complexes. |
| Suboptimal buffer conditions. | Ensure the buffer composition and pH are optimal for your protein's solubility. The addition of solubilizing agents that do not contain primary amines may be necessary. |
Experimental Protocols
Protocol 1: General BS3 Crosslinking
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7 and 9.[3]
-
BS3 Preparation: Immediately before use, dissolve BS3 in reaction buffer to the desired concentration.[3][6]
-
Crosslinking Reaction: Add the BS3 solution to your protein sample. The final concentration of BS3 should be optimized for your specific application.[3]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.[3]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.[3]
-
Analysis: Analyze the crosslinked sample by SDS-PAGE, Western blotting, or mass spectrometry.[9]
Protocol 2: Optimizing BS3 Concentration
To prevent non-specific crosslinking, it is critical to determine the optimal BS3 concentration.
-
Prepare a series of reactions with a constant protein concentration and varying final concentrations of BS3 (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM).
-
Follow the general crosslinking protocol (Protocol 1) for each reaction.
-
Analyze the results by SDS-PAGE. The optimal concentration will show the desired crosslinked product with minimal high molecular weight smearing or aggregation.
Visualizing Experimental Workflows and Concepts
Caption: A typical experimental workflow for BS3 crosslinking.
Caption: A decision tree for troubleshooting common BS3 crosslinking issues.
Caption: The reaction mechanism of BS3 with primary amines.
References
- 1. covachem.com [covachem.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. proteochem.com [proteochem.com]
- 7. interchim.fr [interchim.fr]
- 8. cores.imp.ac.at [cores.imp.ac.at]
- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
BS3 Crosslinking Efficiency: The Critical Role of pH
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on optimizing BS3 crosslinking reactions, with a specific focus on the effect of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for BS3 crosslinking?
A1: The optimal pH range for BS3 crosslinking is between 7.0 and 9.0.[1][2][3][4] The reaction targets primary amines (-NH2), such as the side chain of lysine (B10760008) residues, which must be in a deprotonated state to be reactive.[1] This condition is favored at a neutral to slightly basic pH.
Q2: What happens if the reaction pH is too low?
A2: If the pH is too low (acidic), primary amines will be protonated (R-NH3+), making them unreactive towards the NHS ester of BS3. This leads to a significant decrease in or complete failure of the crosslinking reaction.[5] Studies have shown that crosslinking efficiency gradually decreases as the pH drops, with approximately half the number of cross-links identified at pH 5.0 compared to pH 7.5.[5]
Q3: What happens if the reaction pH is too high?
A3: While a higher pH increases the rate of reaction with amines, it also significantly accelerates the rate of hydrolysis of the BS3 reagent.[1][3] During hydrolysis, the NHS ester reacts with water instead of the target amine, rendering the crosslinker inactive. This competing reaction can drastically reduce the efficiency of protein crosslinking, especially in dilute protein solutions.[1][3]
Q4: Which buffers are recommended for BS3 reactions?
A4: It is crucial to use a buffer free of primary or secondary amines. Recommended buffers include Phosphate Buffered Saline (PBS) at a pH of 7.2-8.0, HEPES, MES, and Carbonate/Bicarbonate buffers.[1][6][7][8]
Q5: Which buffers must be avoided?
A5: Buffers containing amines, such as Tris (e.g., TBE, TBST) or Glycine, will compete with the target protein for reaction with the BS3 crosslinker.[8][9] This will quench the reaction and prevent the desired protein crosslinking.
Troubleshooting Guide
Problem 1: No or very low crosslinking efficiency.
-
Cause: The reaction pH may be too low, leading to protonation of target amine groups.
-
Solution: Ensure your protein is in an amine-free buffer with a pH between 7.0 and 9.0.[1][3] Verify the pH of your final reaction mixture.
-
Cause: The BS3 reagent may have hydrolyzed before reacting with the protein. This can be due to preparing stock solutions in aqueous buffers for storage or a reaction pH that is too high.
-
Solution: Always prepare BS3 solutions immediately before use.[3][9] While the optimal range is 7-9, consider starting at the lower end (e.g., pH 7.5) to balance amine reactivity with the rate of hydrolysis.[10]
-
Cause: Your buffer contains quenching reagents like Tris or glycine.
-
Solution: Exchange your protein into a recommended non-amine buffer such as PBS or HEPES before adding the crosslinker.[8][9]
Problem 2: Protein precipitation occurs after adding BS3.
-
Cause: Over-crosslinking of the protein can alter its net charge and isoelectric point (pI), leading to a loss of solubility.[9]
-
Solution: Reduce the molar excess of BS3 to protein. Optimization may be required, but a 10 to 50-fold molar excess is a common starting point.[6][7][11] You can also try lowering the reaction temperature (e.g., incubate on ice for 2 hours instead of 30-60 minutes at room temperature) to slow the reaction rate.[1][6]
Problem 3: The gel shows a smear instead of distinct crosslinked bands.
-
Cause: This is often a result of using too high a concentration of the crosslinker, leading to heterogeneous and non-specific crosslinking events.[11]
-
Solution: Titrate the BS3 concentration downwards. Reducing the concentration can result in much cleaner, tighter bands corresponding to specific crosslinked species.[11]
Data Summary: pH Effect on BS3 Reactions
The efficiency of BS3 crosslinking is a balance between the reactivity of the target amine groups and the stability of the crosslinker itself, both of which are pH-dependent.
| pH Value | Target Amine Reactivity | BS3 Hydrolysis Rate | Relative Crosslinking Efficiency | Recommended |
| < 6.0 | Very Low (Protonated) | Low | Very Low[5] | No |
| 6.5 | Moderate | Low | Moderate[5] | For specific cases |
| 7.0 - 8.0 | High (Deprotonated) | Moderate | High / Optimal [1][5][6][10] | Yes |
| 8.0 - 9.0 | Very High (Deprotonated) | High | Moderate to High[1][3] | Yes, with caution |
| > 9.0 | Very High (Deprotonated) | Very High | Low | No |
Experimental Protocols
General Protocol for BS3 Crosslinking
-
Buffer Preparation: Prepare an amine-free conjugation buffer (e.g., 100mM sodium phosphate, 150mM NaCl, pH 7.5; or 20mM HEPES, pH 7.8).[1][7] Ensure all components are free of extraneous amines.
-
Sample Preparation: Dissolve or exchange the protein(s) to be crosslinked into the prepared conjugation buffer.
-
Reagent Preparation: Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture condensation.[12] Immediately before use, dissolve the BS3 in the conjugation buffer to the desired stock concentration (e.g., 10-50 mM).[6][12] Do not store aqueous solutions of BS3.[3]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration (a 10- to 50-fold molar excess over the protein is a common starting point).[7][11]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[1][6]
-
Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 10-50 mM.[6][12] Incubate for an additional 15-20 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. Unreacted and quenched crosslinkers can be removed by dialysis or gel filtration if necessary.[6]
Visualizations
Caption: pH effect on BS3 reaction pathways.
Caption: Standard BS3 crosslinking workflow.
Caption: Troubleshooting decision tree for BS3.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. covachem.com [covachem.com]
- 7. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 8. cores.imp.ac.at [cores.imp.ac.at]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. buffersandreagents.com [buffersandreagents.com]
- 11. researchgate.net [researchgate.net]
- 12. proteochem.com [proteochem.com]
BS3 crosslinking incubation time and temperature optimization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing BS3 crosslinking incubation time and temperature for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the generally recommended starting conditions for BS3 crosslinking incubation time and temperature?
A1: For initial experiments, a common starting point is to incubate the reaction mixture for 30-60 minutes at room temperature (approximately 20-25°C).[1][2][3] Alternatively, the reaction can be carried out for 2-4 hours at 4°C or on ice.[4][5] These conditions serve as a good baseline from which further optimization can be performed based on the specific protein complex and experimental goals.
Q2: How do incubation time and temperature affect BS3 crosslinking efficiency?
A2: The rate of the crosslinking reaction is dependent on both time and temperature.
-
Temperature: Higher temperatures increase the reaction rate. Reactions proceed faster at room temperature than on ice.[1][6]
-
Time: Longer incubation times allow for more extensive crosslinking. However, excessively long incubations can lead to non-specific crosslinking and sample aggregation.[2]
Q3: What are the consequences of suboptimal incubation times?
A3:
-
Too short: Insufficient incubation can lead to low or no crosslinking product formation.
-
Too long: Over-incubation can result in the formation of large, insoluble aggregates and smearing on an SDS-PAGE gel due to extensive, non-specific crosslinking.[2]
Q4: When should I choose to perform the crosslinking reaction at 4°C (on ice) versus room temperature?
A4:
-
Room Temperature (20-25°C): This is suitable for most applications and allows for shorter incubation times (30-60 minutes).[1][2][3]
-
4°C (on ice): This is preferred when working with sensitive protein complexes that may be unstable at room temperature or to slow down the reaction for better control.[4][5] The incubation time will need to be extended (typically 2-4 hours) to achieve a similar level of crosslinking as at room temperature.[4]
Q5: Besides time and temperature, what other critical parameters should be optimized?
A5: Several factors can influence the outcome of a BS3 crosslinking experiment:
-
BS3 Concentration: The molar excess of BS3 to protein is a critical parameter. A 10- to 50-fold molar excess is often recommended, but the optimal ratio is protein-dependent.[3][5]
-
Protein Concentration: The concentration of the target protein(s) can affect the extent of intra- versus inter-molecular crosslinking. Higher protein concentrations favor inter-molecular crosslinking.
-
Buffer Composition: The reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer, at a pH between 7 and 9.[3][4][5] Buffers containing primary amines, like Tris or glycine, will quench the reaction.[4][5]
Optimization of Incubation Time and Temperature
For optimal results, it is highly recommended to perform a titration of both incubation time and temperature.
Table 1: Recommended Incubation Conditions for BS3 Crosslinking
| Temperature | Incubation Time | Considerations |
| Room Temperature (~25°C) | 30 - 60 minutes | Faster reaction rate. Good starting point for most proteins.[1][2][3] |
| 4°C (on ice) | 2 - 4 hours | Slower reaction rate. Ideal for temperature-sensitive proteins or when greater control is needed.[4][5] |
Troubleshooting Guide
Q6: I am not observing any crosslinked products. What could be the issue?
A6: The absence of crosslinking can be due to several factors:
-
Inactive BS3: BS3 is moisture-sensitive and can hydrolyze over time.[1][6] Always use freshly prepared BS3 solutions and allow the reagent to warm to room temperature before opening to prevent condensation.[1][3][4]
-
Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the protein for reaction with BS3, effectively quenching the crosslinking.[4][5]
-
Suboptimal Incubation: The incubation time may be too short or the temperature too low for the reaction to proceed efficiently.
-
Insufficient BS3: The concentration of BS3 may be too low.
Q7: My protein sample shows smearing or has precipitated after crosslinking. How can I resolve this?
A7: Smearing or precipitation is often a sign of excessive crosslinking.[2]
-
Reduce BS3 Concentration: A high concentration of BS3 can lead to extensive, non-specific crosslinking and aggregation.[2] Perform a titration to find the optimal BS3 concentration.
-
Shorten Incubation Time: Reducing the incubation time can limit the extent of the crosslinking reaction.
-
Lower the Temperature: Performing the reaction at 4°C can slow down the reaction and provide better control.
Table 2: Troubleshooting Common BS3 Crosslinking Issues
| Issue | Possible Cause | Recommended Solution |
| No/Low Crosslinking | Hydrolyzed/inactive BS3 | Use fresh, properly stored BS3.[1][6] |
| Amine-containing buffer | Use an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.[3][4][5] | |
| Incubation time too short | Increase incubation time. | |
| Incubation temperature too low | Increase temperature (e.g., from 4°C to room temperature). | |
| BS3 concentration too low | Increase the molar excess of BS3.[3][5] | |
| Smearing/Precipitation | BS3 concentration too high | Decrease the molar excess of BS3.[2] |
| Incubation time too long | Reduce incubation time. | |
| Protein concentration too high | Reduce the protein concentration. | |
| Non-specific Crosslinking | High BS3 concentration | Optimize the molar excess of BS3. |
| Long incubation time | Reduce the incubation time. | |
| Inefficient quenching | Ensure proper quenching with an amine-containing buffer (e.g., Tris, glycine).[1][4] |
Experimental Protocols
Protocol 1: General BS3 Crosslinking of Proteins
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, pH 7.4).
-
BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired stock concentration.[1][4]
-
Crosslinking Reaction: Add the BS3 solution to your protein sample to achieve the desired final molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2-4 hours.[1][4][5]
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.[4][5]
-
Quench Incubation: Incubate for 15-20 minutes at room temperature to ensure all unreacted BS3 is quenched.[4][5]
-
Analysis: Analyze the crosslinked sample by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Optimization of BS3 Incubation Time and Temperature
-
Prepare Aliquots: Prepare multiple identical aliquots of your protein sample in the appropriate reaction buffer.
-
Set Up Conditions:
-
Time Course at Room Temperature: Set up a series of reactions to be incubated for different durations (e.g., 15, 30, 45, 60 minutes) at room temperature.
-
Time Course at 4°C: Set up another series of reactions to be incubated for different durations (e.g., 1, 2, 3, 4 hours) on ice.
-
-
Initiate Reactions: Add a fixed, predetermined concentration of BS3 to each aliquot to start the reactions.
-
Quench Reactions: At each time point, stop the corresponding reaction by adding quenching buffer.
-
Analyze Results: Analyze all samples on the same SDS-PAGE gel to compare the extent of crosslinking under each condition and identify the optimal time and temperature for your specific application.
Visualizations
Caption: General workflow for a BS3 crosslinking experiment.
Caption: Troubleshooting logic for BS3 crosslinking optimization.
References
BS3 crosslinking yielding smears on SDS-PAGE.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with BS3 (bis(sulfosuccinimidyl) suberate) crosslinking experiments, particularly the common problem of observing smears on SDS-PAGE gels.
Troubleshooting Guide: Smears on SDS-PAGE after BS3 Crosslinking
High molecular weight smears on an SDS-PAGE gel after a BS3 crosslinking reaction are a frequent issue. This guide will help you diagnose and resolve the potential causes.
Question: Why am I seeing a smear instead of discrete high-molecular-weight bands on my SDS-PAGE gel after BS3 crosslinking?
Answer: Smearing on an SDS-PAGE gel following a BS3 crosslinking reaction is typically indicative of excessive and non-specific crosslinking, leading to the formation of a heterogeneous population of large protein aggregates.[1][2][3] These aggregates do not migrate as distinct bands, resulting in a smear. Several factors can contribute to this issue.
Here is a logical approach to troubleshooting this problem:
Caption: Troubleshooting flowchart for SDS-PAGE smearing.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of BS3 to use?
There is no single optimal concentration, as it depends on your specific proteins and their concentrations. However, a common cause of smearing is an excessive BS3 to protein ratio.[1] It is highly recommended to perform a titration to determine the ideal concentration. Start with a lower concentration and incrementally increase it.
| Protein Concentration | Recommended BS3 to Protein Molar Excess | Recommended Final BS3 Concentration |
| > 5 mg/mL | 10-fold | 0.25 - 5 mM[4][5] |
| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM[4][5] |
| 1 mg/mL (example) | Not specified | 0.5 - 2 mg/mL |
Note: It has been reported that for crosslinking a dimer, reducing the BS3 concentration from 1 mM to 10 µM resulted in a tight dimer band instead of a broad band.[1]
2. Which buffers are compatible with BS3 crosslinking?
BS3 reacts with primary amines (-NH2). Therefore, it is crucial to use buffers that do not contain primary amines, as they will compete with the target proteins and quench the reaction.[6][7]
| Compatible Buffers | Incompatible Buffers |
| PBS (Phosphate Buffered Saline)[8] | Tris[6][8] |
| HEPES[4][9] | Glycine[4][6] |
| Carbonate/Bicarbonate[5][8] | Ammonium-containing buffers |
| Borate[4][5] |
3. How can I be sure my BS3 reagent is active?
BS3 is moisture-sensitive.[4][10] The N-hydroxysuccinimide (NHS) esters on the ends of the BS3 molecule will hydrolyze in the presence of water, rendering the crosslinker inactive. To ensure the viability of your BS3:
-
Store it under desiccated conditions at the recommended temperature (typically -20°C).[10]
-
Before opening the vial, allow it to equilibrate to room temperature to prevent moisture condensation.[8][10]
-
Prepare BS3 solutions immediately before use and do not store them.[4]
4. What are the optimal incubation time and temperature?
These parameters also require optimization. Longer incubation times and higher temperatures will increase the extent of crosslinking, which can lead to smearing if not controlled.
| Temperature | Incubation Time | Notes |
| Room Temperature | 30 - 60 minutes[4][5] | A common starting point. |
| 4°C / On Ice | 2 - 3 hours[5][8] | May reduce the reaction rate and provide more control. |
5. How do I effectively quench the crosslinking reaction?
Quenching is a critical step to stop the reaction and prevent further, non-specific crosslinking.[11] This is achieved by adding a reagent with a primary amine to consume any unreacted BS3.
| Quenching Reagent | Final Concentration | Incubation Time |
| Tris | 20 - 60 mM[4][10] | 15 minutes at room temperature[4] |
| Glycine | 10 - 25 mM[8] | 20 minutes at room temperature[8] |
| Lysine | 1 M (stock) | 15 minutes at room temperature[4] |
Experimental Protocols
General Protocol for BS3 Crosslinking
This protocol provides a starting point for your experiments. Optimization will be necessary for your specific application.
Caption: BS3 crosslinking experimental workflow.
Methodology:
-
Sample Preparation:
-
Ensure your protein of interest is in a compatible, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7-9).[4] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to the desired level (e.g., 1-5 mg/mL).
-
-
BS3 Solution Preparation:
-
Crosslinking Reaction:
-
Add the appropriate volume of the BS3 stock solution to your protein sample to achieve the desired final concentration. It is recommended to perform a titration by testing a range of final BS3 concentrations (e.g., from 10 µM to 2 mM).
-
Mix gently and thoroughly.
-
-
Incubation:
-
Quenching:
-
Analysis:
-
Add SDS-PAGE sample loading buffer to the quenched reaction.
-
Analyze the results by SDS-PAGE, followed by Coomassie staining or Western blotting. Compare the crosslinked samples to a non-crosslinked control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. cores.imp.ac.at [cores.imp.ac.at]
- 8. covachem.com [covachem.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. proteochem.com [proteochem.com]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
Low yield of crosslinked products with BS3.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields or other issues with Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) crosslinking experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your crosslinking workflow.
Question 1: Why am I observing no or very low yield of my crosslinked product?
Answer:
A low or non-existent yield of crosslinked product can stem from several factors, ranging from reagent integrity to reaction conditions. Follow this guide to diagnose the potential cause.
Possible Cause 1: Inactivated BS3 Reagent BS3 is highly sensitive to moisture.[1][2][3] The N-hydroxysuccinimide (NHS) esters at either end of the BS3 molecule will readily hydrolyze in the presence of water, rendering the crosslinker inactive.[3][4]
-
Solution:
Possible Cause 2: Incompatible Reaction Buffer The crosslinking reaction involves the NHS esters of BS3 reacting with primary amines (-NH₂) on your proteins.[4] Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for the crosslinker, significantly reducing the efficiency of the reaction.[8][9][10]
-
Solution:
Table 1: Recommended Buffers for BS3 Crosslinking
| Buffer System | Typical Concentration | Recommended pH Range | Notes |
| Phosphate Buffered Saline (PBS) | 100-150 mM NaCl, 20-100 mM Phosphate | 7.0 - 8.0 | Most commonly used buffer.[5][8] |
| HEPES | 20-50 mM | 7.0 - 9.0 | A good alternative to PBS.[4][6][12] |
| Carbonate/Bicarbonate | 100 mM | 7.0 - 9.0 | Effective for NHS ester reactions.[4][5][6] |
| Borate | 50 mM | 7.0 - 9.0 | Another suitable amine-free option.[4][6] |
Possible Cause 3: Suboptimal Reaction Conditions The efficiency of BS3 crosslinking is dependent on pH, concentration, reaction time, and temperature.
-
Solution:
-
Optimize these parameters based on your specific protein system. The reaction is most efficient at a pH between 7 and 9.[4][6] Hydrolysis of the NHS ester is a competing reaction that increases with pH.[4][6] In dilute protein solutions, this hydrolysis can dominate, whereas in concentrated protein solutions, the desired acylation reaction is favored.[4]
-
Table 2: Recommended BS3 Reaction Parameters
| Parameter | Recommended Range | Notes |
| BS3 Molar Excess | ||
| Protein > 5 mg/mL | 10-fold molar excess | A lower excess is needed for concentrated samples.[3][4][6] |
| Protein < 5 mg/mL | 20- to 50-fold molar excess | Higher excess compensates for lower protein concentration.[3][4][6] |
| Final BS3 Concentration | 0.25 - 5 mM | This is a general starting range to optimize.[1][2][3][4] |
| pH | 7.0 - 9.0 | Optimal for NHS ester reaction with primary amines.[4][6] |
| Incubation Time | 30-60 minutes at Room Temp. | A typical starting point.[1][5][6] |
| 2 hours at 4°C / on ice | Reaction is slightly slower at lower temperatures.[1][2][5] | |
| Temperature | Room Temperature or 4°C / on ice | Lower temperatures can help maintain protein stability.[5] |
Possible Cause 4: Insufficient Quenching If the reaction is not properly quenched, unreacted BS3 can continue to crosslink proteins non-specifically or hydrolyze, which can complicate downstream analysis.
-
Solution:
-
Add a quenching buffer containing primary amines to stop the reaction. This is a critical step to ensure a defined reaction endpoint.[13]
-
Table 3: Recommended Quenching Conditions
| Quenching Reagent | Final Concentration | Incubation Time & Temp. |
| Tris Buffer | 20 - 60 mM | 15-20 minutes at Room Temp.[1][4][5] |
| Glycine | 10 - 25 mM | 15-20 minutes at Room Temp.[5] |
| Ethanolamine | 100 mM | 10-15 minutes at Room Temp.[8] |
Question 2: My protein sample shows smearing or precipitates after adding BS3. What's happening?
Answer:
Smearing on a gel or visible precipitation are classic signs of over-crosslinking or the formation of large, insoluble aggregates.
-
Solution:
-
Reduce BS3 Concentration: This is the most common cause. Using too much crosslinker can lead to extensive, non-specific crosslinking, creating a wide range of high-molecular-weight species that appear as a smear.[7][14] Try reducing the molar excess of BS3 significantly; in some cases, concentrations as low as 10 µM have proven effective for specific dimer formation.[14]
-
Decrease Incubation Time: Shorten the reaction time to limit the extent of crosslinking.
-
Optimize Protein Concentration: Very high protein concentrations can promote intermolecular crosslinking between non-interacting partners.[14] Consider optimizing the protein concentration in your reaction.
-
Experimental Protocols
General Protocol for BS3 Crosslinking
This protocol provides a starting point for crosslinking two proteins. Optimization will be required for specific applications.
-
Sample Preparation:
-
BS3 Solution Preparation:
-
Crosslinking Reaction:
-
Add the freshly prepared BS3 solution to your protein sample to achieve the desired final concentration (e.g., a 20-fold molar excess for a protein concentration < 5 mg/mL).[3][4][5]
-
Mix gently but thoroughly.[13]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][5]
-
-
Quenching:
-
Analysis:
Visualizations
Troubleshooting Workflow for Low BS3 Crosslinking Yield
Caption: A step-by-step workflow for troubleshooting low crosslinking yields with BS3.
BS3 Crosslinking Reaction Mechanism
Caption: The two-step reaction of BS3 with primary amines on two protein molecules.
Frequently Asked Questions (FAQs)
Q: What is BS3 and how does it work? A: BS3 (Bis[sulfosuccinimidyl] suberate) is a water-soluble, homobifunctional crosslinker.[5] It contains an N-hydroxysuccinimide (NHS) ester at each end of an 8-atom (11.4 Å) spacer arm.[1][2] These NHS esters react with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds, effectively linking two proteins that are in close proximity.[4]
Q: My protein must be kept in a buffer containing DTT. Will this interfere with the BS3 reaction? A: DTT, a reducing agent, does not directly react with the NHS esters of BS3 and should not interfere with the crosslinking reaction.[10] The primary concern remains the avoidance of amine-containing buffers.[10]
Q: What is the difference between BS3 and DSS? A: BS3 is the water-soluble analog of DSS (Disuccinimidyl suberate).[4] BS3 has sulfonyl groups that make it soluble in aqueous buffers and membrane-impermeable, which is ideal for crosslinking cell-surface proteins.[4][6] DSS is water-insoluble, must be dissolved in an organic solvent like DMSO or DMF first, and is membrane-permeable, making it suitable for intracellular crosslinking.[4]
Q: Can I analyze my crosslinked sample without removing the quenching agent? A: Yes, for many applications like SDS-PAGE analysis, the low concentration of the quenching agent (e.g., Tris) will not interfere. However, for applications like mass spectrometry, it is highly recommended to remove quenching agents and other buffer components through dialysis, gel filtration, or another cleanup method to avoid interference with the analysis.[1][5]
References
- 1. proteochem.com [proteochem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. interchim.fr [interchim.fr]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 13. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling Moisture-Sensitive BS3 Reagent
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive crosslinking reagent, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3). Find answers to frequently asked questions and troubleshooting tips to ensure the success of your crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is BS3 and what is it used for?
BS3, or Bis(sulfosuccinimidyl) suberate, is a water-soluble, homobifunctional, and amine-reactive crosslinker.[1][2][3][4] It is commonly used to covalently link interacting proteins, effectively "freezing" protein complexes for subsequent analysis.[1][5] Its primary applications include studying protein-protein interactions, identifying near-neighbor proteins, and stabilizing transient interactions.[4][5] Because it is membrane-impermeable, BS3 is particularly useful for crosslinking proteins on the cell surface.[4][6][7]
Q2: Why is BS3 considered moisture-sensitive?
BS3 contains N-hydroxysulfosuccinimide (sulfo-NHS) esters at each end of its spacer arm.[3] These sulfo-NHS esters are highly susceptible to hydrolysis, a chemical reaction with water that renders the reagent inactive and unable to form stable amide bonds with primary amines on target proteins.[6][8][9] Therefore, it is crucial to protect the reagent from moisture to maintain its reactivity.[8][9][10]
Q3: How should I properly store and handle BS3?
Proper storage and handling are critical to prevent hydrolysis and maintain the reagent's efficacy.
-
Storage: Upon receipt, store BS3 at -20°C or lower in a desiccated environment.[8][11] Some suppliers recommend storage at 4°C under desiccated conditions.[12] Always refer to the manufacturer's instructions for specific storage recommendations.
-
Handling: Before opening the vial, it is essential to allow it to equilibrate to room temperature.[1][6][8][9][13] This prevents condensation from forming inside the vial when the cold container is exposed to warmer, humid air. Prepare BS3 solutions immediately before use, as the sulfo-NHS ester moiety readily hydrolyzes in aqueous solutions.[6][9][12] Do not prepare stock solutions for storage.[6][9][14] Discard any unused reconstituted crosslinker.[6][9]
Troubleshooting Guide
Q4: My crosslinking reaction failed, and I don't see any higher molecular weight bands on my gel. What went wrong?
Several factors could lead to a failed crosslinking reaction. Consider the following troubleshooting steps:
-
Reagent Inactivity: The most common cause is the hydrolysis of the BS3 reagent due to moisture exposure.[6][8][9][15] Ensure you are following the proper storage and handling procedures outlined in Q3.
-
Incompatible Buffer: The presence of primary amines in your reaction buffer will compete with your target protein for reaction with the BS3, effectively quenching the crosslinking reaction.[6][7][8][13] Avoid buffers containing Tris or glycine.[1][6][7][14]
-
Incorrect pH: The reaction of sulfo-NHS esters with primary amines is most efficient at a pH range of 7 to 9.[3][13][16] Reactions at lower pH values will be significantly slower.
-
Insufficient Reagent: The molar excess of BS3 to your protein may be too low. You may need to optimize the concentration of the crosslinker.[17]
Q5: My protein precipitated after adding the BS3 crosslinker. How can I prevent this?
Protein precipitation upon the addition of a crosslinker can occur due to over-crosslinking, which alters the protein's net charge and solubility.[14]
-
Optimize Crosslinker Concentration: Reduce the molar excess of the BS3 reagent in your reaction.[15] A titration experiment to determine the optimal concentration can be beneficial.
-
Adjust Reaction Time and Temperature: Shortening the incubation time or performing the reaction at a lower temperature (e.g., on ice) can help to control the extent of crosslinking.[1][8]
Q6: I'm observing a smear on my gel instead of distinct crosslinked bands. What does this indicate?
A smear on the gel typically suggests excessive and non-specific crosslinking, resulting in a heterogeneous mixture of large protein aggregates.[15]
-
Reduce BS3 Concentration: High concentrations of BS3 can lead to the formation of a broad range of crosslinked species.[15] Lowering the crosslinker concentration can result in sharper, more defined bands.[15]
-
Optimize Protein Concentration: Very high protein concentrations can increase the likelihood of non-specific intermolecular crosslinking.[15] Consider diluting your protein sample.
Data Presentation
Table 1: Key Properties of BS3 Reagent
| Property | Value | Reference |
| Alternative Names | Sulfo-DSS, Bis(Sulfosuccinimidyl) suberate | [8] |
| Molecular Weight | 572.43 g/mol | [3][8][18] |
| Spacer Arm Length | 11.4 Å | [3][5][8] |
| Reactive Groups | Sulfo-NHS esters | [3][4] |
| Reactive Towards | Primary amines (-NH2) | [3][4][13] |
| Solubility | Water-soluble | [1][2][3][4][6] |
| Membrane Permeability | Impermeable | [4][6][7] |
Table 2: Recommended Reaction Conditions for BS3 Crosslinking
| Parameter | Recommended Range/Condition | Reference |
| Reaction Buffer pH | 7.0 - 9.0 | [3][13][16] |
| Compatible Buffers | Phosphate, HEPES, Borate, Carbonate/Bicarbonate | [1][6][13][16] |
| Incompatible Buffers | Tris, Glycine (or any buffer containing primary amines) | [1][6][7][8][14] |
| Molar Excess of BS3 | 10 to 50-fold over protein | [1][6][13] |
| Final BS3 Concentration | 0.25 - 5 mM | [6][8][13] |
| Incubation Time | 30 - 60 minutes at room temperature, or 2 hours on ice | [1][6][8][13] |
| Quenching Reagent | Tris or Glycine (final concentration 20-50 mM) | [1][6][8] |
| Quenching Time | 15 minutes at room temperature | [1][6][8] |
Experimental Protocols
General Protocol for Protein Crosslinking with BS3
-
Sample Preparation: Prepare your protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, or Borate) at a pH between 7.0 and 8.0.[1][6]
-
Equilibrate BS3: Allow the vial of BS3 to warm to room temperature before opening to prevent moisture condensation.[1][6][8][9][13]
-
Prepare BS3 Solution: Immediately before use, dissolve the BS3 powder in the reaction buffer to the desired concentration.[1][6][8][13]
-
Crosslinking Reaction: Add the freshly prepared BS3 solution to your protein sample. The final concentration of BS3 should be optimized for your specific application, but a starting point of 0.5 to 5 mM is common.[8] Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][6][8][13]
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[1][6][8] Incubate for 15 minutes at room temperature.[1][6][8]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[19] Unreacted BS3 can be removed by dialysis or gel filtration if necessary.[1][8]
Visualizations
Caption: Experimental workflow for handling and using BS3 reagent.
Caption: Troubleshooting logic for common issues with BS3 crosslinking.
References
- 1. covachem.com [covachem.com]
- 2. medkoo.com [medkoo.com]
- 3. BS3 (bis(sulfosuccinimidyl)suberate) | LabX.com [labx.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. Thermo Scientific™ BS3 (bis(sulfosuccinimidyl)suberate) | Fisher Scientific [fishersci.ca]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. proteochem.com [proteochem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound | protein crosslinker | CAS# 82436-77-9 | InvivoChem [invivochem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 13. interchim.fr [interchim.fr]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. cyanagen.com [cyanagen.com]
- 19. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: BS3 Crosslinking Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using the BS3 crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is BS3 and how does it work?
A1: BS3, or Bis(sulfosuccinimidyl) suberate, is a water-soluble, homobifunctional crosslinker.[1][2] It contains two N-hydroxysuccinimide (NHS) ester groups that react specifically with primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus of polypeptides) to form stable amide bonds.[3][4] Because it is water-soluble and membrane-impermeable, it is ideal for crosslinking proteins on the cell surface.[3][5] The spacer arm of BS3 is 11.4 Å long.[6][7]
Q2: What buffers are compatible with BS3 crosslinking?
A2: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecules for reaction with the this compound.[8][9][10] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Carbonate/Bicarbonate, and Borate buffers.[1][5][8][11]
Q3: What is the optimal pH for BS3 crosslinking reactions?
A3: The reaction of NHS esters with primary amines is most efficient in the pH range of 7.0 to 9.0.[3][8][12] While the reaction can proceed at lower pH values, the efficiency is significantly reduced.[13][14] It's important to note that the hydrolysis of the NHS ester, a competing reaction, increases with higher pH.[3][9]
Q4: How should I prepare and store the BS3 reagent?
A4: BS3 is moisture-sensitive and should be stored at -20°C or lower in a desiccated environment.[6][7] Before use, the vial must be equilibrated to room temperature to prevent moisture condensation upon opening.[1][7][15] BS3 solutions should be prepared fresh immediately before use, as the NHS-ester moiety readily hydrolyzes in aqueous solutions.[3][7][8] Do not prepare stock solutions for storage.[3]
Q5: How do I quench the BS3 crosslinking reaction?
A5: To stop the crosslinking reaction, add a quenching buffer containing primary amines. Common quenching agents include Tris, glycine (B1666218), or lysine.[1][3][16] The final concentration of the quenching agent is typically between 10 mM and 60 mM.[1][3][6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or low yield of crosslinked product | 1. Presence of primary amines in the buffer: Buffers like Tris or glycine will react with and consume the this compound.[9][17][18] 2. Hydrolyzed/inactive crosslinker: BS3 is moisture-sensitive and hydrolyzes in aqueous solutions.[3][7][19] 3. Suboptimal pH: The reaction is most efficient at pH 7-9.[3][17] 4. Low crosslinker concentration: Insufficient BS3 will result in poor crosslinking efficiency.[17] | 1. Exchange your sample into an amine-free buffer such as PBS, HEPES, or Borate buffer.[8][12][15] 2. Always allow the BS3 vial to equilibrate to room temperature before opening and prepare the solution immediately before use.[7] Do not store BS3 in solution.[3] 3. Ensure your reaction buffer is within the optimal pH range of 7.0-9.0.[3][8] 4. Increase the molar excess of BS3 to your protein. A 10- to 50-fold molar excess is a common starting point.[1][3] |
| Excessive aggregation or protein smearing on a gel | 1. Crosslinker concentration is too high: This can lead to non-specific and extensive intermolecular crosslinking.[17][19] 2. High protein concentration: Favors intermolecular crosslinking over intramolecular crosslinking.[17] | 1. Perform a titration to determine the optimal BS3 concentration for your specific application. Reducing the concentration can lead to more defined crosslinked bands.[19] 2. If possible, reduce the concentration of your protein sample. |
| Precipitation of protein during the reaction | 1. Incompatible buffer conditions: The buffer may not be optimal for your protein's stability. 2. Crosslinking-induced conformational changes: The formation of crosslinks can sometimes lead to protein precipitation. | 1. Ensure the buffer composition and pH are suitable for your protein of interest. 2. Try performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1] |
Data Presentation
Table 1: Recommended Buffer Conditions for BS3 Crosslinking
| Buffer Component | Concentration | pH Range | Notes |
| Sodium Phosphate | 20-100 mM | 7.0 - 8.0 | Commonly used in PBS formulations.[1][15][20] |
| HEPES | 20-50 mM | 7.0 - 8.0 | A good non-amine buffering agent.[8][11][12] |
| Carbonate/Bicarbonate | 100 mM | ~8.0 - 9.0 | Suitable for conjugation reactions.[1][11] |
| Borate | 50 mM | 8.0 - 9.0 | An alternative amine-free buffer.[5][11] |
Table 2: Incompatible Buffer Components
| Buffer Component | Reason for Incompatibility |
| Tris | Contains primary amines that react with BS3.[8][9][17] |
| Glycine | Contains a primary amine that will quench the reaction.[12][15] |
| Ammonium Bicarbonate | Contains primary amines.[8][12] |
Table 3: Reaction Parameters
| Parameter | Recommended Range | Notes |
| BS3 Concentration | 0.25 - 5 mM | The optimal concentration should be determined empirically.[3][6][7] |
| Molar Excess (BS3:Protein) | 10-fold to 50-fold | Use a higher excess for lower protein concentrations.[1][3] |
| Incubation Time | 30 - 60 minutes at RT 2 - 4 hours at 4°C | Longer incubation at lower temperatures can be beneficial.[1][3] |
| Quenching Agent | Tris, Glycine, Lysine | 10 - 60 mM final concentration.[1][6] |
| Quenching Time | 10 - 20 minutes at RT | [1][6] |
Experimental Protocols
General BS3 Crosslinking Protocol
-
Sample Preparation: Prepare your protein sample in a compatible, amine-free buffer (see Table 1) at an appropriate concentration. If your current buffer contains primary amines, perform a buffer exchange via dialysis or gel filtration.[15]
-
BS3 Preparation: Allow the BS3 vial to equilibrate to room temperature before opening.[7] Immediately before use, dissolve the BS3 in reaction buffer to the desired concentration.[6]
-
Crosslinking Reaction: Add the freshly prepared BS3 solution to your protein sample. Mix gently and thoroughly.[16] Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][3]
-
Quenching: Terminate the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM.[3] Incubate for 15 minutes at room temperature.[3]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.[16] Unreacted crosslinker can be removed by dialysis or desalting if necessary.[1][6]
Visualizations
References
- 1. covachem.com [covachem.com]
- 2. cyanagen.com [cyanagen.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. proteochem.com [proteochem.com]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. cores.imp.ac.at [cores.imp.ac.at]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. proteochem.com [proteochem.com]
- 16. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Immunoprecipitation Crosslinking | Thermo Fisher Scientific - KR [thermofisher.com]
BS3 Crosslinking and Protein Activity: A Technical Troubleshooting Guide
Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who experience a loss of protein activity following crosslinking with Bis(sulfosuccinimidyl) suberate (B1241622) (BS3).
Frequently Asked Questions (FAQs)
Q1: Why is my protein inactive after BS3 crosslinking?
Loss of protein activity after BS3 crosslinking can stem from several factors:
-
Modification of Critical Residues: BS3 crosslinks primary amines, primarily on lysine (B10760008) residues. If these lysines are located within the active site, a binding interface, or are crucial for maintaining the protein's functional conformation, their modification can lead to inactivation.[1]
-
Conformational Changes: The introduction of covalent crosslinks can alter the three-dimensional structure of the protein, potentially disrupting the active site or allosteric sites, leading to a loss of function.[1][2][3]
-
Over-crosslinking and Aggregation: Excessive crosslinking can lead to the formation of large, insoluble protein aggregates, which are typically inactive.[4][5] This can manifest as sample precipitation or smearing on a gel.[5]
-
Suboptimal Reaction Conditions: Incorrect buffer composition (e.g., presence of primary amines), pH, or temperature can lead to inefficient crosslinking or unwanted side reactions that damage the protein.
Q2: How can I determine if BS3 is modifying critical lysine residues?
Identifying the modification of critical lysine residues often requires a combination of experimental and computational approaches:
-
Literature and Database Review: Check for existing data on your protein of interest that identifies key residues for its activity.
-
Site-Directed Mutagenesis: If you have a hypothesis about which lysines are critical, you can mutate them to a non-reactive amino acid (e.g., arginine or alanine) and assess the protein's activity before and after crosslinking.
-
Mass Spectrometry (MS) Analysis: Advanced MS techniques can identify the specific lysine residues that have been modified by the BS3 crosslinker.[2]
Q3: What are the ideal buffer conditions for a BS3 crosslinking reaction?
The ideal buffer for BS3 crosslinking should be free of primary amines.[6][7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and carbonate/bicarbonate buffers at a pH range of 7-9 are suitable choices.[1][6][8]
-
Buffers to Avoid: Buffers containing Tris (e.g., Tris-HCl) or glycine (B1666218) will compete with the protein for reaction with the this compound, reducing crosslinking efficiency.[6][7]
Q4: How do I choose the right concentration of BS3 and protein?
The optimal concentrations of BS3 and your protein are critical for successful crosslinking without significant loss of activity and need to be determined empirically.
-
Molar Excess of BS3: A common starting point is a 10- to 50-fold molar excess of BS3 to protein.[1][7] For protein concentrations greater than 5 mg/mL, a 10-fold molar excess is often recommended, while for concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]
-
Protein Concentration: The concentration of your protein can influence the outcome. Higher protein concentrations can favor the desired intramolecular or specific intermolecular crosslinking over non-specific aggregation. Recommended protein concentrations are typically in the range of 0.5-5 mg/mL.[7]
Q5: How can I stop the BS3 crosslinking reaction effectively?
To stop the reaction, a quenching agent with a primary amine is added to consume the excess, unreacted BS3.
-
Common Quenching Agents: Tris or glycine are effective quenching agents.[1][9] A final concentration of 20-50 mM Tris is typically used.[1]
-
Quenching Incubation: Allow the quenching reaction to proceed for about 15-20 minutes at room temperature.[1][8]
Troubleshooting Guides
Problem 1: Complete Loss of Protein Activity
If you observe a complete loss of your protein's activity after BS3 crosslinking, consider the following troubleshooting steps.
This protocol aims to find the lowest effective concentration of BS3 that achieves the desired crosslinking without completely inactivating the protein.
-
Protein Preparation: Prepare your protein in a compatible buffer (e.g., PBS, pH 7.4) at a concentration of 1 mg/mL.
-
BS3 Dilution Series: Prepare a fresh stock solution of BS3 in the same buffer. Create a dilution series to test a range of molar excess ratios (e.g., 5:1, 10:1, 20:1, 50:1 of BS3:protein).
-
Crosslinking Reaction: Add the different concentrations of BS3 to separate aliquots of your protein solution.
-
Incubation: Incubate the reactions for 30 minutes at room temperature.
-
Quenching: Stop each reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Activity Assay: Perform your standard activity assay on each of the crosslinked samples, including a non-crosslinked control.
-
Analysis: Analyze the activity data alongside an SDS-PAGE to correlate the degree of crosslinking with the level of activity.
| Molar Excess (BS3:Protein) | % Protein Activity (Example) | SDS-PAGE Observation (Example) |
| 0:1 (Control) | 100% | Single band at expected MW |
| 5:1 | 80% | Faint higher MW bands appear |
| 10:1 | 50% | Clear higher MW bands |
| 20:1 | 10% | Prominent higher MW bands, some smearing |
| 50:1 | <1% | Significant smearing and high MW aggregates |
Problem 2: Protein Precipitation or Aggregation
If your protein precipitates out of solution or forms visible aggregates during or after the crosslinking reaction, this suggests over-crosslinking.
This protocol helps to control the extent of the crosslinking reaction by modifying the incubation parameters.
-
Protein and BS3 Preparation: Prepare your protein and a fixed, moderate concentration of BS3 (e.g., a 20-fold molar excess) in a suitable buffer.
-
Reaction Setup: Mix the protein and BS3 solutions.
-
Time Course Incubation:
-
Quenching: Immediately quench each aliquot with Tris-HCl as described previously.
-
Analysis: Centrifuge the samples to check for precipitation. Analyze the supernatant by SDS-PAGE to observe the degree of crosslinking and by your activity assay to measure the remaining protein function.
| Incubation Condition | Time (min) | % Protein Activity (Example) | Visual Observation (Example) |
| Room Temperature | 5 | 90% | No precipitation |
| Room Temperature | 15 | 60% | Slight turbidity |
| Room Temperature | 30 | 20% | Visible precipitate |
| On Ice | 30 | 85% | No precipitation |
| On Ice | 60 | 70% | No precipitation |
| On Ice | 120 | 50% | Slight turbidity |
Visualizing the Workflow and Problem
Caption: Troubleshooting workflow for BS3 crosslinking-induced loss of protein activity.
Signaling Pathway Analogy: Impact of Crosslinking on Function
While not a traditional signaling pathway, the following diagram illustrates the logical flow of how BS3 crosslinking can impact a protein's function, analogous to a signaling cascade.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. cores.imp.ac.at [cores.imp.ac.at]
- 8. covachem.com [covachem.com]
- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 10. proteochem.com [proteochem.com]
Technical Support Center: Interpreting Unexpected Bands in BS3 Crosslinking Gels
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected bands in their Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is BS3 and how does it work?
BS3 (Bis[sulfosuccinimidyl] suberate) is a homobifunctional, water-soluble, and amine-reactive crosslinker.[1] It contains an N-hydroxysulfosuccinimide (NHS) ester at each end of an 8-carbon spacer arm (11.4 Å).[2] These NHS esters react with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide) to form stable amide bonds, thus covalently linking proteins that are in close proximity. Because it is water-soluble and membrane-impermeable, BS3 is ideal for crosslinking proteins on the cell surface.[1][3]
Q2: I see a smear or very broad bands at a high molecular weight on my gel. What could be the cause?
High molecular weight smears or broad bands are often indicative of excessive crosslinking.[4] This can happen if the concentration of BS3 is too high, leading to the formation of large, heterogeneous aggregates of crosslinked proteins.[4] It's also possible that multiple BS3 molecules are reacting with a single protein molecule, which can also contribute to the smearing effect.[4][5]
Q3: My gel shows distinct bands at higher molecular weights than my protein of interest. What do these represent?
The appearance of new, distinct bands at higher molecular weights is the expected outcome of a successful crosslinking experiment and typically represents dimers, trimers, or other multimers of your protein or protein complex.[6][7] For example, if your protein has a molecular weight of 50 kDa, a band at 100 kDa would likely correspond to a dimer.
Q4: I'm seeing unexpected bands at a lower molecular weight than my target protein. What does this mean?
Unexpected bands at lower molecular weights could indicate that your protein has been cleaved or digested by proteases.[7][8] It is also possible that these are splice variants of your target protein.[8]
Q5: No crosslinking is observed, or the crosslinking efficiency is very low. What should I do?
Several factors can lead to failed or inefficient crosslinking. The NHS esters on BS3 are highly susceptible to hydrolysis, so it's crucial to use freshly prepared BS3 solutions and avoid aqueous buffers during storage.[4][9] Additionally, ensure that your reaction buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with your protein for reaction with BS3 and quench the crosslinking reaction.[2][10] The concentration of your protein and the BS3:protein molar ratio are also critical parameters to optimize.[11]
Troubleshooting Guide: Unexpected Bands
The following table summarizes common issues, their potential causes, and recommended solutions when interpreting unexpected bands in a BS3 crosslinking experiment.
| Observation | Potential Cause | Recommended Solution |
| High Molecular Weight Smear/Broad Bands | 1. BS3 concentration is too high, causing random, non-specific crosslinking.[4] 2. Excessive incubation time leading to over-crosslinking. 3. High protein concentration promoting aggregation.[4] | 1. Perform a titration experiment to determine the optimal BS3 concentration. Start with a lower concentration (e.g., 10 µM) and incrementally increase it.[4] 2. Optimize the incubation time; shorter incubation may be sufficient. 3. Reduce the protein concentration. |
| Distinct High Molecular Weight Bands | 1. Formation of specific protein-protein interactions (dimers, trimers, etc.).[6][7] 2. Non-specific interactions due to molecular crowding at high protein concentrations. | 1. This is the desired outcome. Confirm the identity of the complex members using techniques like mass spectrometry or Western blotting with specific antibodies. 2. If non-specific interactions are suspected, reduce the protein concentration and re-optimize the BS3 concentration. |
| Unexpected Low Molecular Weight Bands | 1. Proteolytic degradation of the target protein.[7][8] 2. Presence of splice variants or isoforms.[8] | 1. Add protease inhibitors to your lysis buffer and sample preparation steps.[7][8] Keep samples on ice. 2. Consult protein databases (e.g., UniProt) to check for known splice variants. |
| No Crosslinking or Very Faint Bands | 1. Inactive BS3 due to hydrolysis.[4] 2. Quenching of the reaction by primary amines in the buffer (e.g., Tris, glycine).[2][10] 3. Insufficient BS3 concentration. 4. Inappropriate reaction pH. | 1. Use fresh, high-quality BS3. Dissolve it in an anhydrous solvent like DMSO immediately before use.[9] 2. Use amine-free buffers such as PBS or HEPES.[9] 3. Increase the molar excess of BS3 to protein. 4. Ensure the reaction pH is between 7 and 9.[9] |
| Protein Precipitation | 1. Over-crosslinking leading to insoluble aggregates.[10] 2. The crosslinker may have altered the protein's solubility. | 1. Reduce the BS3 concentration and/or incubation time. 2. Try adding a solubilizing agent like a mild non-ionic detergent. |
Experimental Protocols
Standard BS3 Crosslinking Protocol
This protocol provides a general workflow for crosslinking proteins in solution. Optimization of BS3 concentration, protein concentration, and incubation time is recommended for each specific system.
-
Sample Preparation :
-
BS3 Preparation :
-
Crosslinking Reaction :
-
Quenching the Reaction :
-
Sample Analysis :
Visualizations
Caption: Troubleshooting workflow for unexpected bands in BS3 crosslinking.
Caption: Chemical reaction of BS3 with primary amines on proteins.
References
- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Head-to-Head Comparison of BS3 and DSS Crosslinkers for Intracellular and Cell-Surface Protein Crosslinking
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal amine-reactive crosslinker for studying protein-protein interactions.
In the realm of structural biology and proteomics, chemical crosslinkers are indispensable tools for elucidating protein-protein interactions, stabilizing protein complexes, and providing distance constraints for structural modeling. Among the most widely used reagents are the homobifunctional N-hydroxysuccinimide (NHS) esters, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and its non-sulfonated analog, Disuccinimidyl suberate (DSS). While both crosslinkers target primary amines on proteins with identical spacer arm lengths, their distinct solubilities and membrane permeabilities dictate their specific applications in either intracellular or cell-surface crosslinking. This guide provides a detailed comparison of BS3 and DSS, supported by experimental data and protocols, to aid researchers in making informed decisions for their experimental designs.
Key Differences at a Glance
The fundamental distinction between BS3 and DSS lies in the presence of sulfonate (-SO3) groups on the N-hydroxysuccinimide rings of BS3. These negatively charged groups render BS3 water-soluble and membrane-impermeable, making it the ideal choice for selectively crosslinking proteins on the exterior of a cell. In contrast, DSS lacks these charged groups, resulting in its water-insolubility and membrane permeability, which allows it to traverse the cell membrane and crosslink intracellular proteins.[1][2][3]
Comparative Analysis of Physicochemical and Reactive Properties
A summary of the key properties of BS3 and DSS is presented in the table below, providing a quick reference for their characteristics and applications.
| Property | BS3 (Bis[sulfosuccinimidyl] suberate) | DSS (Disuccinimidyl suberate) |
| Full Name | Bis(sulfosuccinimidyl) suberate | Disuccinimidyl suberate |
| Molecular Weight | 572.43 g/mol | 368.35 g/mol |
| Spacer Arm Length | 11.4 Å | 11.4 Å |
| Reactive Groups | Sulfo-NHS ester | NHS ester |
| Target Specificity | Primary amines (e.g., lysine (B10760008) ε-amino group, N-terminus) | Primary amines (e.g., lysine ε-amino group, N-terminus) |
| Water Solubility | Soluble | Insoluble (requires organic solvent like DMSO or DMF) |
| Membrane Permeability | Impermeable | Permeable |
| Primary Application | Cell-surface protein crosslinking | Intracellular protein crosslinking |
| Cleavability | Non-cleavable | Non-cleavable |
Performance Comparison: Crosslinking Efficiency
The crosslinking efficiency of BS3 and DSS is largely comparable when reacting with purified proteins in solution. Both reagents exhibit similar reactivity towards primary amines, leading to the formation of stable amide bonds.[1] Experimental data from Thermo Fisher Scientific demonstrates this similarity in an in vitro setting using Bovine Serum Albumin (BSA) as a model protein.
SDS-PAGE Analysis of BSA Crosslinking
As shown in the SDS-PAGE analysis, both BS3 and DSS effectively crosslink BSA, resulting in the formation of higher molecular weight species. The efficiency of crosslinking increases with higher molar excess of the crosslinker.
| Molar Excess of Crosslinker to BSA | BS3 | DSS |
| 20-fold | Visible crosslinking | Visible crosslinking |
| 100-fold | Increased high molecular weight bands | Increased high molecular weight bands |
| 500-fold | Prominent high molecular weight bands | Prominent high molecular weight bands |
This table summarizes qualitative data from an SDS-PAGE image provided by Thermo Fisher Scientific, showing comparable crosslinking efficiency for BS3 and DSS on BSA.[1]
Mass Spectrometry Analysis of Crosslinked Peptides
Further analysis by mass spectrometry reveals that both BS3 and DSS generate a similar number of identifiable crosslinked peptides from BSA when analyzed using Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) fragmentation methods.[1] This indicates that under controlled in vitro conditions, the intrinsic reactivity of the NHS and sulfo-NHS esters is comparable.
| Fragmentation Method | BS3 (Number of Crosslinked Peptides) | DSS (Number of Crosslinked Peptides) |
| CID | Similar | Similar |
| HCD | Similar | Similar |
This table summarizes data from a graph by Thermo Fisher Scientific comparing the number of identified crosslinked peptides from BSA using different MSn methods.[1]
The critical difference in performance arises in a cellular context. The water-solubility and membrane-impermeability of BS3 restrict its activity to the cell surface, preventing unwanted crosslinking of intracellular proteins. Conversely, the lipophilic nature of DSS allows it to readily cross the cell membrane and access the intracellular environment.
Experimental Protocols
Detailed methodologies for utilizing BS3 and DSS in their respective primary applications are provided below.
Protocol 1: Intracellular Crosslinking with DSS
This protocol outlines the general steps for crosslinking proteins within intact cells using the membrane-permeable DSS crosslinker.
Materials:
-
Cells in suspension or adherent cells
-
Disuccinimidyl suberate (DSS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest and wash the cells twice with ice-cold PBS to remove any amine-containing culture medium. Resuspend the cells in PBS at a concentration of approximately 1-25 x 10^6 cells/mL.
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO or DMF to prepare a 10-25 mM stock solution.
-
Crosslinking Reaction: Add the DSS stock solution to the cell suspension or overlay on the adherent cells to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature or 2 hours on ice with gentle mixing.
-
Quenching: Terminate the reaction by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis:
-
For suspension cells, pellet the cells by centrifugation and discard the supernatant.
-
For adherent cells, aspirate the quenching solution.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.
Protocol 2: Cell-Surface Crosslinking with BS3
This protocol details the procedure for specifically crosslinking proteins on the outer surface of the cell membrane using the water-soluble, membrane-impermeable BS3 crosslinker.
Materials:
-
Cells in suspension or adherent cells
-
Bis(sulfosuccinimidyl) suberate (BS3)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0, amine-free
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell lysis buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
For suspension cells, harvest and wash the cells twice with ice-cold PBS to remove amine-containing media. Resuspend in ice-cold PBS at a concentration of 1-25 x 10^6 cells/mL.
-
For adherent cells, wash the monolayer twice with ice-cold PBS.
-
-
BS3 Preparation: Immediately before use, dissolve BS3 in PBS to the desired concentration (e.g., a 10X stock).
-
Crosslinking Reaction: Add the BS3 solution to the cells to a final concentration of 1-3 mM. Incubate for 30 minutes on ice with gentle agitation. Performing the reaction on ice minimizes the potential for internalization of the crosslinker.
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes on ice.
-
Cell Lysis:
-
For suspension cells, pellet the cells and discard the supernatant.
-
For adherent cells, remove the quenching solution.
-
Lyse the cells with a suitable lysis buffer containing protease inhibitors.
-
-
Downstream Analysis: The lysate containing cell-surface crosslinked proteins can now be used for subsequent analysis.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided below to illustrate a typical experimental workflow for crosslinking-mass spectrometry and a relevant signaling pathway where these crosslinkers are applied.
The diagram above illustrates a general workflow for identifying protein-protein interactions using chemical crosslinking followed by mass spectrometry.
This diagram depicts a simplified version of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for studies involving cell-surface crosslinking with BS3 to investigate receptor dimerization and interaction with downstream signaling molecules.
Conclusion
The choice between BS3 and DSS for protein crosslinking is primarily dictated by the subcellular localization of the target proteins. BS3, with its water-solubility and membrane-impermeability, is the unequivocal choice for studying protein interactions on the cell surface. DSS, being membrane-permeable, is the go-to reagent for capturing intracellular protein complexes. Both crosslinkers offer identical spacer arm lengths and reactivity towards primary amines, ensuring that the fundamental crosslinking chemistry remains consistent. By understanding the distinct properties of these reagents and following optimized protocols, researchers can effectively utilize BS3 and DSS to gain valuable insights into the intricate networks of protein-protein interactions that govern cellular processes.
References
A Comparative Guide: BS3 vs. Glutaraldehyde for Protein Crosslinking
For researchers, scientists, and drug development professionals, selecting the optimal crosslinking reagent is critical for elucidating protein-protein interactions, stabilizing protein complexes, and conjugating proteins for various applications. This guide provides a detailed comparison of two commonly used crosslinkers, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and glutaraldehyde (B144438), highlighting the distinct advantages of BS3 in maintaining protein structure and function.
This comparison delves into the chemical properties, reaction mechanisms, and performance of BS3 and glutaraldehyde, supported by experimental data and detailed protocols. The evidence underscores the superiority of BS3 for applications demanding high specificity and preservation of protein integrity.
Key Performance Differences at a Glance
BS3 emerges as a more specific and gentle crosslinking agent compared to glutaraldehyde. Its defined chemical reactivity with primary amines results in stable and well-characterized crosslinks. In contrast, glutaraldehyde's complex polymerization and reactivity with multiple amino acid residues can lead to heterogeneous products and significant protein perturbation.
| Feature | BS3 (Bis(sulfosuccinimidyl) suberate) | Glutaraldehyde |
| Specificity | High: Reacts specifically with primary amines (lysine ε-amino groups and N-termini).[1][2] | Low: Reacts with multiple functional groups including amines, thiols, phenols, and imidazoles.[3] |
| Reaction Mechanism | Forms stable, irreversible amide bonds.[1][2] | Complex mechanism involving polymerization and Schiff base formation, leading to heterogeneous products.[3][4][5] |
| Water Solubility | High: Water-soluble, eliminating the need for organic solvents that can denature proteins.[2] | Soluble in water, but its aqueous solutions are complex mixtures of monomers and polymers.[3] |
| Reversibility | Irreversible amide bond formation.[1][2] | The initial Schiff base formation can be reversible, but subsequent reactions lead to stable, irreversible crosslinks.[3] |
| Effect on Protein Structure | Minimal perturbation of protein structure. | Can cause significant structural changes and aggregation.[3] |
| Spacer Arm Length | 11.4 Å | Variable, depending on the extent of polymerization. |
Experimental Data: A Case Study with Amyloid-β Peptide
A study comparing the crosslinking of amyloid-β (Aβ) peptides provides quantitative evidence for the advantages of BS3. The results demonstrate that BS3 is more suitable for analyzing Aβ oligomeric states without inducing excessive aggregation.[6][7][8]
Table 1: Comparison of Monomer vs. Aggregate Ratios after Crosslinking of Aβ40 Monomers [7]
| Condition | Monomer:Aggregate Ratio |
| No Crosslinker | 93% : 7% |
| BS3 Crosslinking | 84.87% : 15.13% |
| Glutaraldehyde Crosslinking | 72% : 28% |
Table 2: Comparison of Monomer vs. Aggregate Ratios after Crosslinking of Aβ40 Protofibrils [7]
| Condition | Monomer:Aggregate Ratio |
| No Crosslinker | 85.3% : 14.7% |
| BS3 Crosslinking | 75% : 25% |
| Glutaraldehyde Crosslinking | 69.6% : 30.4% |
These data clearly indicate that glutaraldehyde leads to a significantly higher degree of aggregation compared to BS3, both with monomeric and protofibrillar forms of Aβ40.[7] This suggests that BS3 is a milder crosslinker that better preserves the native oligomeric states of the peptide.[6][7]
Experimental Protocols
Detailed methodologies for protein crosslinking using BS3 and glutaraldehyde are provided below. These protocols are generalized and may require optimization for specific applications.
BS3 Crosslinking Protocol
This protocol is adapted from standard procedures for crosslinking proteins in solution.
Materials:
-
Purified protein sample in an amine-free buffer (e.g., Phosphate (B84403) Buffered Saline, PBS, pH 7.2-8.0)
-
BS3 crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer, as primary amines will compete with the crosslinking reaction. If necessary, perform buffer exchange via dialysis or gel filtration.
-
BS3 Solution Preparation: Immediately before use, dissolve BS3 in reaction buffer to the desired concentration (e.g., 10-50 mM). BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Crosslinking Reaction: Add the BS3 solution to the protein sample. The molar excess of BS3 to protein may need to be optimized, but a 20- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess BS3.
-
Incubation: Incubate for an additional 15 minutes at room temperature to ensure complete quenching.
-
Analysis: The crosslinked protein sample is now ready for downstream analysis, such as SDS-PAGE, mass spectrometry, or functional assays. Unreacted crosslinker can be removed by dialysis or gel filtration if necessary.
Glutaraldehyde Crosslinking Protocol
This protocol outlines a general procedure for crosslinking proteins with glutaraldehyde.
Materials:
-
Purified protein sample in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.5-8.0). Avoid amine-containing buffers like Tris.
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Sample Preparation: The protein sample should be in a buffer free of primary amines.
-
Glutaraldehyde Dilution: Prepare a fresh dilution of glutaraldehyde in the reaction buffer to the desired final concentration. Final concentrations can range from 0.05% to 2% (v/v), depending on the application and protein concentration.
-
Crosslinking Reaction: Add the diluted glutaraldehyde solution to the protein sample.
-
Incubation: Incubate the reaction mixture for a specified time, typically ranging from 2 to 30 minutes at room temperature or on ice. The incubation time is critical and should be optimized to avoid excessive crosslinking and precipitation.
-
Quenching: Terminate the reaction by adding the quenching solution to a final concentration that is in excess of the glutaraldehyde concentration.
-
Incubation: Allow the quenching reaction to proceed for at least 15 minutes at room temperature.
-
Analysis: The sample is now ready for analysis.
Visualizing the Mechanisms and Workflows
To further clarify the differences and applications of these crosslinkers, the following diagrams illustrate their reaction mechanisms, a typical experimental workflow, and a decision-making guide.
Caption: Reaction mechanisms of BS3 and glutaraldehyde with primary amines.
Caption: A generalized workflow for protein crosslinking experiments.
Caption: A decision guide for selecting between BS3 and glutaraldehyde.
Conclusion
For applications requiring high specificity, minimal protein perturbation, and reproducible results, BS3 is the superior choice over glutaraldehyde. Its defined chemistry and water-solubility make it an ideal tool for studying protein interactions in a near-native environment. While glutaraldehyde can be an effective crosslinker, its complex reactivity and potential to denature proteins necessitate careful optimization and may lead to less defined results. Researchers should carefully consider the goals of their experiment and the nature of their protein samples when selecting a crosslinking reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Mechanism of crosslinking of proteins by glutaraldehyde I: reaction with model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes | PLOS One [journals.plos.org]
- 7. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein Interactions: A Comparative Guide to Orthogonal Methods for BS3 Crosslinking
For researchers in proteomics and drug development, confirming protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and identifying potential therapeutic targets. Chemical crosslinking with reagents like BS3 (bis(sulfosuccinimidyl) suberate) is a powerful technique to capture both stable and transient PPIs. However, relying on a single method can be fraught with uncertainty. This guide provides a comparative overview of orthogonal methods to validate BS3 crosslinking results, ensuring the reliability and accuracy of your findings. We will explore Western Blotting and Co-Immunoprecipitation (Co-IP) as validation techniques, complete with detailed experimental protocols and data presentation formats.
The Principle of BS3 Crosslinking
BS3 is a water-soluble, amine-reactive, and non-cleavable crosslinker. Its N-hydroxysulfosuccinimide (sulfo-NHS) esters at both ends react with primary amines (found on lysine (B10760008) residues and protein N-termini) to form stable amide bonds. When two proteins interact, bringing their lysine residues into close proximity (within the 11.4 Å spacer arm of BS3), the crosslinker can covalently link them. This stabilizes the interaction, allowing for subsequent detection.
Orthogonal Validation: Why It's Essential
Orthogonal validation involves using a fundamentally different method to confirm an initial result. This approach is crucial to ensure that the observed interaction is not an artifact of the primary technique. By employing methods with different underlying principles, researchers can build a stronger, more confident case for a genuine biological interaction.
Comparative Analysis of Validation Methods
The following table summarizes the key characteristics of Western Blotting and Co-Immunoprecipitation as orthogonal methods for validating BS3 crosslinking results.
| Feature | BS3 Crosslinking with Western Blot | Co-Immunoprecipitation (Co-IP) |
| Primary Goal | To visualize a molecular weight shift indicating a covalent complex. | To purify a target protein and identify its interaction partners. |
| Principle | SDS-PAGE separation of proteins by size. Crosslinked complexes will have a higher molecular weight. | Affinity purification of a target protein ("bait") and its bound partners ("prey") using a specific antibody. |
| Data Output | Appearance of a new, higher molecular weight band on a Western blot corresponding to the crosslinked protein complex. | Detection of the "prey" protein in the eluted sample by Western Blot, confirming its interaction with the "bait". |
| Strengths | - Direct visualization of the crosslinked product.- Relatively straightforward and widely available technique. | - Confirms interaction under near-physiological conditions (if crosslinking is omitted or gentle).- Can identify unknown interaction partners when coupled with mass spectrometry. |
| Limitations | - Can be difficult to interpret with complex mixtures or multiple crosslinked species.- Does not identify the interaction partner without specific antibodies for both proteins. | - May miss transient interactions without prior crosslinking.- Susceptible to non-specific binding to the antibody or beads. |
| Quantitative Potential | Semi-quantitative by comparing band intensities. | Semi-quantitative by comparing the amount of co-precipitated protein. |
Experimental Workflows and Protocols
To effectively validate BS3 crosslinking results, a systematic approach combining the primary experiment with an orthogonal method is necessary.
Workflow for BS3 Crosslinking and Western Blot Validation
This workflow first captures the protein interaction using BS3 and then uses Western Blotting to detect the resulting higher-molecular-weight complex.
Caption: Workflow for BS3 Crosslinking followed by Western Blot analysis.
Detailed Protocol: BS3 Crosslinking
-
Sample Preparation : Prepare your protein sample (containing the putative interacting partners) in an amine-free buffer like PBS or HEPES at a pH between 7 and 9.[1] Ensure the protein concentration is optimized for your system.
-
BS3 Preparation : Immediately before use, dissolve BS3 in the reaction buffer to create a stock solution (e.g., 50 mM).[2] BS3 is moisture-sensitive, so allow the vial to equilibrate to room temperature before opening.[2]
-
Crosslinking Reaction : Add the BS3 stock solution to your protein sample to a final concentration of 0.5-5 mM.[2] The optimal concentration should be determined empirically.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3]
-
Quenching : Stop the reaction by adding a quenching buffer, such as Tris-HCl (to a final concentration of 20-50 mM), which contains primary amines that will react with and consume the excess BS3.[4] Incubate for 15 minutes.
-
Analysis : The sample is now ready for analysis by SDS-PAGE and Western Blotting.
Detailed Protocol: Western Blot for Crosslinked Proteins
-
Sample Preparation : Mix the quenched crosslinking reaction product with SDS-PAGE loading buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis : Load the samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.[5] Include a non-crosslinked control sample.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[6]
-
Blocking : Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to one of the proteins in the expected complex overnight at 4°C.[7]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection : Add a chemiluminescent substrate and visualize the bands using an imaging system.[6] A positive result is the appearance of a band at a higher molecular weight in the crosslinked lane compared to the non-crosslinked control.
Orthogonal Method: Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to confirm PPIs. It uses an antibody to pull down a specific protein (the "bait") from a lysate, and if other proteins (the "prey") are bound to it, they will be pulled down as well. This can be performed with or without a preliminary crosslinking step to stabilize the interaction.
Workflow for Co-Immunoprecipitation Validation
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Comparison: BS3 vs. EDC for Crosslinking Protein Complexes
For researchers, scientists, and drug development professionals seeking to stabilize protein interactions for further analysis, the choice of crosslinking agent is a critical decision. This guide provides an objective comparison of two widely used crosslinkers, BS3 (bis(sulfosuccinimidyl) suberate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), supported by experimental data and detailed protocols to inform your selection process.
Introduction to BS3 and EDC Crosslinkers
BS3 is a water-soluble, homobifunctional crosslinker that contains two N-hydroxysulfosuccinimide (sulfo-NHS) esters.[1][2] It reacts specifically with primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of a polypeptide, to form stable amide bonds.[2] A key feature of BS3 is its 11.4 Å spacer arm, which bridges the two reactive groups and, consequently, the two crosslinked molecules.[3] Being a charged molecule, BS3 is membrane-impermeable, making it an excellent choice for crosslinking proteins on the cell surface.[2]
EDC is a water-soluble, "zero-length" crosslinker, meaning it facilitates the direct conjugation of carboxyl groups to primary amines without becoming part of the final bond.[4][5][6] This is particularly useful for capturing very close protein interactions.[7] EDC activates carboxyl groups to form a highly reactive O-acylisourea intermediate that then reacts with a primary amine to create a stable amide bond.[5] To increase the efficiency of the reaction and the stability of the reactive intermediate, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][8]
Performance Comparison: BS3 vs. EDC
The selection of a crosslinker is highly dependent on the specific application, the nature of the proteins involved, and the desired outcome. While both BS3 and EDC are effective at crosslinking proteins, they have distinct chemical properties and reaction conditions that influence their performance.
| Feature | BS3 (bis(sulfosuccinimidyl) suberate) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Reaction Chemistry | Homobifunctional sulfo-NHS ester | Zero-length carbodiimide |
| Target Functional Groups | Primary amines (-NH2)[1][2] | Carboxyl groups (-COOH) and primary amines (-NH2)[8][9] |
| Spacer Arm Length | 11.4 Å[3] | 0 Å (zero-length)[4][6][10] |
| Optimal Reaction pH | 7.0 - 8.0[1] | 4.5 - 6.0[8][11] |
| Solubility | Water-soluble[1] | Water-soluble[4][9] |
| Membrane Permeability | Impermeable[2] | Permeable (hydrochloride salt form) |
| Key Advantages | Specific for primary amines, defined spacer length for distance constraints, good for cell surface crosslinking.[2][12] | Creates a direct amide bond with no spacer, can be used to label carboxyl groups, versatile for various conjugations.[4][8] |
| Considerations | Requires accessible primary amines, may not be ideal for proteins with few lysines. For lysine-rich proteins, it may lead to extensive multimerization.[13] | Reaction efficiency is pH-dependent and can be lower at neutral pH. The O-acylisourea intermediate is unstable in aqueous solutions without NHS/sulfo-NHS.[4][5][8] |
One study comparing different crosslinking strategies found that an enhanced EDC/sulfo-NHS approach could outperform BS3 in the number of identified cross-links by 50%.[14] This highlights that the choice of crosslinker and the optimization of the protocol are crucial for successful crosslinking experiments. For proteins with a high lysine content, a zero-length crosslinker like EDC might be preferred to minimize the formation of large, non-specific multimers that can occur with amine-reactive crosslinkers like BS3.[13]
Visualizing the Crosslinking Chemistries
To better understand the mechanisms of these two crosslinkers, the following diagrams illustrate their respective reaction pathways.
References
- 1. covachem.com [covachem.com]
- 2. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 3. proteochem.com [proteochem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. manuals.plus [manuals.plus]
- 6. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-density chemical cross-linking for modeling protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
To Cleave or Not to Cleave: A Guide to Choosing Between Cleavable and Non-Cleavable Crosslinkers like BS3
For researchers, scientists, and drug development professionals, the choice between cleavable and non-cleavable crosslinkers is a critical decision in experimental design, particularly for studying protein-protein interactions. This guide provides an objective comparison of these two classes of reagents, with a focus on the widely used non-cleavable crosslinker BS3 (Bis(sulfosuccinimidyl) suberate) and its cleavable counterparts, to aid in selecting the optimal tool for your research needs.
The fundamental difference between these crosslinkers lies in the reversibility of the covalent bond they form between interacting molecules. Non-cleavable crosslinkers, such as BS3, create a stable, permanent link. In contrast, cleavable crosslinkers contain a spacer arm with a specific chemical or enzymatic cleavage site, allowing for the separation of the crosslinked proteins at a later stage. This key distinction dictates their suitability for various applications, from initial screening of protein interactions to in-depth structural analysis using mass spectrometry.
At a Glance: Cleavable vs. Non-Cleavable Crosslinkers
| Feature | Cleavable Crosslinkers (e.g., DSSO) | Non-Cleavable Crosslinkers (e.g., BS3) |
| Bond Type | Reversible covalent bond | Stable, irreversible covalent bond |
| Primary Use Cases | Mass Spectrometry (MS)-based interaction analysis, enrichment of crosslinked peptides, identifying transient or complex interactions. | Co-immunoprecipitation (Co-IP), pull-down assays, stabilizing protein complexes for detection by SDS-PAGE and Western blotting. |
| Advantages | - Simplifies identification of crosslinked peptides in MS.[1] - Allows for the release of "prey" proteins from a "bait" for easier analysis. - Can help differentiate between direct and indirect interactions. | - Creates a highly stable linkage for robust detection of interactions. - Simpler workflow for applications not involving mass spectrometry. - Less prone to accidental cleavage during sample preparation. |
| Disadvantages | - Can be more expensive. - Potential for premature cleavage during the experiment. - May introduce additional chemical modifications that can interfere with analysis. | - Can make the identification of individual crosslinked proteins in a complex challenging, especially for MS.[1] - Irreversible nature can complicate downstream analysis of individual components. |
Performance in Key Applications: A Data-Driven Comparison
The choice of crosslinker significantly impacts the outcome of experiments aimed at elucidating protein-protein interactions. Here, we compare their performance in two common applications: crosslinking mass spectrometry (XL-MS) and co-immunoprecipitation (Co-IP).
Crosslinking Mass Spectrometry (XL-MS)
In XL-MS, crosslinkers are used to create covalent bonds between amino acids of interacting proteins. After enzymatic digestion, the resulting crosslinked peptides are analyzed by mass spectrometry to provide distance constraints for structural modeling and to identify interaction interfaces.
Experimental Data Summary:
A key advantage of cleavable crosslinkers in XL-MS is their ability to simplify data analysis.[1] For example, MS-cleavable crosslinkers like DSSO (disuccinimidyl sulfoxide) can be fragmented in the mass spectrometer, generating characteristic reporter ions that facilitate the identification of the crosslinked peptides.[2][3]
A study comparing the number of identified crosslinked peptides from Bovine Serum Albumin (BSA) using different crosslinkers and MS fragmentation methods yielded the following results:
| Crosslinker | Fragmentation Method | Number of Crosslinked Peptides Identified |
| BS3 (Non-cleavable) | CID | ~55 |
| BS3 (Non-cleavable) | HCD | ~58 |
| DSS (Non-cleavable) | CID | ~55 |
| DSS (Non-cleavable) | HCD | ~58 |
| DSSO (Cleavable) | CID | ~45 |
| DSSO (Cleavable) | HCD | ~48 |
| DSSO (Cleavable) | MS2-MS3 | ~55 |
| All Crosslinkers | EThcD | ~55-58 |
Data adapted from Thermo Fisher Scientific technical literature.[2]
This data indicates that while non-cleavable crosslinkers like BS3 may yield a slightly higher number of identified crosslinks with standard CID and HCD fragmentation, the use of specialized MS2-MS3 methods with cleavable crosslinkers like DSSO can achieve comparable identification rates.[2] The true power of cleavable crosslinkers lies in the increased confidence and simplified data analysis workflow for identifying these crosslinks.[1]
Experimental Workflow for XL-MS using a Cleavable Crosslinker:
Caption: A typical workflow for a crosslinking mass spectrometry (XL-MS) experiment using a cleavable crosslinker.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify protein-protein interactions. A specific antibody is used to pull down a protein of interest ("bait"), along with any interacting partners ("prey"). Crosslinkers can be used to stabilize these interactions before cell lysis and immunoprecipitation.
For Co-IP followed by SDS-PAGE and Western blotting, a non-cleavable crosslinker like BS3 is often the preferred choice. Its irreversible nature ensures that the protein complex remains intact throughout the entire workflow, preventing the loss of transient or weak interactions.
Logical Relationship for Choosing a Crosslinker in Co-IP:
Caption: Decision-making process for selecting a crosslinker in a Co-IP experiment based on the downstream analysis method.
Detailed Experimental Protocols
Protocol 1: Co-Immunoprecipitation using the Non-Cleavable Crosslinker BS3
This protocol describes the use of BS3 to stabilize protein interactions prior to immunoprecipitation.
Materials:
-
Cells expressing the protein of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
BS3 crosslinker (freshly prepared solution in PBS, pH 7-9)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Antibody specific to the "bait" protein
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Cell Preparation: Harvest and wash cells with ice-cold PBS to remove any amine-containing media.
-
Crosslinking: Resuspend the cell pellet in PBS at a concentration of approximately 25 x 10^6 cells/mL. Add freshly prepared BS3 solution to a final concentration of 1-5 mM. Incubate for 30 minutes at room temperature with gentle rotation.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the crosslinking reaction. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes. Incubate for another 1-2 hours at 4°C.
-
-
Washing: Pellet the beads and wash them 3-5 times with Wash Buffer to remove non-specific binding proteins.
-
Elution: Resuspend the beads in Elution Buffer and heat to 95-100°C for 5-10 minutes to elute the crosslinked protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Protocol 2: Pull-Down Assay with a Cleavable Crosslinker for Identification of Interacting Partners
This protocol outlines a general procedure for using a cleavable crosslinker in a pull-down assay to identify unknown interacting proteins.
Materials:
-
Purified "bait" protein with an affinity tag (e.g., GST or His-tag)
-
Cell lysate containing potential "prey" proteins
-
Affinity resin (e.g., Glutathione or Ni-NTA beads)
-
Cleavable crosslinker (e.g., DSSO, freshly prepared)
-
Binding/Wash Buffer
-
Elution Buffer specific for the affinity tag
-
Cleavage Reagent (specific to the crosslinker used)
-
Sample buffer for downstream analysis (e.g., mass spectrometry)
Procedure:
-
Immobilize Bait Protein: Incubate the purified tagged "bait" protein with the appropriate affinity resin to immobilize it.
-
Wash: Wash the resin with Binding/Wash Buffer to remove any unbound bait protein.
-
Incubate with Prey: Add the cell lysate containing the "prey" proteins to the immobilized bait protein. Incubate for 1-4 hours at 4°C to allow for interaction.
-
Crosslinking: Add the freshly prepared cleavable crosslinker to the mixture and incubate for 30-60 minutes at room temperature.
-
Quench: Stop the reaction by adding a quenching buffer.
-
Wash: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute Bait-Prey Complex: Elute the entire crosslinked complex from the resin using the appropriate elution buffer.
-
Cleave Crosslinker: Treat the eluted sample with the specific cleavage reagent to break the crosslinker and separate the bait and prey proteins.
-
Analysis: Analyze the released proteins by mass spectrometry to identify the interacting "prey" proteins.
Conclusion
The decision to use a cleavable versus a non-cleavable crosslinker like BS3 is contingent on the specific goals of the experiment and the downstream analytical methods. For robustly capturing and detecting protein complexes via methods like Co-IP and Western blotting, the stability of a non-cleavable crosslinker is advantageous.[4] Conversely, for detailed structural analysis and confident identification of interaction partners using mass spectrometry, the ability to reverse the crosslink with a cleavable reagent simplifies the workflow and enhances data interpretation.[1][3] By understanding the distinct properties and performance characteristics of each type of crosslinker, researchers can make an informed choice to best suit their experimental needs and advance their understanding of protein-protein interactions.
References
- 1. biorxiv.org [biorxiv.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Cross-linking/mass spectrometry at the crossroads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BS3 and Other Amine-Reactive Crosslinkers for Biological Research
For researchers, scientists, and drug development professionals seeking to covalently stabilize protein interactions, the choice of crosslinking agent is a critical step that dictates experimental success. This guide provides an objective comparison of Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
Amine-reactive crosslinkers are invaluable tools for capturing transient or weak protein-protein interactions, elucidating the quaternary structure of protein complexes, and preparing antibody-drug conjugates. These reagents function by forming stable covalent bonds with primary amines, primarily found on the N-terminus of proteins and the side chains of lysine (B10760008) residues. This guide focuses on BS3, a popular homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, and compares its performance and characteristics with other widely used alternatives.
Key Performance Characteristics at a Glance
The selection of an appropriate crosslinker hinges on several key parameters, including its solubility, cell membrane permeability, spacer arm length, and reactivity. The following table summarizes these properties for BS3 and its common alternatives.
| Crosslinker | Type | Reactive Groups | Spacer Arm Length (Å) | Water Soluble? | Membrane Permeable? | Key Features |
| BS3 (Bis(sulfosuccinimidyl) suberate) | Homobifunctional | Sulfo-NHS Ester | 11.4 | Yes | No | Ideal for cell surface crosslinking; water solubility avoids organic solvents. |
| DSS (Disuccinimidyl suberate) | Homobifunctional | NHS Ester | 11.4 | No | Yes | The non-water-soluble analog of BS3; suitable for intracellular crosslinking.[1][2] |
| Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Heterobifunctional | Sulfo-NHS Ester, Maleimide | 8.3 | Yes | No | Enables two-step conjugation of amine- and sulfhydryl-containing molecules. |
| DSG (Disuccinimidyl glutarate) | Homobifunctional | NHS Ester | 7.7 | No | Yes | Shorter spacer arm than DSS, potentially offering different crosslinking patterns. |
| DSSO (Disuccinimidyl sulfoxide) | Homobifunctional | NHS Ester | 10.1 | No | Yes | MS-cleavable, facilitating identification of crosslinked peptides in mass spectrometry. |
Quantitative Comparison of Crosslinking Efficiency
The efficiency of a crosslinker is a critical factor in achieving desired experimental outcomes. While direct head-to-head comparisons across a wide range of conditions are limited in published literature, studies comparing BS3 and its non-sulfonated analog, DSS, indicate they have essentially identical crosslinking activity toward primary amines.[2]
A study comparing the number of identified crosslinked peptides in Bovine Serum Albumin (BSA) using different non-cleavable and cleavable crosslinkers showed that BS3 and DSS performed similarly under various mass spectrometry fragmentation methods (CID and HCD).[2]
| Crosslinker | Fragmentation Method | Number of Identified Crosslinked Peptides (BSA) |
| BS3 | CID | Similar to DSS |
| DSS | CID | Similar to BS3 |
| DSSO | CID | Fewer than BS3 and DSS |
| BS3 | HCD | Similar to DSS |
| DSS | HCD | Similar to BS3 |
| DSSO | HCD | Fewer than BS3 and DSS |
This data is a qualitative summary based on graphical representation in the cited source. For precise quantitative values, refer to the original publication.[2]
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are methodologies for key applications using BS3 and its alternatives.
Protocol 1: Cell Surface Protein Crosslinking using BS3
This protocol is designed for covalently linking proteins on the surface of living cells.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
BS3 (Bis(sulfosuccinimidyl) suberate)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Lysis Buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation: Harvest and wash cells with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium. Resuspend the cell pellet in PBS at the desired concentration.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in an aqueous buffer (e.g., PBS).
-
Crosslinking Reaction: Add the BS3 solution to the cell suspension to a final concentration of 1-2 mM. Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.
-
Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Downstream Analysis: The crosslinked proteins in the cell lysate are now ready for downstream applications such as immunoprecipitation and western blotting.
Protocol 2: Intracellular Protein Crosslinking using DSS
This protocol is for crosslinking proteins within the cell.
Materials:
-
Cells of interest
-
PBS, pH 8.0
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Lysis Buffer
-
Protease inhibitors
Procedure:
-
Cell Preparation: Similar to the BS3 protocol, wash cells with ice-cold PBS (pH 8.0).
-
Crosslinker Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a stock solution.
-
Crosslinking Reaction: Add the DSS stock solution to the cell suspension. The final concentration of the organic solvent should be kept to a minimum to avoid cell damage. A typical final DSS concentration is 1-2 mM. Incubate for 30 minutes at room temperature.
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Cell Lysis and Analysis: Proceed with cell lysis and downstream analysis as described for the BS3 protocol.
Protocol 3: Two-Step Antibody-Enzyme Conjugation using Sulfo-SMCC
This protocol describes the conjugation of an antibody to an enzyme using a heterobifunctional crosslinker.
Materials:
-
Antibody (containing primary amines)
-
Enzyme (containing free sulfhydryl groups)
-
Conjugation Buffer (amine- and sulfhydryl-free, e.g., PBS, pH 7.2-7.5)
-
Sulfo-SMCC
-
Desalting column
Procedure:
-
Antibody Activation: Dissolve the antibody in Conjugation Buffer. Add a 10- to 20-fold molar excess of Sulfo-SMCC to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Enzyme Conjugation: Immediately add the sulfhydryl-containing enzyme to the activated antibody solution. Incubate for 30 minutes to 2 hours at room temperature.
-
Purification: The resulting antibody-enzyme conjugate can be purified from unreacted components using size-exclusion chromatography.
Visualizing a Key Application: The EGFR Signaling Pathway
Chemical crosslinkers are instrumental in studying dynamic protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling cascade, a crucial pathway in cell proliferation and differentiation, is an excellent example. Upon ligand binding, EGFR monomers dimerize, leading to the activation of downstream signaling molecules. Crosslinkers like BS3 can be used to capture this dimerization event and subsequent protein recruitment.
References
Validating Protein Interactions: A Guide to Mass Spectrometry Analysis of BS3 Crosslinked Peptides
For researchers, scientists, and drug development professionals, understanding protein-protein interactions is paramount. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to elucidate these interactions by capturing transient and stable protein complexes. Among the various crosslinking agents, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a popular choice due to its water-solubility and amine-reactive nature. This guide provides a comprehensive comparison of BS3 with other crosslinking agents and details the experimental workflow for validating crosslinked peptides using mass spectrometry, supported by experimental data and protocols.
Comparing the Tools of the Trade: BS3 vs. Alternative Crosslinkers
The choice of crosslinking agent is critical and depends on the specific application, protein characteristics, and desired outcomes. BS3 is an amine-reactive, non-cleavable crosslinker with a spacer arm length of 11.4 Å, making it suitable for capturing interactions between lysine (B10760008) residues and N-termini.[1][2] However, a variety of other crosslinkers with different spacer arm lengths, reactivities, and cleavability are available.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Key Characteristics & Applications |
| BS3 (Bis(sulfosuccinimidyl) suberate) | NHS ester | 11.4 | No | Water-soluble, amine-reactive. Widely used for general protein-protein interaction studies.[1][3] |
| DSS (Disuccinimidyl suberate) | NHS ester | 11.4 | No | Membrane permeable analog of BS3, suitable for intracellular crosslinking.[1] |
| BS2G (Bis(sulfosuccinimidyl) glutarate) | NHS ester | 7.7 | No | Shorter spacer arm than BS3, for probing closer interactions.[3][4] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 0 | No | "Zero-length" crosslinker, directly couples carboxyl groups to primary amines.[3][5] |
| DSSO (Disuccinimidyl sulfoxide) | NHS ester | 10.3 | Yes (MS-cleavable) | MS-cleavable, simplifies data analysis by generating characteristic fragmentation patterns.[6][7] |
| BDRG (Biotin-dPEG®-Rink-PFP) | Pentafluorophenyl (PFP) ester | Variable | Yes (MS-labile) | Contains a biotin (B1667282) handle for enrichment and a labile bond for easier identification of crosslinked peptides.[8] |
The Workflow: From Crosslinking to Confident Identification
The successful validation of BS3 crosslinked peptides by mass spectrometry relies on a meticulous experimental workflow. This process involves several key stages, from sample preparation to data analysis.
Detailed Experimental Protocols
Reproducibility in XL-MS studies hinges on well-defined protocols. Below are key steps for a typical BS3 crosslinking experiment.
Sample Preparation
-
Protein Purity: High purity of the target protein or protein complex is crucial to minimize background and non-specific crosslinking.[3][6]
-
Buffer Compatibility: Use a non-amine containing buffer at a pH between 7 and 9, such as HEPES or PBS.[1][3] Avoid buffers like Tris, as they will compete with the protein for reaction with BS3.[1]
-
Protein Concentration: A target protein concentration in the range of 10-20 µM is generally recommended.[3]
BS3 Crosslinking Reaction
-
BS3 Solution: Prepare a fresh stock solution of BS3 in a water-free solvent like DMSO or directly in the reaction buffer immediately before use, as it is moisture-sensitive.[1][3]
-
Crosslinker Concentration: The optimal concentration of BS3 needs to be determined empirically, but a starting point is often a 5- to 50-fold molar excess of the crosslinker to the protein.[3]
-
Incubation: Incubate the reaction mixture for a period ranging from 30 minutes to 2 hours at room temperature or on ice.[9][10]
-
Quenching: Terminate the reaction by adding a quenching agent like Tris buffer or ammonium (B1175870) bicarbonate to consume any unreacted BS3.[10][11]
Sample Processing for Mass Spectrometry
-
Verification of Crosslinking: Analyze the crosslinked sample by SDS-PAGE to visualize higher molecular weight species, confirming the formation of crosslinked products.[2]
-
Proteolytic Digestion: Digest the crosslinked proteins into peptides using a protease, most commonly trypsin.[1][9] This can be performed either in-solution or after excising the protein bands from an SDS-PAGE gel (in-gel digestion).[3][11]
-
Enrichment of Crosslinked Peptides (Optional): Crosslinked peptides are often low in abundance. Size exclusion chromatography (SEC) can be used to enrich for larger, crosslinked peptides.[9]
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[9][11]
-
Data Analysis Software: Specialized software is required to identify the crosslinked peptide pairs from the complex MS/MS data. Several software packages are available for this purpose.
| Software | Key Features |
| xiSEARCH | Part of the Xi software suite, widely used for identifying crosslinked peptides.[9] |
| pLink | Another popular tool for the identification of crosslinked peptides. |
| StavroX & MeroX | StavroX is for various crosslinkers, while MeroX is specialized for MS-cleavable crosslinkers. |
| MaxQuant | Can be used for pre-processing of raw data and for label-free quantification.[9][11] |
| Crux | An open-source toolkit that includes tools for crosslinked database searching.[12] |
Quantitative Analysis of Crosslinked Peptides
Quantitative XL-MS can provide insights into the dynamics of protein interactions and conformational changes. A common approach involves the use of isotope-labeled crosslinkers, such as a mixture of light (d0) and heavy (d4) BS3.[11][13] By comparing the relative intensities of the light and heavy crosslinked peptide pairs, changes in the abundance of specific interactions can be quantified.[11][14][15]
| Quantitative Method | Description | Advantages |
| Isotope-labeled Crosslinkers (e.g., BS3-d0/d4) | Proteins under different conditions are crosslinked with light and heavy versions of BS3, respectively. The samples are then mixed and analyzed together.[11][13] | Accurate relative quantification, as light and heavy peptide pairs co-elute and are analyzed in the same MS run.[13] |
| Label-Free Quantification (LFQ) | Samples are prepared and analyzed separately, and the intensities of the crosslinked peptides are compared across different runs.[14] | Does not require specialized isotopic labels. |
A study on Human Serum Albumin (HSA) demonstrated the feasibility of using BS3-d0/d4 for quantitative analysis.[11] The number of unique crosslinks identified varied with the mixing ratio of the light and heavy crosslinker, with a 1:4 ratio yielding the highest number of identifications in that particular study.[11]
Conclusion
The validation of BS3 crosslinked peptides by mass spectrometry is a robust method for investigating protein-protein interactions and protein structure. Careful consideration of the experimental design, including the choice of crosslinker and the optimization of reaction conditions, is essential for obtaining high-quality, reliable data. The combination of advanced mass spectrometry instrumentation and specialized data analysis software enables the confident identification and even quantification of crosslinked peptides, providing valuable structural insights for researchers in basic science and drug development.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cores.imp.ac.at [cores.imp.ac.at]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. uab.edu [uab.edu]
- 9. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 10. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crux tandem mass spectrometry analysis software [crux.ms]
- 13. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Negative Controls in BS3 Crosslinking Experiments
In the realm of protein interaction analysis, bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a widely utilized water-soluble, amine-reactive crosslinking agent. Its application allows for the covalent capture of transient and stable protein-protein interactions. However, to ensure the validity and specificity of the observed crosslinked products, the inclusion of appropriate negative controls is paramount. This guide provides a comprehensive comparison of essential negative controls for a BS3 crosslinking experiment, complete with experimental protocols and data interpretation guidelines to assist researchers in obtaining reliable and publishable results.
Comparison of Negative Controls
The selection of appropriate negative controls is critical for distinguishing true protein-protein interactions from non-specific crosslinking events or artifacts. The following table summarizes the most common and effective negative controls for a BS3 crosslinking experiment.
| Negative Control | Principle | Purpose | Expected Outcome | Limitations |
| No Crosslinker Control | Omitting the BS3 crosslinker from the reaction. | To identify pre-existing or non-covalently aggregated protein complexes that might be mistaken for crosslinked products. | Absence of higher molecular weight bands corresponding to crosslinked species. Only bands of individual protein monomers or stable, non-covalently associated oligomers should be visible on a gel.[1][2] | Does not control for non-specific reactions of the crosslinker itself with single proteins or random collisions. |
| Quenched Crosslinker Control | Pre-quenching the this compound with an amine-containing buffer (e.g., Tris or glycine) before adding it to the protein sample. | To demonstrate that the observed crosslinking is due to the reactive form of BS3 and not due to potential contaminants in the crosslinker solution or buffer. | Similar to the "No Crosslinker Control," no significant formation of crosslinked products should be observed.[3][4][5][6] | The quenching reaction must be complete to be an effective control. Incomplete quenching could lead to residual crosslinking. |
| Non-Specific Protein Control | Including a non-related protein (e.g., Bovine Serum Albumin - BSA) in the crosslinking reaction at a similar concentration to the protein of interest. | To assess the level of random, non-specific crosslinking that may occur under the experimental conditions. | Ideally, no crosslinking should be observed between the protein of interest and the non-specific protein. The non-specific protein itself may show some self-crosslinking. | The chosen non-specific protein should be validated to not interact with the protein of interest. |
| Zero-Time Point Control | Adding the quenching solution immediately after the addition of the this compound to the protein sample. | To minimize the time for the crosslinking reaction to occur, thus revealing any instantaneous, non-specific binding or aggregation induced by the addition of the crosslinker. | Minimal to no formation of crosslinked products compared to the experimental sample with a standard incubation time. | May not completely eliminate all crosslinking if the reaction is extremely rapid. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and interpretation of negative controls.
General BS3 Crosslinking Protocol
This protocol serves as a baseline for the negative control experiments.
-
Sample Preparation: Prepare your protein sample in an amine-free buffer (e.g., PBS, HEPES) at a suitable concentration.[7][8]
-
BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired final concentration (e.g., 1-2 mM).[3][5] BS3 is moisture-sensitive and hydrolyzes in aqueous solutions.[3][9]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample and incubate for 30-60 minutes at room temperature or on ice.[3][4][5]
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl or glycine, to a final concentration of 20-50 mM.[3][4][5][6] Incubate for 15 minutes at room temperature.[4][5]
-
Analysis: Analyze the samples by SDS-PAGE, Western blotting, or mass spectrometry.[6]
Negative Control Protocols
-
No Crosslinker Control:
-
Follow the General BS3 Crosslinking Protocol, but in step 3, add an equal volume of the reaction buffer without BS3 to the protein sample.
-
-
Quenched Crosslinker Control:
-
Prepare the BS3 solution as described in the general protocol.
-
Before adding it to the protein sample, add quenching buffer (e.g., 1M Tris-HCl, pH 7.5) to the BS3 solution to a final concentration of 50-100 mM.
-
Incubate the BS3 and quencher mixture for 15 minutes at room temperature.
-
Add this pre-quenched BS3 solution to the protein sample and proceed with the remaining steps of the general protocol.
-
-
Non-Specific Protein Control:
-
Prepare a mixed sample containing your protein of interest and a non-related protein (e.g., BSA) at a similar molar concentration.
-
Follow the General BS3 Crosslinking Protocol with this mixed protein sample.
-
-
Zero-Time Point Control:
-
Follow the General BS3 Crosslinking Protocol.
-
In step 3, add the quenching buffer immediately after adding the BS3 solution to the protein sample.
-
Visualizing the Logic of Negative Controls
The following diagram illustrates the logical workflow of a BS3 crosslinking experiment, incorporating the essential negative controls.
Caption: Workflow of a BS3 crosslinking experiment with key negative controls.
References
- 1. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteochem.com [proteochem.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
BS3 vs. DTSSP: A Researcher's Guide to Amine-to-Amine Crosslinkers
In the realm of protein interaction analysis and antibody-drug conjugate development, the selection of an appropriate crosslinking agent is paramount. Among the myriad of available reagents, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) and 3,3'-Dithiobis(sulfosuccinimidyl propionate) (DTSSP) are two popular amine-to-amine crosslinkers. Both are homobifunctional, water-soluble, and membrane-impermeable, making them ideal for probing cell surface protein interactions. However, a crucial chemical distinction dictates their suitability for different research applications: BS3 is a non-cleavable crosslinker, while DTSSP possesses a reducible disulfide bond, rendering it cleavable.
This guide provides an objective comparison of BS3 and DTSSP, supported by their chemical properties and applications, to aid researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.
At a Glance: BS3 vs. DTSSP
| Feature | BS3 (Bis(sulfosuccinimidyl) suberate) | DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate)) |
| Chemical Nature | Non-cleavable | Cleavable (disulfide bond) |
| Reactive Groups | N-hydroxysulfosuccinimide (sulfo-NHS) esters | N-hydroxysulfosuccinimide (sulfo-NHS) esters |
| Target Specificity | Primary amines (-NH2) | Primary amines (-NH2) |
| Spacer Arm Length | 11.4 Å | 12.0 Å |
| Water Solubility | High | High |
| Cell Membrane Permeability | Impermeable | Impermeable |
| Cleavage Condition | Not applicable | Reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol) |
| Molecular Weight | 572.43 Da (sodium salt)[1] | 608.51 Da (disodium salt)[2][3] |
| Primary Applications | Stable protein complex formation, structural analysis by mass spectrometry, antibody-drug conjugates (ADCs) with stable linkers.[4] | Reversible crosslinking, identification of interacting partners via pull-down and subsequent cleavage, mass spectrometry analysis with cleavable crosslinkers.[2][5] |
Deciding Factor: To Cleave or Not to Cleave
The fundamental difference between BS3 and DTSSP lies in the stability of the crosslink they form. BS3 creates a stable, irreversible amide bond, making it the crosslinker of choice when the permanent linkage of interacting proteins is desired. This is particularly advantageous for applications requiring the long-term stability of the crosslinked complex, such as in the development of certain antibody-drug conjugates or for structural studies where the protein complex needs to remain intact throughout the analysis.[6][7]
In contrast, DTSSP's disulfide bond can be readily cleaved under reducing conditions. This feature is invaluable for experimental workflows that require the release of a captured protein or the separation of crosslinked partners for downstream analysis. For instance, in immunoprecipitation experiments aimed at identifying binding partners, DTSSP allows for the elution of the "prey" protein from the "bait" without harsh denaturing conditions.[2]
Experimental Performance and Considerations
While direct quantitative comparisons of crosslinking efficiency between BS3 and DTSSP are not extensively documented in peer-reviewed literature, their performance can be inferred from their chemical properties and studies comparing them to other crosslinkers.
In the context of immunoprecipitation, a study comparing the N-hydroxysuccinimide (NHS) ester-based crosslinker BS3 with the diimido ester DMP found that BS3 resulted in significantly lower levels of non-specifically bound proteins.[8][9] This suggests that for applications demanding high specificity, BS3 may offer an advantage. However, the same study also noted that BS3 might lead to a lower yield of the target protein, potentially due to its reactivity with amino acids in the antibody's epitope-binding region.[2]
For mass spectrometry-based proteomics, the choice between BS3 and DTSSP has significant implications for data analysis. The non-cleavable nature of BS3 can make the identification of crosslinked peptides more complex. However, the use of isotopically labeled BS3 (e.g., BS3-d0 and BS3-d4) allows for the confident identification and quantification of crosslinked peptides.[6][10] On the other hand, the cleavable nature of DTSSP can simplify the identification of crosslinked peptides. The ability to cleave the crosslinker allows for the analysis of the individual peptides, which can be more straightforward for some mass spectrometry software to identify.[11]
Experimental Protocols
To facilitate a direct comparison of BS3 and DTSSP for a specific application, the following general experimental workflow can be adapted. This protocol outlines the key steps for crosslinking a protein of interest to study its homo-oligomerization.
Objective: To compare the efficiency of BS3 and DTSSP in crosslinking Protein X, a known dimer.
Materials:
-
Purified Protein X (e.g., 1 mg/mL in phosphate-buffered saline, pH 7.4)
-
BS3 crosslinker
-
DTSSP crosslinker
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., 50 mM DTT or TCEP) for DTSSP cleavage
-
SDS-PAGE gels and reagents
-
Western blot reagents
-
Antibody against Protein X
Experimental Workflow:
Caption: Comparative experimental workflow for BS3 and DTSSP.
Detailed Methodology:
-
Protein Preparation: Prepare the target protein in a suitable amine-free buffer (e.g., PBS, HEPES) at a known concentration.
-
Crosslinker Preparation: Immediately before use, dissolve BS3 and DTSSP in reaction buffer to the desired stock concentration.
-
Crosslinking Reaction: Add the crosslinker to the protein solution at various molar excess ratios (e.g., 10:1, 25:1, 50:1 crosslinker:protein). Incubate the reactions at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Cleavage of DTSSP (for comparison): To a separate aliquot of the DTSSP-crosslinked sample, add a reducing agent like DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes to cleave the disulfide bond.
-
Analysis by SDS-PAGE and Western Blot: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species (dimers, multimers). For more specific detection, perform a Western blot using an antibody against the target protein. The intensity of the bands corresponding to the crosslinked species can be quantified to compare the efficiency of the two crosslinkers.
Application in Signaling Pathways: Studying GPCR Dimerization
Crosslinkers like BS3 and DTSSP are instrumental in studying protein-protein interactions within signaling pathways. A prominent example is the investigation of G-protein coupled receptor (GPCR) dimerization, a phenomenon crucial for their function and a target for drug development.[4][12][13][14] As BS3 and DTSSP are membrane-impermeable, they are ideal for crosslinking receptors on the cell surface.
Caption: GPCR dimerization stabilized by a crosslinker.
In this simplified model, ligand binding can induce the dimerization of GPCRs. An amine-to-amine crosslinker like BS3 or DTSSP can be added to live cells to covalently link the interacting receptor monomers. If BS3 is used, the resulting dimer is stable and can be isolated for further characterization. If DTSSP is used, the interacting partners can be identified by immunoprecipitating the complex, cleaving the crosslinker, and analyzing the released proteins.
Conclusion and Recommendations
The choice between BS3 and DTSSP hinges on the ultimate goal of the experiment.
Choose BS3 when:
-
You need to create a stable, permanent crosslink.
-
The integrity of the protein complex is crucial for downstream applications (e.g., structural analysis, stable ADCs).
-
You are performing quantitative crosslinking studies using isotopic labeling.
Choose DTSSP when:
-
You need to reverse the crosslinking to release captured proteins.
-
You are identifying unknown protein interaction partners through pull-down assays followed by mass spectrometry.
-
You want to simplify the mass spectrometry analysis of crosslinked peptides by analyzing them individually after cleavage.
By carefully considering the properties of each crosslinker and the requirements of the experimental design, researchers can confidently select the optimal reagent to successfully investigate protein-protein interactions and advance their scientific discoveries.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Antibody cross-linking and target elution protocols used for immunoprecipitation significantly modulate signal-to noise ratio in downstream 2D-PAGE analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Probing GPCR Dimerization Using Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpsionline.com [jpsionline.com]
- 6. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparative cross-linking strategy to probe conformational changes in protein complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]
- 11. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of G protein-coupled receptor (GPCR) dimerization by coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Probing GPCR Dimerization Using Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational Approaches for Modeling GPCR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Interactions: A Guide to Cross-Validation of BS3 Crosslinking Results
For researchers, scientists, and drug development professionals, identifying and validating protein-protein interactions (PPIs) is a critical step in understanding cellular processes and developing targeted therapeutics. Chemical crosslinking with bis(sulfosuccinimidyl) suberate (B1241622) (BS3) is a powerful technique for capturing both stable and transient protein interactions in situ. However, the identification of crosslinked protein pairs is only the first step; rigorous cross-validation is essential to confirm the biological relevance of these interactions. This guide provides a comparative overview of common techniques used to validate protein interactions identified through BS3 crosslinking, complete with experimental data and detailed protocols.
The Importance of Cross-Validation
BS3 is a water-soluble, amine-reactive crosslinker that covalently links interacting proteins that are in close proximity (within a spacer arm length of 11.4 Å).[1][2] While effective, the technique can sometimes generate non-specific crosslinks or artifacts. Therefore, employing orthogonal methods to validate putative interactions is crucial for generating high-confidence data. This guide focuses on three widely used validation techniques: SDS-PAGE and Western Blotting, Mass Spectrometry, and Co-Immunoprecipitation.
Comparison of Validation Techniques
The choice of validation method depends on the specific research question, the nature of the protein interaction, and the available resources. The following table summarizes the key features of each technique.
| Feature | SDS-PAGE & Western Blot | Mass Spectrometry (MS) | Co-Immunoprecipitation (Co-IP) |
| Principle | Separation of proteins by size, followed by immunodetection of specific proteins. | Identification of peptides and post-translational modifications based on mass-to-charge ratio. | "Pull-down" of a target protein and its binding partners using a specific antibody. |
| Information Provided | Confirms the formation of a higher molecular weight complex containing the proteins of interest. | Provides high-resolution identification of interacting proteins and the specific crosslinked residues.[3] | Confirms the interaction between two or more proteins in a complex. |
| Resolution | Low | High (amino acid level) | Medium (protein complex level) |
| Throughput | Low to medium | High | Low to medium |
| Strengths | Simple, widely available, provides a clear visual confirmation of crosslinking.[4][5] | Unbiased identification of interaction partners, precise mapping of interaction interfaces.[3][6] | Validates interactions under near-physiological conditions, can capture transient interactions when combined with crosslinking.[7][8] |
| Limitations | Requires specific antibodies for each protein, may not be suitable for complex mixtures, provides no information on the interaction interface.[9] | Can be technically challenging and requires specialized equipment and expertise, data analysis can be complex.[10] | Can be prone to non-specific binding, requires high-quality antibodies, may miss weak or transient interactions without prior crosslinking. |
Experimental Workflows and Protocols
A typical workflow for identifying and validating protein interactions using BS3 crosslinking involves the initial crosslinking step, followed by one or more validation techniques.
Figure 1. General workflow for BS3 crosslinking and subsequent validation of protein interactions.
Detailed Experimental Protocols
This protocol provides a general guideline for BS3 crosslinking. Optimal conditions, such as BS3 concentration and incubation time, may need to be determined empirically for each specific system.[1][11][12]
-
Sample Preparation: Prepare the protein sample in a compatible buffer (e.g., PBS, HEPES) at a suitable concentration. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the crosslinking reaction.[1]
-
BS3 Preparation: Immediately before use, dissolve BS3 in the reaction buffer to the desired stock concentration. BS3 is moisture-sensitive and should be stored under desiccated conditions.[1]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample. A common starting point is a 20- to 500-fold molar excess of BS3 to protein.[5] Incubate the reaction for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[5][7] Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, mass spectrometry, or co-immunoprecipitation.
This method is used to visualize the formation of higher molecular weight complexes after crosslinking.[4][5]
-
Sample Preparation: Take aliquots of both the uncrosslinked control and the BS3-crosslinked samples. Add SDS-PAGE loading buffer to each.
-
Electrophoresis: Separate the proteins on an appropriate percentage SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to one of the putative interacting proteins.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The appearance of a band at a higher molecular weight in the crosslinked sample compared to the control indicates a successful crosslinking event.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the other putative interacting partner to confirm its presence in the crosslinked complex.
Mass spectrometry provides high-resolution identification of crosslinked peptides, revealing the specific sites of interaction.[3][13][14]
-
In-gel or In-solution Digestion: The crosslinked protein mixture is typically separated by SDS-PAGE, and the band corresponding to the crosslinked complex is excised. The proteins are then digested in-gel, commonly with trypsin. Alternatively, in-solution digestion can be performed.[14]
-
Peptide Extraction and Desalting: The resulting peptides are extracted from the gel and desalted using C18 spin columns.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Specialized software is used to identify the crosslinked peptides from the complex MS/MS spectra. This analysis identifies the specific lysine (B10760008) residues (or other primary amines) that were covalently linked by BS3.[13]
Quantitative Mass Spectrometry with Isotope-Labeled BS3: To quantify changes in protein interactions or conformations, isotopically labeled crosslinkers (e.g., deuterated BS3-d4) can be used.[13][14] In this approach, two different states of a protein complex (e.g., with and without a ligand) are crosslinked separately with the light (d0) and heavy (d4) versions of BS3. The samples are then mixed, digested, and analyzed by MS. The relative abundance of the light and heavy crosslinked peptides provides a quantitative measure of the changes in the interaction.[13]
Co-IP is a gold-standard technique for confirming protein-protein interactions.[7][8] When combined with BS3 crosslinking, it can effectively capture and validate transient or weak interactions.
Figure 2. Workflow for Co-Immunoprecipitation to validate a protein-protein interaction.
-
Cell Lysis: Lyse the BS3-crosslinked cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the proteins of interest (the "bait" protein) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G-conjugated beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the other putative interacting protein (the "prey" protein). The presence of the prey protein in the eluate confirms the interaction with the bait protein.
Application in Signaling Pathway Analysis
The combination of BS3 crosslinking and subsequent validation is instrumental in mapping protein interaction networks within signaling pathways. For instance, in a typical kinase signaling cascade, these methods can be used to identify direct interactions between a receptor, adaptor proteins, kinases, and downstream effectors.
Figure 3. A representative signaling pathway where BS3 crosslinking can identify key protein interactions.
Conclusion
The validation of protein-protein interactions identified by BS3 crosslinking is a critical process for ensuring data accuracy and biological relevance. By employing a multi-faceted approach that combines techniques like SDS-PAGE/Western Blotting, mass spectrometry, and co-immunoprecipitation, researchers can build a comprehensive and high-confidence map of protein interaction networks. This, in turn, accelerates our understanding of complex biological systems and aids in the development of novel therapeutic strategies.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Crosslinking Protein Interaction Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protein–protein interactions: switch from classical methods to proteomics and bioinformatics-based approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating protein interactions through cross-linking mass spectrometry: New bioinformatics tools enable the recognition of neighboring amino acids in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. covachem.com [covachem.com]
- 13. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Quantitative Protein Interaction Analysis Using Isotope-Labeled BS3 (d0/d4)
In the dynamic world of proteomics, understanding the intricate network of protein-protein interactions is paramount to unraveling cellular processes in both health and disease. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions and provide insights into protein complex topology. The use of isotope-labeled cross-linkers, such as Bis(sulfosuccinimidyl)suberate (BS3) in its light (d0) and heavy (d4) forms, further enhances this methodology by enabling precise quantification of changes in protein interactions under different conditions. This guide provides a comprehensive comparison of isotope-labeled BS3 with other cross-linking strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Introduction to Isotope-Labeled BS3 (d0/d4)
BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker that covalently bonds with primary amines, primarily the epsilon-amino group of lysine (B10760008) residues and the N-termini of proteins.[1][2] Its water-soluble nature, due to the presence of sulfonate groups, makes it ideal for cross-linking proteins in aqueous solutions and on the cell surface, as it is membrane-impermeable.[2][3]
The quantitative power of BS3 is realized through the use of its deuterated analog, BS3-d4, which contains four deuterium (B1214612) atoms.[4] This "heavy" version is chemically identical to the "light" BS3-d0 but has a mass difference of 4 Daltons.[4] In a typical quantitative cross-linking (QXL-MS) experiment, two different cellular states (e.g., treated vs. untreated) are cross-linked separately with either BS3-d0 or BS3-d4. The samples are then mixed, digested, and analyzed by mass spectrometry. The relative abundance of the light and heavy cross-linked peptide pairs provides a precise measure of the change in the specific protein interaction between the two states.[5][6]
Comparative Analysis of Cross-Linking Reagents
While isotope-labeled BS3 is a robust tool, several alternative cross-linking reagents are available, each with distinct characteristics that may be advantageous for specific applications. The choice of cross-linker can significantly impact the outcome of an XL-MS experiment.
| Feature | BS3 (d0/d4) | DSS | DSG | DSSO | SDA | DSBU |
| Full Name | Bis(sulfosuccinimidyl)suberate | Disuccinimidyl suberate (B1241622) | Disuccinimidyl glutarate | Disuccinimidyl sulfoxide | Succinimidyl diazirine | Disuccinimidyl dibutyric urea |
| Reactivity | Amine-reactive (Lys, N-terminus)[1] | Amine-reactive (Lys, N-terminus)[1] | Amine-reactive (Lys, N-terminus)[2] | Amine-reactive (Lys, N-terminus)[2] | Amine-reactive & Photo-reactive[7][8] | Amine-reactive[9] |
| Spacer Arm Length | 11.4 Å[10] | 11.4 Å[4] | 7.7 Å[2] | 10.3 Å[11] | 3.9 Å[7] | 12.5 Å[11] |
| Solubility | Water-soluble[3] | Water-insoluble[3] | Water-insoluble[2] | Water-insoluble[2] | Varies[8] | Water-soluble (as DSSBU)[9] |
| Membrane Permeability | Impermeable[3] | Permeable[3] | Permeable[2] | Permeable[2] | Varies[8] | Impermeable (as DSSBU)[9] |
| Cleavability (MS) | Non-cleavable[2] | Non-cleavable[2] | Non-cleavable[2] | MS-cleavable (CID)[2] | Non-cleavable | MS-cleavable[9] |
| Quantitative Capability | Isotope-labeled (d0/d4)[4] | Isotope-labeled (d0/d12) available[6] | Label-free or SILAC[12] | Label-free or SILAC[12] | Label-free or SILAC[12] | Label-free or SILAC[12] |
| Key Advantage | Well-established for quantitative surface proteomics.[3][6] | Intracellular cross-linking.[3] | Shorter spacer arm for probing closer interactions.[2] | MS-cleavability simplifies data analysis.[2][11] | Shorter spacer and broader reactivity upon photoactivation.[7] | Water-soluble and MS-cleavable.[9] |
| Key Disadvantage | Non-cleavable, can complicate data analysis. | Requires organic solvent.[1] | Requires organic solvent. | Fewer cross-links identified with some fragmentation methods.[11] | Less commonly used, requires UV activation.[7] | Newer reagent, less established. |
Experimental Protocol: Quantitative Comparison of Protein Interactions using BS3 (d0/d4)
This protocol outlines a general workflow for a quantitative cross-linking experiment. Optimization of cross-linker concentration and incubation time is crucial for each specific biological system.[13]
1. Sample Preparation:
-
Prepare two aliquots of your protein complex or cell lysate representing the two states to be compared (e.g., control and treated). Ensure samples are in an amine-free buffer (e.g., HEPES, PBS at pH 7-8.5).[14]
2. Cross-linking Reaction:
-
Equilibrate the BS3-d0 and BS3-d4 vials to room temperature before opening to prevent moisture condensation.[1]
-
Prepare fresh stock solutions of BS3-d0 and BS3-d4 in an appropriate buffer (e.g., 20 mM HEPES).[15]
-
Add BS3-d0 to the control sample and BS3-d4 to the treated sample to a final concentration of 0.5-5 mM.[10] The optimal concentration should be determined empirically by running a concentration gradient and analyzing the results by SDS-PAGE.
-
Incubate the reactions for 30-60 minutes at room temperature or on ice.[10][14]
3. Quenching:
-
Stop the cross-linking reaction by adding a quenching buffer, such as 20-50 mM Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration that is in excess of the cross-linker.[10]
-
Incubate for 15 minutes at room temperature.[10]
4. Sample Pooling and Protein Digestion:
-
Combine the BS3-d0 and BS3-d4 cross-linked samples in a 1:1 ratio.[5]
-
Denature the proteins, reduce disulfide bonds, and alkylate cysteine residues using standard proteomics protocols.
-
Digest the proteins into peptides using a protease such as trypsin.[16]
5. Enrichment of Cross-linked Peptides (Optional but Recommended):
-
To reduce sample complexity, enrich for cross-linked peptides using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.[5]
6. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument should be capable of performing fragmentation techniques suitable for identifying cross-linked peptides (e.g., HCD, ETD).[2]
7. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Skyline, XiSearch) to identify the cross-linked peptides and quantify the d0/d4 peak pairs.[17][18][19]
-
The ratio of the peak areas of the heavy and light cross-linked peptides reflects the change in the abundance of that specific protein interaction between the two conditions.[5]
Visualizing the Workflow
Caption: Workflow for quantitative protein interaction analysis using BS3-d0/d4.
Signaling Pathway Example: EGF Receptor Dimerization
To illustrate a practical application, consider the study of Epidermal Growth Factor (EGF) receptor dimerization, a key step in cellular signaling.
Caption: EGF receptor activation and downstream signaling cascade.
In a quantitative experiment, one could compare cells in a basal state (cross-linked with BS3-d0) to cells stimulated with EGF (cross-linked with BS3-d4). An increase in the d4/d0 ratio for cross-links between EGFR monomers would provide quantitative evidence of ligand-induced dimerization.
Conclusion
Isotope-labeled BS3 (d0/d4) is a powerful and widely used tool for the quantitative analysis of protein-protein interactions. Its water-solubility and membrane-impermeability make it particularly suitable for studying cell surface receptor complexes and other soluble protein assemblies. While alternative cross-linkers with different spacer arm lengths, cleavability, and reactivity offer a broader toolkit for structural proteomics, the d0/d4 labeling strategy provides a robust and straightforward method for quantifying dynamic changes in protein interactions. Careful experimental design, including optimization of cross-linking conditions and appropriate data analysis strategies, is essential for obtaining high-quality, meaningful results that can significantly advance our understanding of complex biological systems.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. BS3 (bis(sulfosuccinimidyl)suberate), 1 g - FAQs [thermofisher.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. interchim.fr [interchim.fr]
- 9. DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protein Interaction Crosslinking for Mass Spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 14. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Protein Interaction Studies: A Comparative Analysis of BS3 and Alternative Crosslinkers
In the intricate world of cellular signaling and protein function, understanding the transient and stable interactions between proteins is paramount. Chemical crosslinking, a technique that covalently links interacting proteins, has emerged as a powerful tool for "freezing" these interactions for subsequent analysis. Among the arsenal (B13267) of crosslinking reagents, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) has been a popular choice for its water-solubility and amine-reactivity. However, like any tool, BS3 has its limitations. This guide provides a comprehensive comparison of BS3 with other commonly used crosslinkers, offering researchers, scientists, and drug development professionals the insights needed to select the optimal reagent for their protein interaction studies.
The Limitations of a Workhorse: Understanding BS3's Drawbacks
BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines (lysine residues and N-termini) on proteins. Its water-solubility, conferred by sulfonate groups, makes it ideal for studying protein interactions in aqueous environments without the need for organic solvents that can disrupt protein structure.[1][2] However, researchers should be aware of several key limitations:
-
Long and Flexible Spacer Arm: BS3 possesses a relatively long spacer arm of 11.4 Å.[3] While this allows for the capture of interactions over a considerable distance, it can also lead to the crosslinking of proteins that are merely in close proximity rather than forming a functional complex, potentially generating false-positive results.[2]
-
Irreversibility: The amide bonds formed by BS3 are stable and not cleavable under standard biochemical conditions. This irreversibility can complicate downstream analysis, particularly in mass spectrometry (MS), where the identification of crosslinked peptides can be challenging.
-
Hydrolysis of NHS Esters: The reactive NHS esters of BS3 are susceptible to hydrolysis in aqueous solutions. This competing reaction reduces the efficiency of the crosslinking reaction, especially in dilute protein solutions or at higher pH.
-
Potential for Off-Target Reactivity: While highly reactive towards primary amines, NHS esters have been shown to exhibit some reactivity with the hydroxyl groups of serine, threonine, and tyrosine residues.[4] This off-target modification can introduce ambiguity in the interpretation of crosslinking data.
A Comparative Look at the Alternatives
To overcome the limitations of BS3, a variety of alternative crosslinkers with distinct chemical properties have been developed. The choice of crosslinker should be guided by the specific experimental goals, the nature of the proteins being studied, and the downstream analytical techniques to be employed.
| Feature | BS3 (Bis(sulfosuccinimidyl) suberate) | DSS (Disuccinimidyl suberate) | DSSO (Disuccinimidyl sulfoxide) | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Spacer Arm Length | 11.4 Å | 11.4 Å | 10.1 Å | 0 Å (Zero-length) |
| Reactivity | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Primary amines (Lys, N-terminus) | Carboxyls (Asp, Glu) to primary amines (Lys) |
| Water Solubility | High | Low (requires organic solvent) | Low (requires organic solvent) | High |
| Cleavability | Non-cleavable | Non-cleavable | MS-cleavable (CID) | Non-cleavable |
| Membrane Permeability | No | Yes | Yes | No |
| Key Advantage | Water-soluble, good for cell surface crosslinking. | Membrane permeable, for intracellular crosslinking. | MS-cleavability simplifies peptide identification in MS.[1] | Creates a direct amide bond with no spacer arm. |
| Key Disadvantage | Long spacer arm, non-cleavable. | Requires organic solvent, non-cleavable. | Lower number of identified crosslinks in some MS methods compared to BS3/DSS.[1] | Can lead to protein polymerization if not controlled. |
Experimental Deep Dive: Protocols for Key Crosslinkers
Accurate and reproducible results in protein interaction studies hinge on well-defined experimental protocols. Below are detailed methodologies for using BS3 and two popular alternatives, the MS-cleavable crosslinker DSSO and the zero-length crosslinker EDC.
Protocol 1: Crosslinking with BS3
This protocol is adapted for a typical in vitro crosslinking experiment.
-
Sample Preparation:
-
Prepare the protein sample in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate) at a pH between 7.2 and 8.5.[5]
-
The recommended protein concentration is typically in the range of 0.1-2 mg/mL.
-
-
BS3 Solution Preparation:
-
Allow the BS3 reagent to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve BS3 in the reaction buffer to a final concentration of 10-25 mM. Do not prepare stock solutions for storage as the NHS ester is prone to hydrolysis.
-
-
Crosslinking Reaction:
-
Add the BS3 solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 5 mM. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine (B1666218), to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Downstream Analysis:
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For MS analysis, the protein mixture is typically subjected to enzymatic digestion (e.g., with trypsin).
-
Protocol 2: Crosslinking with DSSO for MS-based Analysis
This protocol outlines a typical workflow for using an MS-cleavable crosslinker.
-
Sample Preparation:
-
Prepare the protein sample in an amine-free buffer (e.g., HEPES) at a pH of 7.5-8.0.
-
-
DSSO Solution Preparation:
-
Allow the DSSO reagent to equilibrate to room temperature.
-
Dissolve DSSO in an organic solvent such as DMSO or DMF to a stock concentration of 25-50 mM immediately before use.
-
-
Crosslinking Reaction:
-
Add the DSSO stock solution to the protein sample to the desired final concentration (typically 0.5-2 mM). The final concentration of the organic solvent should be kept low (ideally <5%) to minimize its effect on protein structure.
-
Incubate for 30-60 minutes at room temperature.
-
-
Quenching the Reaction:
-
Quench the reaction with Tris or glycine buffer to a final concentration of 20-50 mM for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the protein sample to denature the proteins and cap cysteine residues.
-
Digest the proteins with a protease (e.g., trypsin).
-
The resulting peptide mixture is then analyzed by LC-MS/MS. The MS-cleavable nature of DSSO allows for specific fragmentation patterns in the mass spectrometer, simplifying the identification of crosslinked peptides.
-
Protocol 3: Zero-Length Crosslinking with EDC
This protocol describes the use of EDC to form a direct amide bond between interacting proteins.
-
Sample Preparation:
-
Prepare the protein sample in an amine- and carboxyl-free buffer, such as MES buffer, at a pH between 4.5 and 6.0 for optimal EDC activity.
-
-
Reagent Preparation:
-
Allow EDC to equilibrate to room temperature.
-
Dissolve EDC in the reaction buffer immediately before use. To increase efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added.
-
-
Crosslinking Reaction (Two-Step Approach):
-
Activation Step: Add EDC (e.g., 10 mM) and NHS (e.g., 25 mM) to the protein containing accessible carboxyl groups and incubate for 15 minutes at room temperature to form a reactive NHS ester.
-
Crosslinking Step: Add the second protein containing accessible primary amines to the reaction mixture. Incubate for 2 hours at room temperature.
-
-
Quenching the Reaction:
-
Quench the reaction by adding a primary amine-containing buffer (e.g., Tris) or hydroxylamine.
-
-
Downstream Analysis:
-
The sample can be analyzed by various techniques to identify the crosslinked protein partners.
-
Visualizing the Process: Workflows and Pathways
To further clarify the practical application of these crosslinkers, the following diagrams illustrate a key signaling pathway and compare the experimental workflows.
Caption: Chemical reaction of the BS3 crosslinker.
Caption: Workflow comparison of crosslinking experiments.
Caption: EGFR signaling pathway and crosslinking targets.
Conclusion: Making an Informed Choice
The selection of a crosslinking reagent is a critical decision in the design of protein interaction studies. While BS3 remains a valuable tool, particularly for cell surface crosslinking, its limitations necessitate the consideration of alternatives. For researchers utilizing mass spectrometry, MS-cleavable crosslinkers like DSSO offer a significant advantage in data analysis. For studies where the precise distance between interacting residues is critical, zero-length crosslinkers such as EDC are indispensable. By carefully considering the specific research question and the strengths and weaknesses of each crosslinker, scientists can enhance the accuracy and depth of their protein interaction analyses, ultimately leading to a more profound understanding of complex biological processes.
References
BS3 crosslinking efficiency compared to other reagents.
In the landscape of protein interaction analysis and structural biology, chemical crosslinking serves as a powerful tool to capture transient interactions and provide spatial constraints for computational modeling. Among the plethora of crosslinking reagents available, Bis(sulfosuccinimidyl) suberate (B1241622) (BS3) has emerged as a popular choice for its water-solubility and amine-reactivity. This guide provides a comprehensive comparison of BS3's crosslinking efficiency against other commonly used reagents, supported by experimental data and detailed protocols to aid researchers in selecting the optimal crosslinker for their specific needs.
Comparing BS3 with Other Amine-Reactive Crosslinkers
BS3 is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that targets primary amines on lysine (B10760008) residues and the N-termini of proteins.[1][2] Its key feature is the presence of sulfonate groups, which render it water-soluble and membrane-impermeable, making it an excellent choice for crosslinking proteins on the cell surface.[1][2]
BS3 vs. Disuccinimidyl suberate (DSS)
Disuccinimidyl suberate (DSS) is the water-insoluble counterpart of BS3.[1][2] Both reagents share an identical spacer arm length of 11.4 Å and exhibit nearly identical reactivity towards primary amines.[1][3] The primary distinction lies in their solubility and membrane permeability. DSS, being hydrophobic, can cross the cell membrane and is therefore suitable for intracellular crosslinking.[1] In contrast, the charged nature of BS3 restricts its activity to the cell surface.[1] From an efficiency standpoint in terms of the number of identified cross-linked peptides by mass spectrometry, BS3 and DSS perform similarly.[4]
BS3 vs. Disuccinimidyl glutarate (DSG)
Disuccinimidyl glutarate (DSG) is another amine-reactive NHS ester crosslinker, but with a shorter spacer arm of 7.7 Å. This shorter spacer arm can provide more precise distance constraints in structural studies. Like DSS, DSG is membrane-permeable. The choice between BS3 and DSG would depend on the desired crosslinking location (cell surface vs. intracellular) and the expected distance between interacting residues.
BS3 vs. Glutaraldehyde (B144438)
Glutaraldehyde is a non-specific crosslinker that reacts with amines, hydroxyls, thiols, and other functional groups. While effective in crosslinking, its lack of specificity can lead to higher levels of non-specific crosslinking and protein aggregation. In a study comparing BS3 and glutaraldehyde for crosslinking amyloid-β peptides, BS3 was found to be more sensitive and less prone to inducing excessive crosslinking, making it more suitable for detecting specific oligomeric states.[5][6]
BS3 vs. Other Novel Crosslinkers
Recent advancements have introduced novel crosslinkers with enhanced features. For instance, new reagents with N-hydroxyphthalimide, hydroxybenzotriazole, and 1-hydroxy-7-azabenzotriazole (B21763) as leaving groups have demonstrated approximately 30% greater efficiency and are about 10 times faster in their reaction compared to DSS.[7][8] Additionally, MS-cleavable crosslinkers like disuccinimidyl sulfoxide (B87167) (DSSO) and the water-soluble disulfodisuccinimidyl dibutyric urea (B33335) (DSSBU) have been developed to simplify mass spectrometry data analysis.[4][9] While DSSO showed fewer identified cross-linked peptides compared to BS3 and DSS in some experiments, the MS-cleavable nature allows for more confident identification of cross-linked peptides.[4] A study introducing DSSBU demonstrated its superior performance over its non-cleavable analog, BS3.[9]
Quantitative Data Summary
The following table summarizes the key characteristics of BS3 and its alternatives. Efficiency is presented qualitatively based on the available literature, as direct quantitative yield comparisons are often context-dependent and not consistently reported.
| Reagent | Spacer Arm (Å) | Solubility | Membrane Permeability | Reactive Groups | Relative Efficiency & Remarks |
| BS3 | 11.4 | Water-soluble | Impermeable | Primary amines | High efficiency for surface proteins; similar to DSS in peptide identification.[1][3][4] |
| DSS | 11.4 | Water-insoluble | Permeable | Primary amines | High efficiency for intracellular proteins; similar to BS3 in peptide identification.[1][4] |
| DSG | 7.7 | Water-insoluble | Permeable | Primary amines | Shorter spacer provides more precise distance constraints. |
| Glutaraldehyde | Variable | Water-soluble | Permeable | Amines, hydroxyls, thiols | Effective but less specific; can cause excessive crosslinking.[5][6] |
| DSSO | 10.1 | Water-insoluble | Permeable | Primary amines | MS-cleavable, simplifying data analysis; may show fewer identified crosslinks than BS3/DSS.[4] |
| DSSBU | 11.4 | Water-soluble | Impermeable | Primary amines | Water-soluble and MS-cleavable; reported to surpass BS3 in performance.[9] |
Experimental Protocols
General Protocol for BS3 Crosslinking of Proteins in Solution
This protocol provides a general workflow for crosslinking purified proteins in solution using BS3.[3][4][10][11]
Materials:
-
Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.[10]
-
BS3 crosslinker.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[12]
-
SDS-PAGE reagents and equipment.
Procedure:
-
Sample Preparation: Prepare the protein sample at a concentration of 1-10 µM in an amine-free buffer.[12]
-
BS3 Preparation: Immediately before use, prepare a stock solution of BS3 (e.g., 50 mM) in the reaction buffer.[3]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to a final concentration of 0.5-5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[13]
-
Analysis: Analyze the crosslinked products by SDS-PAGE, followed by Coomassie blue staining, silver staining, or Western blotting.
Comparative Crosslinking Experiment: BS3 vs. Glutaraldehyde for Amyloid-β Oligomers
This protocol is adapted from a study comparing the efficiency of BS3 and glutaraldehyde in crosslinking amyloid-β (Aβ) peptides.[5]
Materials:
-
Aβ1-42 peptide solution (5 µM).
-
BS3 solution (0.3 mM in PBS).
-
Glutaraldehyde solution (0.3 mM in PBS).
-
Quenching buffer (1 M Tris-HCl, pH 7.4).
-
SDS-PAGE reagents (16.5% Tris-tricine gel).
Procedure:
-
Reaction Setup: Prepare two separate reaction mixtures:
-
Mixture A: 5 µM Aβ1-42 with 0.3 mM BS3.
-
Mixture B: 5 µM Aβ1-42 with 0.3 mM glutaraldehyde.
-
-
Incubation: Incubate both mixtures in an ice bath. Take aliquots at different time points (e.g., 1, 5, and 10 minutes).
-
Quenching: Terminate the reaction in the aliquots by adding 1 M Tris-HCl.
-
Sample Preparation for Electrophoresis: Add 5x sample loading buffer to the quenched samples and heat at 90°C for 5 minutes.
-
Electrophoresis: Load the samples onto a 16.5% Tris-tricine gel and perform electrophoresis.
-
Analysis: Visualize the bands by silver staining and compare the oligomeric states of Aβ1-42 crosslinked with BS3 and glutaraldehyde at different time points.
Visualizing Crosslinking Workflows and Reagent Structures
To further clarify the experimental process and the chemical nature of the crosslinkers, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. uab.edu [uab.edu]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. DSSBU: A novel mass spectrometry-cleavable analogue of the BS3 cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unveiling Protein Architectures: A Guide to Validating BS3 Crosslinking Data with Computational Modeling
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein-protein interactions is paramount. Chemical crosslinking, particularly with Bis(sulfosuccinimidyl) suberate (B1241622) (BS3), coupled with mass spectrometry (XL-MS), has emerged as a powerful technique to capture these interactions.[1][2] This guide provides an objective comparison of using computational modeling to validate BS3 crosslinking data, offering detailed experimental protocols and insights into alternative approaches. By integrating experimental data with computational models, researchers can elucidate the architecture of protein complexes with greater confidence.[3]
The Synergy of BS3 Crosslinking and Computational Modeling
BS3 is a homobifunctional, water-soluble, and membrane-impermeable crosslinker, making it ideal for studying cell surface proteins.[4][5] It reacts with primary amines, primarily on lysine (B10760008) residues and protein N-termini, covalently linking them.[1] The key to its utility in computational modeling is its well-defined spacer arm of 11.4 Å.[6] This fixed length acts as a molecular ruler, providing distance constraints that can be used to build or validate three-dimensional structural models of proteins and their complexes.[7][8] While the theoretical maximum distance is based on the linker length, molecular dynamics simulations and experimental observations suggest a practical Cα-Cα distance constraint of 26–30 Å is appropriate to account for the flexibility of lysine side chains and the protein backbone.[3]
The general workflow involves crosslinking proteins in their native-like state, digesting them, and then using mass spectrometry to identify the linked peptides.[2] This experimental data is then fed into computational modeling software to generate or refine structural models that are consistent with the observed distance restraints.
Experimental Protocol: BS3 Crosslinking
This protocol outlines the key steps for performing a BS3 crosslinking experiment for subsequent mass spectrometry analysis and computational validation.
-
Sample and Reagent Preparation :
-
Protein Sample : Prepare the purified protein complex in a compatible buffer, such as HEPES or PBS, at a pH between 7.0 and 8.5.[1] Avoid buffers containing primary amines, like Tris, as they will compete with the crosslinking reaction.[1] The recommended protein concentration is typically in the 10-20 µM range.[9]
-
BS3 Solution : Allow the BS3 reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, as BS3 is moisture-sensitive.[6] Prepare a fresh stock solution (e.g., 50-100 mM) in a compatible buffer (e.g., 20 mM Sodium Phosphate, pH 7.4) or water immediately before use.[1][6]
-
-
Crosslinking Reaction :
-
Add the BS3 solution to the protein sample to achieve a final concentration typically between 0.5 to 5 mM, representing a molar excess relative to the protein.[1][6] The optimal concentration may require titration.[9][10]
-
Incubate the reaction mixture for 30 minutes to 2 hours.[11] Incubation can be done at room temperature or on ice; the reaction is slightly slower at lower temperatures.[6]
-
-
Quenching :
-
Terminate the reaction by adding a quenching buffer containing a primary amine, such as Tris buffer or ammonium (B1175870) bicarbonate, to a final concentration of 25-60 mM.[1][6]
-
Incubate for an additional 10-15 minutes at room temperature to ensure all unreacted BS3 is neutralized.[1][6]
-
-
Post-Reaction Processing and Analysis :
-
Verify the crosslinking efficiency by running a small aliquot on an SDS-PAGE gel. Successful crosslinking will result in the appearance of higher molecular weight bands corresponding to crosslinked complexes.[2]
-
For mass spectrometry, the sample can be further purified (e.g., gel filtration, dialysis) to remove excess reagent.[6] The crosslinked complexes are then typically subjected to in-gel or in-solution proteolytic digestion (e.g., with trypsin).[2]
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked peptides.[2]
-
Comparison of Computational Tools for Crosslinking Data
A variety of software tools are available to analyze XL-MS data and integrate it with structural modeling. The choice of software depends on the specific needs of the analysis, from initial crosslink identification to 3D visualization.
| Software | Primary Function | Key Features |
| CLMSVault | Data analysis and visualization | Stores and combines data from different crosslinkers and search algorithms; includes a 3D viewer to map crosslinks onto PDB structures.[7] |
| XLinkDB 2.0 | Integrated structural analysis | Integrates network analysis, PDB queries, and automated modeling/docking of protein structures based on crosslinking data.[12] |
| StavroX / MeroX | Crosslink identification | StavroX identifies various types of crosslinked peptides, while MeroX is specialized for MS-cleavable crosslinkers.[13] |
| LinX | Crosslink data assignment & validation | Java-based tool for rapid assignment and validation of high-resolution MS data; supports analysis of protein-nucleic acid crosslinks.[14] |
| DynamXL | Modeling with structural ensembles | Interprets XL-MS data using ensembles of protein structures (from NMR, X-ray, etc.) to account for protein dynamics.[15] |
| Xwalk | Prediction of potential crosslinks | Calculates solvent-accessible surface distances between residues in a given protein structure to predict potential crosslinks.[16] |
BS3 vs. Alternative Crosslinkers
While BS3 is widely used, other crosslinkers offer different properties that may be advantageous for specific applications. The choice of crosslinker can significantly impact the resulting structural information.
| Crosslinker | Spacer Arm (Å) | Key Properties & Comparison to BS3 |
| BS3 | 11.4 | Water-soluble, membrane-impermeable. Ideal for cell-surface crosslinking.[4][5] |
| DSS | 11.4 | Water-insoluble analog of BS3.[5] Its hydrophobicity allows it to cross cell membranes for intracellular crosslinking.[4] |
| DSG | 7.7 | Shorter, membrane-permeant amine-reactive crosslinker. Provides more stringent distance constraints than BS3.[4] |
| DSSO | 10.1 | MS-cleavable amine-reactive crosslinker.[4] Cleavage during MS/MS simplifies peptide sequencing and identification.[4] |
| EDC | 0 | "Zero-length" carboxyl-to-amine crosslinker. Forms a direct amide bond, providing the highest resolution distance constraint.[9] |
| SDA | 3.9 | Shorter spacer arm than BS3, potentially providing higher-resolution structural data and reducing long-distance, ambiguous crosslinks in flexible complexes.[17] |
A comparative strategy using deuterated (heavy) and non-deuterated (light) versions of BS3 (BS3-d0/d4) can be employed to quantify conformational changes in protein complexes in response to stimuli like ligand binding or post-translational modifications.[18][19]
Application in Signaling Pathway Analysis
Understanding protein-protein interactions is fundamental to mapping signaling pathways. XL-MS can identify both stable and transient interactions within a signaling cascade, providing a snapshot of the cellular machinery in action. The identified interactions can then be used to construct or validate pathway models.
By combining the empirical distance data from BS3 crosslinking with the predictive power of computational modeling, researchers can achieve a deeper and more accurate understanding of protein structure and function, accelerating discoveries in basic science and therapeutic development.
References
- 1. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 2. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Flexible Protein Structure With AlphaFold2 and Crosslinking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 10. researchgate.net [researchgate.net]
- 11. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 12. academic.oup.com [academic.oup.com]
- 13. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass Spectrometric Data [stavrox.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Improved cross-linking models between amino acids with DynamXL software - Oxford University Innovation [innovation.ox.ac.uk]
- 16. Frontiers | Critical Assessment of Protein Cross-Linking and Molecular Docking: An Updated Model for the Interaction Between Photosystem II and Psb27 [frontiersin.org]
- 17. biorxiv.org [biorxiv.org]
- 18. A comparative cross-linking strategy to probe conformational changes in protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BS3 Crosslinker: A Step-by-Step Guide for Laboratory Safety
Researchers, scientists, and drug development professionals handling BS3 (Bis(sulfosuccinimidyl) suberate), a common amine-reactive crosslinker, must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering a clear, procedural approach to managing BS3 waste.
Immediate Safety and Handling Precautions
Before handling BS3, it is imperative to be familiar with its material safety data sheet (MSDS). BS3 is a moisture-sensitive powder that can cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles with side-shields, and a lab coat, should always be worn.[1][2] All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
Step-by-Step Disposal Protocol
The primary strategy for the safe disposal of BS3 and its waste involves chemical inactivation through hydrolysis or quenching of its reactive N-hydroxysuccinimide (NHS) ester groups. This process converts the reactive crosslinker into a less hazardous, inactive form before it enters the waste stream.
1. Preparation of Quenching Solution:
Prepare a quenching solution of a primary amine-containing buffer. The most common and effective quenching agents are Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) buffers.[3][4]
| Quenching Solution | Recommended Concentration |
| Tris Buffer | 25 mM to 60 mM, pH 7.5-8.5 |
| Glycine Buffer | ~1 M |
2. Inactivation of Unused BS3 Solution:
For any unused or expired BS3 solutions, the following inactivation procedure should be followed:
-
Step 1: In a designated chemical waste container, add the BS3 solution.
-
Step 2: Add an excess volume of the quenching solution (e.g., 1 M Tris or glycine) to the BS3 solution. A general rule is to add at least a 10-fold molar excess of the amine to the amount of BS3.
-
Step 3: Gently mix the solution and allow it to react for a minimum of 15-30 minutes at room temperature.[4][5] This allows for the complete hydrolysis and quenching of the NHS esters.
-
Step 4: The resulting inactivated solution can now be disposed of as chemical waste in accordance with local, regional, and national regulations.[1][2]
3. Disposal of Solid BS3 Waste:
For solid BS3 waste, including empty vials and contaminated consumables (e.g., pipette tips, microfuge tubes):
-
Step 1: Rinse the empty vials and contaminated items with the quenching solution to inactivate any residual BS3.
-
Step 2: Collect the rinsed items in a designated hazardous waste container.
-
Step 3: The collected solid waste should be disposed of through your institution's chemical waste management program.
4. Handling Spills:
In the event of a BS3 powder spill:
-
Step 1: Evacuate the immediate area and ensure proper ventilation.[1]
-
Step 2: Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid creating dust.[1]
-
Step 3: Carefully scoop the spilled material and absorbent into a designated hazardous waste container.
-
Step 4: Decontaminate the spill area with a quenching solution and then wipe it clean.
-
Step 5: Dispose of all contaminated materials as hazardous waste.
Experimental Protocol: Inactivation of NHS Esters
The fundamental reaction for the safe disposal of BS3 is the inactivation of its NHS ester functional groups. This can be achieved through two primary mechanisms: hydrolysis and aminolysis (quenching).
Methodology:
-
Hydrolysis: In aqueous solutions, the NHS ester moiety of BS3 will hydrolyze over time, yielding an inactive carboxylate. The rate of hydrolysis is pH-dependent, increasing with higher pH.[6] At pH 8.6 and 4°C, the half-life of an NHS ester is approximately 10 minutes.[6]
-
Aminolysis (Quenching): The reaction with primary amines, such as those in Tris or glycine, is significantly faster than hydrolysis.[7] The primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide. This is the preferred method for rapid and complete inactivation.
The reaction is typically carried out in a buffer at a pH between 7.2 and 8.5 for optimal reactivity of the primary amines.[6]
Logical Flow for BS3 Disposal
The following diagram illustrates the decision-making process for the proper disposal of BS3 crosslinker waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. covachem.com [covachem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. stallardediting.com [stallardediting.com]
Personal protective equipment for handling BS3 Crosslinker
This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with BS3 (Bis(sulfosuccinimidyl) suberate) crosslinker. Adherence to these procedures is vital for ensuring personal safety and maintaining experimental integrity.
BS3 is a water-soluble, amine-reactive, and membrane-impermeable crosslinker.[1] While a valuable tool for studying protein interactions, it is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling BS3 crosslinker to minimize exposure risk.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[2][4] | Protects against splashes and dust that can cause serious eye irritation.[2][3] |
| Hand Protection | Nitrile rubber gloves.[2] | Prevents skin contact, which can cause irritation.[2][3] Gloves should be disposed of when contaminated.[5] |
| Body Protection | Laboratory coat.[2][4] For larger-scale operations, additional protective equipment may be necessary.[2] | Protects skin and street clothes from contamination.[4][5] |
| Respiratory Protection | Use in a well-ventilated area.[2] A dust respirator (e.g., N95) is recommended if dust or aerosols can be generated.[2] | Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Follow these procedural steps to ensure the safe and effective use of this compound from storage to waste disposal.
-
Storage : Upon receipt, store the BS3 vial at +2 to +8 °C under desiccated, inert gas, and protected from moisture.[2][6]
-
Preparation : Before opening, allow the vial to fully equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent.[6][7][8]
-
Work Environment : Handle BS3 powder in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2]
-
Reconstitution : Prepare BS3 solutions immediately before use, as the NHS-ester moiety readily hydrolyzes.[7][8] Do not prepare stock solutions for storage.[7][8] Dissolve the powder in an appropriate aqueous buffer (e.g., 20 mM sodium phosphate).[7][8] Avoid buffers containing primary amines, such as Tris, as they will quench the reaction.
-
Reaction Quenching : After the incubation period, quench the crosslinking reaction by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[8] Allow the quenching reaction to proceed for 15 minutes at room temperature.[8]
-
Spill Management : In case of a spill, evacuate the area.[2] Wear full PPE, and without creating dust, scoop the spilled material into a suitable, closed container for disposal.[2] Prevent the material from entering waterways or drains.[2]
Experimental Protocol: General Protein Crosslinking
This protocol outlines a general methodology for crosslinking proteins using BS3.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7-9.[7][8]
-
This compound.[6]
-
Reaction Buffer (amine-free).
Procedure:
-
Prepare Protein Sample : Ensure your protein of interest is purified and in a suitable amine-free buffer.
-
Prepare BS3 Solution : Immediately before use, dissolve BS3 in the reaction buffer to the desired concentration (e.g., 10-25 mM).[7]
-
Initiate Crosslinking : Add the BS3 solution to the protein sample to a final concentration typically between 0.25 to 5 mM.[8] The optimal molar excess of crosslinker to protein can range from 10-fold to 50-fold and should be determined empirically.[8]
-
Incubate : Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours on ice.[8]
-
Terminate Reaction : Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.[8] Incubate for an additional 15 minutes at room temperature.[8]
-
Remove Excess Reagent : Purify the crosslinked protein sample to remove unreacted BS3 and quenching buffer using methods like dialysis or gel filtration.[6][9]
-
Analysis : Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.[9]
Key Experimental Parameters
The following table summarizes key quantitative data for a typical BS3 crosslinking experiment.
| Parameter | Recommended Value/Range | Source(s) |
| Storage Temperature | +2 to +8 °C | [2] |
| Reaction pH | 7.0 - 9.0 | [7][8] |
| Final BS3 Concentration | 0.25 - 5 mM | [8] |
| Molar Excess (Crosslinker:Protein) | 10x to 50x | [8] |
| Reaction Time | 30 min (Room Temp) or 2 hours (on ice) | [8] |
| Quenching Buffer Concentration | 20 - 50 mM (Tris or Glycine) | [8] |
| Quenching Time | 15 minutes | [8] |
Safe Handling Workflow
The diagram below illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
First Aid and Disposal
First-Aid Measures:
-
If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][10]
-
In Case of Skin Contact : Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3] Remove contaminated clothing and wash it before reuse.[2][3]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]
-
If Swallowed : Wash out the mouth with water. Do not induce vomiting. Call a physician immediately.[2][3]
Disposal Plan:
-
Dispose of all waste materials, including unused reagent and contaminated consumables, in accordance with local, state, and federal regulations.[2][3] Do not allow the chemical to enter drains.[3] Contaminated material should be collected in a suitable, closed container for disposal.[2]
References
- 1. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 2. covachem.com [covachem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. wm.edu [wm.edu]
- 6. proteochem.com [proteochem.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 10. abmole.com [abmole.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
